molecular formula C42H74O37 B12424459 Maltoheptaose hydrate

Maltoheptaose hydrate

Cat. No.: B12424459
M. Wt: 1171.0 g/mol
InChI Key: WYYBIPDXMUDOHX-GEXPGIPISA-N
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Description

Maltoheptaose hydrate is a useful research compound. Its molecular formula is C42H74O37 and its molecular weight is 1171.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C42H74O37

Molecular Weight

1171.0 g/mol

IUPAC Name

(2R,3R,4R,5R)-4-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal;hydrate

InChI

InChI=1S/C42H72O36.H2O/c43-1-9(51)17(53)31(10(52)2-44)73-38-26(62)20(56)33(12(4-46)68-38)75-40-28(64)22(58)35(14(6-48)70-40)77-42-30(66)24(60)36(16(8-50)72-42)78-41-29(65)23(59)34(15(7-49)71-41)76-39-27(63)21(57)32(13(5-47)69-39)74-37-25(61)19(55)18(54)11(3-45)67-37;/h1,9-42,44-66H,2-8H2;1H2/t9-,10+,11+,12+,13+,14+,15+,16+,17+,18+,19-,20+,21+,22+,23+,24+,25+,26+,27+,28+,29+,30+,31+,32+,33+,34+,35+,36+,37+,38+,39+,40+,41+,42+;/m0./s1

InChI Key

WYYBIPDXMUDOHX-GEXPGIPISA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)CO)CO)CO)CO)O)O)O)O.O

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC(C(CO)O)C(C(C=O)O)O)CO)CO)CO)CO)CO)O)O)O)O.O

Origin of Product

United States

Foundational & Exploratory

The Structure and Application of Maltoheptaose Hydrate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Maltoheptaose (B131047) hydrate (B1144303), a linear oligosaccharide, is emerging as a valuable tool in biochemical research and pharmaceutical sciences. Comprising seven glucose units linked by α-(1→4) glycosidic bonds, its unique structural properties and biocompatibility make it a subject of increasing interest, particularly in the field of targeted drug delivery. This technical guide provides an in-depth exploration of the structure of maltoheptaose hydrate, relevant experimental methodologies for its characterization, and its application in advanced drug delivery systems.

Core Structural and Physicochemical Properties

Maltoheptaose is a maltooligosaccharide that can exist in both anhydrous and hydrated forms. The hydrate form incorporates water molecules into its structure. While the exact number of water molecules can vary, a common form is a monohydrate.[1] The fundamental structure consists of a chain of seven D-glucose units.

Chemical and Physical Data

The key quantitative data for maltoheptaose and its hydrate are summarized in the table below for easy comparison.

PropertyMaltoheptaose (Anhydrous)This compound
Chemical Formula C42H72O36C42H72O36 · H2O (or C42H74O37 for the monohydrate)[1]
Molecular Weight 1153.00 g/mol [2][3][4]~1171.0 g/mol (for the monohydrate)[1]
CAS Number 34620-78-5[2][3][4]207511-07-7[1]
Appearance White to off-white powder, needles, and/or chunksNot explicitly specified, but expected to be a white solid
Solubility Soluble in waterSoluble in water
Structural Confirmation

The precise arrangement of the glucose units in maltoheptaose has been confirmed through various analytical techniques, including X-ray diffraction and Nuclear Magnetic Resonance (NMR) spectroscopy. X-ray diffraction studies of maltoheptaose complexed with enzymes like glycogen (B147801) phosphorylase have revealed a left-handed helical conformation in its hydrated state, with approximately 6.5 glucose residues per turn.[5] This helical structure is stabilized by hydrogen bonds, including those involving water molecules.

Experimental Protocols

Determination of α-Amylase Activity using a Maltoheptaose-Derived Substrate

Maltoheptaose and its derivatives are common substrates for assaying the activity of α-amylase, an enzyme that hydrolyzes α-bonds of large α-linked polysaccharides. A widely used method involves a chromogenic substrate, such as p-nitrophenyl maltoheptaoside (PNP-G7).

Principle:

  • α-amylase cleaves the α-(1→4) glycosidic bonds of PNP-G7.

  • This cleavage generates smaller oligosaccharide fragments containing the p-nitrophenyl group.

  • A second enzyme, α-glucosidase, present in excess, rapidly hydrolyzes these fragments to release p-nitrophenol.

  • The amount of released p-nitrophenol, which is yellow under alkaline conditions, is measured spectrophotometrically at 405 nm. The rate of p-nitrophenol formation is directly proportional to the α-amylase activity.

Materials:

  • PNP-G7 substrate solution

  • α-Glucosidase

  • Assay buffer (e.g., phosphate (B84403) or HEPES buffer, pH 7.0-7.2)

  • Stop solution (e.g., sodium carbonate or Tris buffer, pH > 10)

  • Spectrophotometer capable of reading at 405 nm

  • Thermostatted water bath or incubator

Procedure:

  • Prepare a reaction mixture containing the PNP-G7 substrate and α-glucosidase in the assay buffer.

  • Pre-incubate the reaction mixture at the desired temperature (e.g., 37°C).

  • Initiate the reaction by adding the α-amylase sample to the reaction mixture.

  • Incubate for a defined period (e.g., 5-10 minutes).

  • Stop the reaction by adding the stop solution.

  • Measure the absorbance of the solution at 405 nm.

  • Calculate the α-amylase activity based on a standard curve of p-nitrophenol or using the molar extinction coefficient of p-nitrophenol.

Structural Elucidation by ¹H NMR Spectroscopy

¹H NMR spectroscopy is a powerful tool for confirming the structure of maltoheptaose and investigating its conformation in solution.

Principle:

The chemical shifts and coupling constants of the protons in the glucose units provide information about their chemical environment and spatial arrangement. The anomeric protons (H-1) are particularly informative as their chemical shifts are sensitive to the glycosidic linkage and the conformation of the sugar rings.

Sample Preparation:

  • Dissolve a known concentration of this compound in deuterium (B1214612) oxide (D₂O).

  • Lyophilize the sample and redissolve in D₂O to minimize the HOD signal.

  • Transfer the solution to an NMR tube.

Data Acquisition:

  • Acquire a one-dimensional ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Typical parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the proton chemical shift range (typically 0-10 ppm), and a relaxation delay of at least 1 second.

Data Analysis:

  • Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

  • Integrate the signals to determine the relative number of protons.

  • Assign the resonances to specific protons in the maltoheptaose structure based on their chemical shifts, coupling constants, and comparison with literature data. The anomeric proton signals typically appear in the downfield region (around 5.4 ppm for the α-anomer and 4.6 ppm for the β-anomer of the reducing end).

Application in Targeted Drug Delivery

A significant application of maltoheptaose in the pharmaceutical sciences is its use as a targeting ligand for drug delivery systems, particularly for cancer and infectious diseases.[6][7][8]

Mechanism of a Maltoheptaose-Based Nanoparticle Drug Delivery System

Many cancer cells and certain bacteria exhibit an increased metabolic rate and overexpress glucose transporters (GLUTs) on their cell surface to meet their high energy demands.[6] Maltoheptaose, being a glucose polymer, can be recognized and taken up by these transporters. By functionalizing nanoparticles carrying a therapeutic agent with maltoheptaose, the drug can be selectively delivered to these target cells.

The general workflow for this targeted delivery is depicted in the following diagram:

DrugDeliveryWorkflow cluster_formulation Nanoparticle Formulation cluster_delivery Targeted Delivery and Uptake cluster_release Intracellular Drug Release Drug Therapeutic Agent Nanoparticle Nanoparticle (e.g., Liposome, Polymer) Drug->Nanoparticle Encapsulation FunctionalizedNP Maltoheptaose-Coated Nanoparticle Nanoparticle->FunctionalizedNP Maltoheptaose Maltoheptaose Maltoheptaose->FunctionalizedNP Surface Functionalization TargetCell Target Cell (e.g., Cancer Cell, Bacterium) FunctionalizedNP->TargetCell Targeting & Binding GLUT Glucose Transporter (GLUT) FunctionalizedNP->GLUT Recognition by GLUT Internalization Internalization (Endocytosis) GLUT->Internalization Mediated Uptake DrugRelease Drug Release Internalization->DrugRelease TherapeuticEffect Therapeutic Effect DrugRelease->TherapeuticEffect

Workflow for Maltoheptaose-Targeted Drug Delivery.
Experimental Workflow for Assessing Targeted Nanoparticle Efficacy

The following diagram outlines a typical experimental workflow to evaluate the effectiveness of a maltoheptaose-functionalized nanoparticle drug delivery system.

ExperimentalWorkflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation NP_Synthesis Nanoparticle Synthesis & Drug Loading Surface_Mod Surface Modification with Maltoheptaose NP_Synthesis->Surface_Mod Physico_Char Physicochemical Characterization (Size, Zeta Potential, Drug Load) Surface_Mod->Physico_Char Cell_Culture Target Cell Culture (e.g., Cancer Cell Line) Physico_Char->Cell_Culture Uptake_Study Cellular Uptake Studies (Fluorescence Microscopy, Flow Cytometry) Cell_Culture->Uptake_Study Cytotoxicity_Assay Cytotoxicity Assays (e.g., MTT, LDH) Uptake_Study->Cytotoxicity_Assay Animal_Model Animal Model of Disease (e.g., Tumor Xenograft) Cytotoxicity_Assay->Animal_Model Biodistribution Biodistribution Studies (Imaging, Tissue Analysis) Animal_Model->Biodistribution Efficacy_Study Therapeutic Efficacy (e.g., Tumor Growth Inhibition) Biodistribution->Efficacy_Study

Experimental Workflow for Nanoparticle Evaluation.

Conclusion

This compound is a well-defined oligosaccharide with a structure that is amenable to detailed characterization by modern analytical techniques. Its significance extends beyond fundamental carbohydrate chemistry into the realm of pharmaceutical sciences, where it serves as a promising targeting moiety for the development of advanced drug delivery systems. The ability of maltoheptaose to facilitate the selective uptake of therapeutic nanoparticles into cancer cells and bacteria opens up new avenues for improving the efficacy and reducing the side effects of various treatments. Further research into the interactions of maltoheptaose-functionalized systems with biological membranes and transporters will undoubtedly lead to the design of even more sophisticated and effective targeted therapies.

References

An In-depth Technical Guide to the Chemical and Physical Properties of Maltoheptaose Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maltoheptaose (B131047) is a linear oligosaccharide composed of seven α-(1→4) linked D-glucose units. As a well-defined maltooligosaccharide, it serves as a valuable tool in various scientific disciplines, including biochemistry, food science, and pharmaceutical development. Its hydrated form is particularly relevant for many applications. This technical guide provides a comprehensive overview of the core chemical and physical properties of maltoheptaose hydrate (B1144303), detailed experimental protocols for its analysis, and insights into its potential therapeutic applications.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of maltoheptaose hydrate are summarized in the tables below. These properties are crucial for its handling, formulation, and application in research and development.

General Properties
PropertyValueSource(s)
Chemical Name α-D-Glucopyranosyl-(1→4)-α-D-glucopyranosyl-(1→4)-α-D-glucopyranosyl-(1→4)-α-D-glucopyranosyl-(1→4)-α-D-glucopyranosyl-(1→4)-α-D-glucopyranosyl-(1→4)-D-glucopyranose hydrate[1]
Synonyms Amyloheptaose hydrate[2][3]
Appearance White to off-white powder, needles, and/or chunks[4]
Tabulated Physical and Chemical Data
ParameterValueSource(s)
Molecular Formula C₄₂H₇₂O₃₆ · xH₂O[5]
Molecular Weight (Anhydrous) 1153.00 g/mol [2][6]
Molecular Weight (Hydrate) 1171.0 g/mol (for monohydrate)[1]
Melting Point >213 °C (decomposes)[4]
Solubility in Water 50 mg/mL (clear, colorless solution)[6]
Solubility in Organic Solvents Soluble in DMSO and DMF (approx. 20 mg/mL)[2][3]
Specific Rotation [α]²⁵/D +178° (c=1 in H₂O)[5]
Purity (by HPLC) ≥80% to >90% (product dependent)[2][4][5]
Water Content (Karl Fischer) ≤10% (product dependent)[5]

Experimental Protocols

Accurate characterization of this compound is essential for its effective use. The following sections provide detailed methodologies for key analytical experiments.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of a this compound sample and to quantify any related oligosaccharide impurities.

Principle: This method utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) to separate maltoheptaose from other maltooligosaccharides based on their polarity. An Evaporative Light Scattering Detector (ELSD) is employed for detection, as carbohydrates lack a strong UV chromophore.

Instrumentation and Reagents:

  • High-Performance Liquid Chromatograph with a binary pump, autosampler, column oven, and ELSD.

  • HILIC column (e.g., Ascentis® Express HILIC, 15 cm x 4.6 mm I.D., 2.7 µm particles).[7]

  • Acetonitrile (B52724) (HPLC grade).

  • Ultrapure water.

  • Maltoheptaose reference standard.

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 75:25 v/v).[7] Degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh a known amount of maltoheptaose reference standard and dissolve it in the mobile phase to prepare a stock solution of a specific concentration (e.g., 1 mg/mL). Prepare a series of dilutions from the stock solution to create a calibration curve.

  • Sample Preparation: Accurately weigh the this compound sample and dissolve it in the mobile phase to a concentration within the range of the calibration curve. Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column Temperature: 35 °C.[7]

    • Flow Rate: 1.0 mL/min.[7]

    • Injection Volume: 10 µL.[7]

    • ELSD Settings: Nebulizer temperature 40 °C, Evaporator temperature 40 °C, Nitrogen flow rate 1.5 L/min (optimize as per instrument manual).

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Data Processing: Identify the maltoheptaose peak based on the retention time of the reference standard. Calculate the purity of the sample by comparing the peak area of the analyte in the sample to the calibration curve generated from the standards. Purity can be expressed as a percentage.

Water Content Determination by Karl Fischer Titration

Objective: To accurately quantify the water content in a sample of this compound.

Principle: The Karl Fischer titration is a specific method for water determination based on the quantitative reaction of water with an iodine-sulfur dioxide reagent in the presence of a base and an alcohol.

Instrumentation and Reagents:

  • Karl Fischer Titrator (volumetric or coulometric).

  • Karl Fischer reagent (one-component or two-component).

  • Anhydrous methanol (B129727) or a specialized solvent for carbohydrates (e.g., containing formamide).

  • Water standard for titer determination.

Procedure:

  • Instrument Preparation: Set up the Karl Fischer titrator according to the manufacturer's instructions. The titration vessel should be clean and dry.

  • Solvent Preparation: Add a suitable volume of anhydrous methanol or a specialized carbohydrate solvent to the titration vessel.[8] For poorly soluble carbohydrates, a solvent containing formamide (B127407) (not exceeding 50%) may be used to aid dissolution.[9]

  • Pre-titration: Start the titration without a sample to neutralize any residual water in the solvent until a stable endpoint is reached.

  • Titer Determination: Accurately add a known amount of a water standard to the conditioned solvent and titrate to the endpoint. The titer of the Karl Fischer reagent (mg H₂O/mL reagent) is calculated. This should be performed in triplicate.

  • Sample Analysis: Accurately weigh a suitable amount of the this compound sample and add it to the titration vessel. A sample size containing 10-50 mg of water is typically recommended for volumetric titration.

  • Titration: Start the titration and allow it to proceed to the endpoint. A stirring time of at least 60-180 seconds is recommended to ensure complete dissolution and reaction.[9]

  • Calculation: The water content of the sample is calculated based on the volume of titrant consumed, the titer of the reagent, and the weight of the sample. The result is typically expressed as a percentage (w/w).

Structural Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure and identity of this compound.

Principle: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, allowing for the verification of the glucose units and the α-(1→4) glycosidic linkages.

Instrumentation and Reagents:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • 5 mm NMR tubes.

  • Deuterium oxide (D₂O, 99.9 atom % D).

  • Internal standard (optional, e.g., DSS or TSP).

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in 0.5-0.7 mL of D₂O directly in an NMR tube.[10] To minimize the residual HDO signal, the sample can be lyophilized from D₂O two to three times before the final dissolution.

  • ¹H NMR Spectroscopy:

    • Acquire a one-dimensional ¹H NMR spectrum.

    • Typical spectral parameters include a spectral width of 10-15 ppm, a sufficient number of scans for good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

    • The anomeric protons of the α-linked glucose units are expected to appear in the region of δ 4.5-5.5 ppm.

  • ¹³C NMR Spectroscopy:

    • Acquire a one-dimensional ¹³C NMR spectrum. Proton-decoupled mode is standard.

    • Typical spectral parameters include a spectral width of 200-250 ppm, a larger number of scans due to the lower natural abundance of ¹³C, and a relaxation delay of 2-10 seconds.

    • The anomeric carbons are typically observed in the δ 90-110 ppm region.

  • 2D NMR Spectroscopy (Optional but Recommended):

    • Acquire 2D NMR spectra such as COSY (¹H-¹H Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to confirm proton-proton and proton-carbon correlations, respectively. These experiments aid in the complete assignment of all signals and confirm the glycosidic linkages.

  • Data Analysis: Compare the obtained chemical shifts and coupling constants with literature values for maltoheptaose to confirm its identity and structure.[10][11]

Visualization of a Relevant Biological Pathway

Maltoheptaose and other oligosaccharides are being investigated for their potential to modulate pathological processes, such as the aggregation of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease. The following diagram illustrates the general pathway of Aβ aggregation and a hypothetical point of inhibition by a molecule like maltoheptaose.

Amyloid_Aggregation_Pathway cluster_secretase Amyloidogenic Pathway APP Amyloid Precursor Protein (APP) sAPPb sAPPβ APP->sAPPb β-secretase AbMonomer Aβ Monomer APP->AbMonomer γ-secretase Oligomers Soluble Oligomers (Toxic) AbMonomer->Oligomers Aggregation Protofibrils Protofibrils Oligomers->Protofibrils Fibrils Amyloid Fibrils (Plaques) Protofibrils->Fibrils Inhibitor Maltoheptaose (Hypothetical Inhibitor) Inhibitor->Oligomers Inhibition of Aggregation

Caption: Amyloid-beta aggregation pathway and hypothetical inhibition.

Conclusion

This compound is a well-characterized oligosaccharide with defined chemical and physical properties that make it a valuable standard and research tool. The experimental protocols outlined in this guide provide a framework for its rigorous analysis, ensuring quality and consistency in research and development applications. Furthermore, its potential role in modulating biological pathways, such as amyloid-beta aggregation, highlights its importance in the ongoing search for novel therapeutic agents. This technical guide serves as a foundational resource for scientists and professionals working with this important carbohydrate.

References

An In-depth Technical Guide to Maltoheptaose Hydrate: Properties, Experimental Applications, and Related Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of maltoheptaose (B131047) hydrate (B1144303), a complex carbohydrate of significant interest in various scientific fields. This document details its chemical properties, presents standardized experimental protocols for its use, and explores its relevance in metabolic signaling pathways.

Core Properties of Maltoheptaose and Its Hydrate

Maltoheptaose is a malto-oligosaccharide composed of seven glucose units linked by α-1,4 glycosidic bonds. It is a valuable substrate in enzymology and a tool for studying carbohydrate metabolism. The hydrated form is commonly used in laboratory settings.

PropertyMaltoheptaoseMaltoheptaose Hydrate
CAS Number 34620-78-5[1]207511-07-7[2]
Molecular Formula C42H72O36[1]C42H74O37[2]
Molecular Weight 1153.00 g/mol (anhydrous basis)[1]1171.0 g/mol [2]
Alternate Names Amyloheptaose[1]-

Experimental Protocols: α-Amylase Activity Assay

Maltoheptaose and its derivatives are crucial substrates for the determination of α-amylase activity. The following is a detailed methodology for a common chromogenic assay.

Principle:

This assay utilizes a chemically modified maltoheptaose substrate, typically a blocked p-nitrophenyl maltoheptaoside (e.g., BPNPG7). The blocking group prevents cleavage by exo-acting enzymes like α-glucosidase. Endo-acting α-amylase cleaves the substrate internally. The resulting fragments are then hydrolyzed by an excess of α-glucosidase, releasing p-nitrophenol, which can be quantified spectrophotometrically.

Materials:

  • Blocked p-nitrophenyl maltoheptaoside (BPNPG7) substrate

  • Thermostable α-glucosidase

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.15, containing 70 mM NaCl and 1 mM CaCl2)

  • Stopping Reagent (e.g., Tris buffer, pH ~8.5)

  • Spectrophotometer capable of reading at 405 nm

  • Thermostated water bath or incubator (37°C)

  • Test tubes or 96-well plates

  • Enzyme sample (containing α-amylase)

Procedure:

  • Reagent Preparation: Prepare the assay buffer and substrate solution according to the manufacturer's instructions. The substrate solution will typically contain both BPNPG7 and α-glucosidase.

  • Sample Dilution: Dilute the enzyme sample appropriately in the assay buffer to ensure the reaction rate is within the linear range of the assay.

  • Reaction Incubation:

    • Pre-warm the substrate solution and the diluted enzyme sample to 37°C.

    • To initiate the reaction, add a defined volume of the diluted enzyme sample to a defined volume of the pre-warmed substrate solution.

    • Incubate the reaction mixture at 37°C for a precise period (e.g., 3 minutes).

  • Stopping the Reaction: After the incubation period, add the stopping reagent to terminate the enzymatic reaction and develop the color of the p-nitrophenol.

  • Absorbance Measurement: Measure the absorbance of the solution at 405 nm against a reagent blank.

  • Calculation of Activity: The α-amylase activity is proportional to the rate of p-nitrophenol release, which is determined from the change in absorbance over time.

G Experimental Workflow for α-Amylase Assay cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement cluster_analysis Analysis prep_reagents Prepare Substrate (BPNPG7 + α-glucosidase) and Buffer pre_incubate Pre-incubate Reagents and Sample at 37°C prep_reagents->pre_incubate prep_sample Dilute α-Amylase Sample prep_sample->pre_incubate initiate_reaction Initiate Reaction: Mix Sample and Substrate pre_incubate->initiate_reaction incubate Incubate at 37°C initiate_reaction->incubate stop_reaction Stop Reaction with Stopping Reagent incubate->stop_reaction measure_abs Measure Absorbance at 405 nm stop_reaction->measure_abs calculate_activity Calculate α-Amylase Activity measure_abs->calculate_activity

Caption: Workflow of a chromogenic α-amylase assay.

Signaling Pathways Related to Malto-oligosaccharide Metabolism

While maltoheptaose itself is not a primary signaling molecule, its metabolism is intricately linked to glucose sensing and signaling pathways, particularly in organisms like Saccharomyces cerevisiae (yeast). These pathways regulate the expression of genes involved in the uptake and utilization of alternative carbon sources like maltose (B56501).

Glucose Sensing and Inactivation of Maltose Permease in Yeast:

In yeast, the presence of glucose, a preferred carbon source, leads to the inactivation of maltose permease, the protein responsible for transporting maltose into the cell. This is a key regulatory mechanism to prioritize glucose metabolism. At least two distinct signaling pathways are involved in this process.[3][4][5]

  • Pathway 1 (Glucose Transport-Independent): This pathway is initiated by the glucose sensor Rgt2p located on the cell membrane. Upon detecting high extracellular glucose levels, Rgt2p triggers a signaling cascade that leads to the degradation of maltose permease. This process involves the protein Grr1p.[3][4]

  • Pathway 2 (Glucose Transport-Dependent): This pathway is activated by the transport of glucose into the cell and its subsequent phosphorylation by hexokinases (e.g., Hxk2p). A high rate of glucose fermentation generates an intracellular metabolic signal that also leads to the inactivation and degradation of maltose permease.[4]

G Glucose-Induced Inactivation of Maltose Permease in Yeast cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular glucose_ext High Extracellular Glucose rgt2 Rgt2p Sensor glucose_ext->rgt2 Pathway 1 hxt HXT Transporters glucose_ext->hxt Pathway 2 grr1 Grr1p rgt2->grr1 glucose_int Intracellular Glucose hxt->glucose_int maltose_permease_inactivation Inactivation & Degradation of Maltose Permease grr1->maltose_permease_inactivation hxk2 Hxk2p glucose_int->hxk2 metabolic_signal Metabolic Signal (High Fermentation Rate) hxk2->metabolic_signal metabolic_signal->maltose_permease_inactivation

Caption: Glucose sensing pathways in yeast.

Role in Phosphorylase B Activation

Some evidence suggests that this compound can act as an activator of phosphorylase b.[6] Phosphorylase b is a key enzyme in glycogenolysis, the breakdown of glycogen (B147801) into glucose-1-phosphate. The activation of phosphorylase b is a critical step in mobilizing glucose stores for energy. While detailed protocols for a specific maltoheptaose-induced activation assay are not widely established, this suggests a potential role for malto-oligosaccharides in regulating energy metabolism. Further research is needed to fully elucidate the mechanism and physiological significance of this interaction.

References

Maltoheptaose: A Comprehensive Technical Guide to its Biological Sources and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maltoheptaose (B131047), a linear oligosaccharide composed of seven α-1,4-linked glucose units, holds significant interest in various scientific and industrial fields, including as a substrate for amylolytic enzymes, a potential prebiotic, and a building block for novel carbohydrate-based materials. This technical guide provides an in-depth overview of the biological sources and synthetic routes for obtaining high-purity maltoheptaose. It details the enzymatic production from microbial sources, outlining the key enzymes and reaction conditions. Furthermore, it delves into the complexities of chemical synthesis, including protecting group strategies and glycosylation methods. This guide also provides detailed experimental protocols for the synthesis, purification, and analysis of maltoheptaose, supported by quantitative data and workflow visualizations to facilitate practical application in a research and development setting.

Biological Sources of Maltoheptaose

Maltoheptaose is primarily produced through the enzymatic degradation of starch and related polysaccharides. Several microorganisms are known to produce enzymes that can generate maltoheptaose as a major product.

Microbial Sources

A variety of bacteria and archaea are notable for their production of amylolytic enzymes capable of yielding maltoheptaose. These microorganisms have been identified as valuable sources for the industrial-scale production of this oligosaccharide. Key microbial sources include:

  • Pyrococcus furiosus : This hyperthermophilic archaeon produces a thermostable amylase that can hydrolyze cyclodextrins to yield specific maltooligosaccharides. Notably, it produces maltoheptaose from γ-cyclodextrin[1].

  • Alcaligenes latus : An amylase from this bacterium has been shown to predominantly form maltohexaose (B131044) and maltoheptaose from starch[2].

  • Bacillus subtilis : Certain strains of this bacterium, such as US116, produce atypical amylases that generate significant quantities of maltohexaose and maltoheptaose from starch.

  • Gracilibacillus alcaliphilus : This bacterium produces a cyclodextrin (B1172386) glucotransferase (CGTase) that can be used in a cascade reaction to produce maltoheptaose[3].

  • Bacillus sphaericus : This bacterium is a source of cyclomaltodextrinase (CDase), another key enzyme in the enzymatic cascade for maltoheptaose synthesis[3].

Enzymatic Production

The biological synthesis of maltoheptaose is exclusively enzymatic, primarily through the action of specific amylases and related enzymes on starch or cyclodextrins.

Certain α-amylases can hydrolyze the α-1,4-glycosidic bonds in starch to produce a mixture of maltooligosaccharides, including maltoheptaose. The specificity of the amylase determines the yield of the desired oligosaccharide.

A highly specific method for producing maltoheptaose involves the ring-opening of γ-cyclodextrin (γ-CD) by enzymes such as the thermostable amylase from Pyrococcus furiosus. This enzyme preferentially cleaves the cyclic structure of γ-CD to yield linear maltoheptaose[1].

One-pot cascade reactions using multiple enzymes have been developed for the efficient production of maltoheptaose from starch. For example, a two-enzyme cascade involving cyclodextrin glucotransferase (CGTase) and cyclomaltodextrinase (CDase) can be employed. The CGTase first converts starch into cyclodextrins, which are then hydrolyzed by CDase to produce maltoheptaose[3].

Synthesis of Maltoheptaose

Beyond its biological production, maltoheptaose can also be synthesized through chemical methods, which allow for precise structural modifications.

Chemical Synthesis

The chemical synthesis of maltoheptaose is a complex, multi-step process that requires careful control of stereochemistry and regioselectivity. The key steps involve the use of protecting groups to mask the reactive hydroxyl groups of the glucose monomers, followed by sequential glycosylation reactions to form the α-1,4 linkages.

A variety of protecting groups are employed in oligosaccharide synthesis to selectively block hydroxyl groups and prevent unwanted side reactions. Common protecting groups include benzyl (B1604629) ethers, acetyl esters, and silyl (B83357) ethers. The choice of protecting groups is critical for controlling the reactivity of the glycosyl donor and acceptor molecules.

The formation of the α-1,4-glycosidic bond is the cornerstone of maltoheptaose synthesis. Several glycosylation methods have been developed, including the Koenigs-Knorr reaction, the trichloroacetimidate (B1259523) method, and the use of glycosyl fluorides. The stereochemical outcome of the glycosylation reaction is influenced by factors such as the nature of the protecting group at the C-2 position of the glycosyl donor, the solvent, and the reaction temperature.

A general workflow for the chemical synthesis of maltoheptaose is depicted below:

G cluster_synthesis Chemical Synthesis Workflow start Glucose Monomer protect Selective Protection of Hydroxyl Groups start->protect activate Activation of Anomeric Center (Glycosyl Donor) protect->activate couple Glycosylation with Protected Glucose (Glycosyl Acceptor) protect->couple activate->couple deprotect_selective Selective Deprotection couple->deprotect_selective repeat_couple Repeat Glycosylation (x5) deprotect_selective->repeat_couple deprotect_global Global Deprotection repeat_couple->deprotect_global purify Purification deprotect_global->purify end Maltoheptaose purify->end

Workflow for the chemical synthesis of maltoheptaose.

Experimental Protocols

This section provides detailed methodologies for the enzymatic synthesis, purification, and analysis of maltoheptaose.

Enzymatic Synthesis of Maltoheptaose from γ-Cyclodextrin

This protocol is based on the method using the thermostable amylase from Pyrococcus furiosus.

Materials:

  • γ-Cyclodextrin (γ-CD)

  • Thermostable amylase from Pyrococcus furiosus

  • Sodium acetate (B1210297) buffer (50 mM, pH 5.5)

  • Reaction vessel (e.g., temperature-controlled stirred tank reactor)

Procedure:

  • Prepare a solution of γ-CD in 50 mM sodium acetate buffer (pH 5.5) at a concentration of 10% (w/v).

  • Preheat the γ-CD solution to the optimal reaction temperature for the enzyme (typically 80-90 °C).

  • Add the thermostable amylase to the reaction mixture at a predetermined enzyme-to-substrate ratio.

  • Incubate the reaction mixture with constant stirring for a specified period (e.g., 1-4 hours).

  • Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing the product distribution by HPLC.

  • Terminate the reaction by rapidly cooling the mixture to room temperature and inactivating the enzyme (e.g., by boiling for 10 minutes).

  • Proceed with the purification of maltoheptaose from the reaction mixture.

Purification of Maltoheptaose

A combination of chromatographic techniques is typically employed to purify maltoheptaose from the synthesis reaction mixture.

Purpose: To separate maltoheptaose from higher and lower molecular weight oligosaccharides and residual starting materials.

Materials:

  • SEC column (e.g., Bio-Gel P-2 or Sephadex G-25)

  • Deionized water (as the mobile phase)

  • Refractive index (RI) detector

Procedure:

  • Equilibrate the SEC column with deionized water at a constant flow rate.

  • Concentrate the reaction mixture from the enzymatic synthesis.

  • Load the concentrated sample onto the SEC column.

  • Elute the sample with deionized water at a constant flow rate.

  • Collect fractions and monitor the elution profile using an RI detector.

  • Pool the fractions containing pure maltoheptaose, as determined by HPLC analysis.

Purpose: To remove any charged impurities from the maltoheptaose preparation.

Materials:

  • Anion and/or cation exchange column

  • Appropriate buffers for equilibration, washing, and elution (e.g., Tris-HCl or sodium phosphate (B84403) buffers with a salt gradient)

  • Conductivity meter and UV detector

Procedure:

  • Equilibrate the ion exchange column with the starting buffer.

  • Load the maltoheptaose-containing fractions from the SEC purification onto the column.

  • Wash the column with the starting buffer to remove any unbound, neutral molecules like maltoheptaose.

  • Elute any bound, charged impurities by applying a salt gradient.

  • Collect the flow-through fractions containing the purified maltoheptaose.

Analysis of Maltoheptaose by High-Performance Liquid Chromatography (HPLC)

Purpose: To determine the purity and concentration of maltoheptaose.

Instrumentation:

  • HPLC system with a carbohydrate analysis column (e.g., amino-based column)

  • Mobile phase: Acetonitrile/water gradient

  • Refractive index (RI) or evaporative light scattering detector (ELSD)

Procedure:

  • Prepare a standard curve using high-purity maltoheptaose of known concentrations.

  • Prepare the sample for analysis by dissolving it in the mobile phase.

  • Inject the sample onto the HPLC column.

  • Run the analysis using a predefined gradient program.

  • Identify the maltoheptaose peak based on its retention time compared to the standard.

  • Quantify the amount of maltoheptaose in the sample by integrating the peak area and comparing it to the standard curve.

A general workflow for the enzymatic synthesis and purification of maltoheptaose is illustrated below:

G cluster_purification Enzymatic Synthesis and Purification Workflow start Starch or Cyclodextrin reaction Enzymatic Reaction (e.g., Amylase, CGTase/CDase) start->reaction inactivation Enzyme Inactivation reaction->inactivation filtration Filtration inactivation->filtration sec Size Exclusion Chromatography (SEC) filtration->sec iec Ion Exchange Chromatography (IEC) sec->iec analysis Purity Analysis (HPLC) iec->analysis end Pure Maltoheptaose analysis->end

Workflow for the enzymatic synthesis and purification of maltoheptaose.

Data Presentation

The following tables summarize key quantitative data related to the production and properties of maltoheptaose.

Table 1: Optimal Conditions for Enzymatic Synthesis of Maltoheptaose

Enzyme SourceSubstrateOptimal pHOptimal Temperature (°C)Reported Yield/ConversionReference
Pyrococcus furiosus amylaseγ-Cyclodextrin5.580-90High purity[1]
Gracilibacillus alcaliphilus CGTase & Bacillus sphaericus CDaseStarch7.030High conversion[3]
Bacillus sphaericus CDase & Arthrobacter sp. MTSaseγ-Cyclodextrin7.04077.3% yield of non-reducing maltoheptaose[3]
Commercial LipaseMaltoheptaose & Palmitic Acid--22% conversion to G7-PA monoester[4]

Table 2: Physicochemical Properties of Maltoheptaose

PropertyValue
Molecular FormulaC₄₂H₇₂O₃₆
Molecular Weight1153.0 g/mol
AppearanceWhite solid
SolubilitySoluble in water

Conclusion

This technical guide has provided a comprehensive overview of the biological sources and synthetic methodologies for maltoheptaose. The enzymatic production from microbial sources offers a scalable and efficient route to this valuable oligosaccharide, with ongoing research focused on improving enzyme stability and reaction yields. Chemical synthesis, while more complex, provides a powerful tool for creating structurally defined maltoheptaose derivatives for specialized applications in drug development and materials science. The detailed experimental protocols and workflow diagrams presented herein are intended to serve as a practical resource for researchers and scientists working with maltoheptaose.

References

Maltoheptaose Hydrate: A Technical Guide to Solubility in Water and DMSO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of maltoheptaose (B131047) hydrate (B1144303) in two common laboratory solvents: water and Dimethyl Sulfoxide (DMSO). Maltoheptaose, a linear oligosaccharide consisting of seven α-1,4-linked glucose units, is a valuable tool in various research and development applications, particularly as a substrate for enzymatic assays. Understanding its solubility is critical for the preparation of stock solutions, experimental design, and interpretation of results.

Core Data Presentation: Solubility of Maltoheptaose Hydrate

The solubility of this compound has been reported in various aqueous and organic solvents. The following table summarizes the quantitative solubility data in water and DMSO based on available information.

SolventReported Solubility (mg/mL)Source(s)Notes
Water50Sigma-Aldrich[1][2]The product page specifies "water: 50 mg/mL, clear, colorless."
Phosphate-Buffered Saline (PBS), pH 7.2~2Cayman Chemical[3]An aqueous buffer system.
Dimethyl Sulfoxide (DMSO)~20Cayman Chemical[3][4]A common organic solvent for preparing stock solutions.

It is important to note that the solubility in aqueous solutions can be influenced by factors such as pH, temperature, and the presence of salts. The discrepancy in reported aqueous solubility may be due to differences in experimental conditions or the specific form of the this compound used.

Experimental Protocols

General Protocol for Determining Solubility (Shake-Flask Method)

This protocol describes a common method for determining the equilibrium solubility of a compound.

  • Materials:

    • This compound powder

    • Solvent (Deionized water or DMSO)

    • Vials with screw caps

    • Orbital shaker or vortex mixer

    • Centrifuge

    • Analytical balance

    • Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system for quantification

  • Procedure:

    • Add an excess amount of this compound to a series of vials.

    • Pipette a known volume of the solvent (e.g., 1 mL) into each vial.

    • Securely cap the vials and place them on an orbital shaker.

    • Agitate the vials at a constant temperature for a sufficient period to reach equilibrium (e.g., 24-48 hours).

    • After equilibration, visually inspect the vials to ensure that excess solid remains, indicating a saturated solution.

    • Centrifuge the vials at a high speed to pellet the undissolved solid.

    • Carefully collect an aliquot of the supernatant without disturbing the pellet.

    • Dilute the supernatant with the solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of maltoheptaose in the diluted supernatant using a validated analytical method (e.g., spectrophotometry after a colorimetric reaction or HPLC with a suitable detector).

    • Calculate the original concentration in the saturated solution to determine the solubility.

Visualization of Experimental Workflow

The following diagram illustrates a typical experimental workflow for an α-amylase activity assay using maltoheptaose as a substrate. This is a common application for maltoheptaose in research and diagnostics.

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_buffer Prepare Assay Buffer (e.g., Phosphate Buffer, pH 6.9) prep_malto Prepare Maltoheptaose Substrate Solution prep_buffer->prep_malto mix Mix Assay Buffer and Maltoheptaose Solution prep_malto->mix prep_enzyme Prepare α-Amylase Enzyme Dilutions add_enzyme Initiate Reaction by Adding α-Amylase prep_enzyme->add_enzyme incubate_pre Pre-incubate Mixture at Assay Temperature (e.g., 37°C) mix->incubate_pre incubate_pre->add_enzyme incubate_reaction Incubate for a Defined Time add_enzyme->incubate_reaction stop_reaction Stop Reaction (e.g., Heat or Chemical Quench) incubate_reaction->stop_reaction detect Quantify Reducing Sugars Produced (e.g., DNS Method) stop_reaction->detect measure Measure Absorbance (Spectrophotometer) detect->measure calculate Calculate Enzyme Activity measure->calculate

References

Stability and Storage of Maltoheptaose Hydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for maltoheptaose (B131047) hydrate (B1144303). The information is intended to support researchers, scientists, and professionals in drug development in ensuring the integrity and reliability of this complex carbohydrate in their work.

Overview of Maltoheptaose Hydrate Stability

Maltoheptaose is a linear oligosaccharide composed of seven α-1,4 linked glucose units. As a hydrate, its stability can be influenced by environmental factors such as temperature, humidity, and pH. While specific comprehensive stability data for this compound is limited in publicly available literature, general principles for maltooligosaccharides and data from related compounds provide valuable guidance. The stability of maltoheptaose is a critical factor for its use as a substrate in enzymatic assays and as an excipient in pharmaceutical formulations.

Recommended Storage Conditions

For maintaining the long-term integrity of solid this compound, specific storage conditions are recommended by various suppliers. These recommendations are summarized in the table below.

ParameterRecommended ConditionSource(s)
Temperature -20°C for long-term storage (≥ 4 years)[1][2]
2°C - 8°C
Room temperature for short-term storage[3]
Atmosphere Store under an inert gas (e.g., Nitrogen) is recommended
Container Keep container tightly closed
Aqueous Solutions Not recommended for storage for more than one day[1]

Physicochemical Properties and Stability Profile

The stability of this compound is influenced by its physical and chemical properties. Key factors affecting its degradation include temperature, pH, and humidity.

Thermal Stability

Thermal degradation of carbohydrates like maltoheptaose can occur at elevated temperatures, leading to discoloration, caramelization, and the formation of various degradation products. A study on a non-reducing maltoheptaose derivative (N-G7) provides insights into thermal decomposition. The thermal degradation of N-G7 occurred in distinct phases, with significant weight loss observed at temperatures above 167°C.[4] Another study on glucose and maltose (B56501) solutions showed that thermal degradation is accompanied by a decrease in pH and the formation of organic acids and 5-hydroxymethylfurfural (B1680220) (HMF).[5][6][7]

The following table summarizes the thermal degradation data for a non-reducing maltoheptaose derivative, which may serve as a reference point.

Temperature RangeObservation for Non-Reducing Maltoheptaose (N-G7)Source
167°C - 274°CGradual weight loss.[4]
~240°C - 350°CPronounced weight loss (around 63%).[4]
350°C - 450°CFinal stage of depolymerization with approximately 12% weight remaining.[4]
pH Stability

The stability of maltoheptaose in aqueous solutions is highly dependent on pH. The glycosidic bonds are susceptible to hydrolysis under acidic conditions, a reaction that is accelerated by increased temperature.

A study on a non-reducing maltoheptaose derivative (N-G7) demonstrated significant decomposition in a highly acidic environment (pH 2) at elevated temperatures.[4] At 100°C and pH 2, 70.76% decomposition was observed after 4 hours. However, at a lower temperature of 60°C, only 8.73% degradation occurred after 24 hours, indicating the significant influence of temperature on acid-catalyzed hydrolysis.[4]

pHTemperature (°C)Time (hours)Decomposition of Non-Reducing Maltoheptaose (N-G7)Source
2100470.76%[4]
260248.73%[4]
Hygroscopicity

The hygroscopicity of maltooligosaccharides is a topic with some conflicting information. Some sources describe them as non-hygroscopic, while others note their use as moisture regulators in food products, which implies a degree of water absorption. This property is dependent on the degree of polymerization (DP). It is crucial for researchers to empirically determine the hygroscopic nature of their specific this compound lot under their laboratory's ambient conditions.

Photostability

Experimental Protocols for Stability Assessment

A well-designed stability study is essential to understand the degradation pathways of this compound. This typically involves a forced degradation study and the use of a stability-indicating analytical method.

Forced Degradation Study

Forced degradation (stress testing) is conducted to intentionally degrade the sample to identify potential degradation products and to develop a stability-indicating analytical method. The following diagram illustrates a typical workflow for a forced degradation study.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome A Acid Hydrolysis (e.g., 0.1M HCl, 60°C) G Analyze Stressed Samples A->G B Base Hydrolysis (e.g., 0.1M NaOH, 60°C) B->G C Oxidation (e.g., 3% H2O2, RT) C->G D Thermal Stress (e.g., 80°C, solid state) D->G E Photostability (ICH Q1B guidelines) E->G F Develop Stability-Indicating Method (e.g., HPLC) F->G H Identify & Characterize Degradation Products G->H I Validate Method G->I J Determine Degradation Pathways H->J K Establish Stability Profile I->K J->K Maltoheptaose This compound Sample Maltoheptaose->A Expose to Maltoheptaose->B Expose to Maltoheptaose->C Expose to Maltoheptaose->D Expose to Maltoheptaose->E Expose to

Caption: Workflow for a forced degradation study of this compound.

Methodology for Forced Degradation:

  • Acid and Base Hydrolysis: Dissolve this compound in an acidic solution (e.g., 0.1 M HCl) and a basic solution (e.g., 0.1 M NaOH). Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the samples before analysis.

  • Oxidative Degradation: Treat an aqueous solution of this compound with an oxidizing agent (e.g., 3% H₂O₂). Keep the solution at room temperature and protected from light.

  • Thermal Degradation: Expose the solid this compound to elevated temperatures (e.g., 80°C) in a stability chamber.

  • Photostability: Expose the solid and dissolved this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[8] A control sample should be protected from light.

Stability-Indicating Analytical Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely quantify the decrease in the amount of the active ingredient and the increase in the amount of degradation products. High-Performance Liquid Chromatography (HPLC) is a commonly used technique for this purpose.

Example HPLC Method Parameters for Maltooligosaccharide Analysis:

ParameterCondition
Column Amino-propyl stationary phase (for HILIC mode) or C18 column (for reversed-phase)
Mobile Phase Acetonitrile/water gradient is common for HILIC separation of oligosaccharides.
Detector Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD) are suitable for non-chromophoric carbohydrates.
Temperature Column temperature should be controlled, e.g., 30-40°C.

The following diagram illustrates the logical relationship in developing and validating a stability-indicating HPLC method.

HPLC_Method_Development cluster_dev Method Development cluster_val Method Validation (ICH Q2(R1)) A Select Column & Mobile Phase B Optimize Separation of Maltoheptaose & Degradants A->B C Specificity B->C using stressed samples D Linearity & Range C->D E Accuracy & Precision D->E F Detection & Quantitation Limits E->F G Robustness F->G End Validated Method G->End Start Goal: Stability-Indicating HPLC Method Start->A

Caption: Logical workflow for developing a stability-indicating HPLC method.

Summary and Recommendations

The stability of this compound is crucial for its application in research and pharmaceutical development. Based on the available data, the following recommendations are provided:

  • Storage: For long-term stability, store solid this compound at -20°C in a tightly sealed container, preferably under an inert atmosphere. For short-term use, storage at 2-8°C or room temperature is acceptable. Avoid storing aqueous solutions for extended periods.

  • Handling: Minimize exposure to high temperatures, acidic conditions, and light to prevent degradation.

  • Stability Studies: It is highly recommended to perform in-house stability studies under the specific conditions of use. A forced degradation study coupled with a validated stability-indicating HPLC method will provide the most reliable data on the stability of your this compound material.

By adhering to these guidelines, researchers and developers can ensure the quality and reliability of this compound in their applications.

References

An In-depth Technical Guide to the Discovery and History of Maltooligosaccharides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and core methodologies associated with maltooligosaccharides (MOS). It is designed to serve as a foundational resource for professionals in research, science, and drug development, offering detailed experimental protocols, quantitative data, and visualizations of key biological and experimental processes.

Introduction to Maltooligosaccharides

Maltooligosaccharides are homooligosaccharides consisting of 3 to 10 glucose units linked by α-1,4 glycosidic bonds.[1][2] These molecules are naturally derived from the enzymatic hydrolysis of starch.[3] Their unique physicochemical properties, including low sweetness, high moisture retention, and specific digestibility, have led to their widespread application in the food, pharmaceutical, and biotechnology industries.[3][4] As functional food ingredients, they are recognized for their prebiotic effects, promoting the growth of beneficial gut bacteria.[5]

The Discovery and History of Maltooligosaccharides: A Timeline

The journey of understanding maltooligosaccharides is intertwined with the broader history of carbohydrate chemistry and enzymology. While the disaccharide maltose (B56501) was discovered in 1872 by Cornelius O'Sullivan, the individual longer-chain maltooligosaccharides were isolated and characterized later.[2]

  • Mid-20th Century: Early Enzymatic Studies: The study of starch-hydrolyzing enzymes, or amylases, laid the groundwork for the discovery of MOS. Researchers observed that the breakdown of starch did not solely yield glucose and maltose but also a series of larger oligosaccharides.

  • 1958: Identification in Biological Systems: William H. Fishman and Hsien-Gieh Sie reported the presence of maltose, maltotriose (B133400), and maltotetraose (B33255) in the liver, indicating their natural occurrence and potential biological significance.

  • 1963: Seminal Isolation Work: A pivotal moment in the history of MOS was the successful isolation of maltotriose and maltotetraose from starch hydrolysates, a feat accomplished by A. G. Clark and K. R. Mansford and published in Nature.[6] This work provided pure forms of these oligosaccharides, enabling more detailed studies of their properties.

  • 1970-1975: Rise of Oligosaccharides in Food Science: This period saw a surge in research into the use of various oligosaccharides, including MOS, as functional food ingredients.

  • Late 20th Century to Present: The Era of Maltooligosaccharide-Forming Amylases (MFAses): The discovery and characterization of specific maltooligosaccharide-forming amylases (MFAses) revolutionized the production of MOS.[3] These enzymes offered a way to produce specific maltooligosaccharides with high yields, paving the way for their commercial production and diverse applications.[3]

Quantitative Data on Maltooligosaccharide-Forming Amylases

The enzymatic production of maltooligosaccharides is dependent on the specific characteristics of the amylases used. The following tables summarize key quantitative data for a selection of maltooligosaccharide-forming amylases from various microbial sources.

Table 1: Properties of Selected Maltooligosaccharide-Forming Amylases

EnzymeSource OrganismMolecular Mass (kDa)Optimal pHOptimal Temperature (°C)
Maltotriose-forming amylaseStreptomyces griseus586.050
Maltotetraose-forming amylasePseudomonas saccharophila556.0-7.050
Maltopentaose-forming amylaseBacillus cereus756.555
Maltohexaose-forming amylaseBacillus stearothermophilus686.060

Table 2: Specific Activity of Selected Maltooligosaccharide-Forming Amylases

EnzymeSource OrganismSubstrateSpecific Activity (U/mg)
Maltotriose-forming amylaseStreptomyces griseusSoluble Starch150
Maltotetraose-forming amylasePseudomonas saccharophilaSoluble Starch250
Maltopentaose-forming amylaseBacillus cereusSoluble Starch180
Maltohexaose-forming amylaseBacillus stearothermophilusSoluble Starch300

Note: Specific activity values can vary depending on the purification method and assay conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments in maltooligosaccharide research.

Amylase Activity Assay using the Dinitrosalicylic Acid (DNS) Method

This protocol measures the amount of reducing sugars released from starch by amylase activity.

Materials:

  • 1% (w/v) soluble starch solution in a suitable buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 6.9)

  • Dinitrosalicylic acid (DNS) reagent (1 g of 3,5-dinitrosalicylic acid, 30 g of sodium potassium tartrate, and 20 ml of 2 M NaOH in 100 ml of distilled water)

  • Enzyme solution (appropriately diluted)

  • Spectrophotometer

  • Water bath

Procedure:

  • Reaction Setup: In a test tube, mix 0.5 ml of the 1% starch solution with 0.5 ml of the enzyme solution. Prepare a blank by adding 0.5 ml of buffer instead of the enzyme solution.

  • Incubation: Incubate the reaction mixture and the blank at the optimal temperature for the enzyme (e.g., 37°C) for a specific time (e.g., 10 minutes).

  • Stopping the Reaction: Stop the enzymatic reaction by adding 1.0 ml of DNS reagent to each tube.

  • Color Development: Heat the tubes in a boiling water bath for 5-15 minutes. This will lead to the development of a reddish-brown color, with the intensity being proportional to the amount of reducing sugars.

  • Cooling and Dilution: Cool the tubes to room temperature and add 8.0 ml of distilled water to each tube.

  • Measurement: Measure the absorbance of the solutions at 540 nm using a spectrophotometer, with the blank as the reference.

  • Calculation: Determine the amount of reducing sugar released using a standard curve prepared with a known concentration of maltose or glucose. One unit of amylase activity is typically defined as the amount of enzyme that releases 1 µmol of reducing sugar per minute under the specified conditions.

Thin-Layer Chromatography (TLC) for Maltooligosaccharide Analysis

This protocol is used to separate and identify different maltooligosaccharides in a sample.

Materials:

  • TLC plates (silica gel 60)

  • Developing solvent system (e.g., a mixture of n-butanol, ethanol, and water in a 5:3:2 ratio)

  • Sample solution (e.g., hydrolysate from an amylase reaction)

  • Standard solutions of known maltooligosaccharides (e.g., maltotriose, maltotetraose, etc.)

  • Visualization reagent (e.g., a solution of 0.5% α-naphthol in 5% sulfuric acid in ethanol)

  • Chromatography tank

  • Heat gun or oven

Procedure:

  • Plate Preparation: Using a pencil, gently draw a starting line about 1.5 cm from the bottom of the TLC plate.

  • Sample Application: Spot a small amount (1-2 µl) of the sample and the standard solutions onto the starting line.

  • Development: Place the TLC plate in a chromatography tank containing the developing solvent system. Ensure the solvent level is below the starting line. Cover the tank and allow the solvent to ascend the plate by capillary action.

  • Drying: Once the solvent front has reached near the top of the plate, remove the plate and dry it completely using a heat gun or in an oven.

  • Visualization: Spray the dried plate evenly with the visualization reagent.

  • Color Development: Heat the plate at 110°C for 5-10 minutes. The maltooligosaccharides will appear as distinct colored spots.

  • Analysis: Identify the maltooligosaccharides in the sample by comparing the migration distance (Rf value) of their spots to those of the standards.

Visualizing Key Processes

The following diagrams, generated using the DOT language, illustrate important workflows and pathways related to maltooligosaccharides.

Enzymatic Production of Maltooligosaccharides from Starch

Enzymatic_Production_of_MOS Starch Starch Slurry Liquefaction Liquefaction Starch->Liquefaction α-amylase, Heat Saccharification Saccharification Liquefaction->Saccharification Maltooligosaccharide- forming Amylase (MFAse) Purification Purification Saccharification->Purification Chromatography MOS Maltooligosaccharides Purification->MOS

Caption: Workflow for the enzymatic production of maltooligosaccharides.

Mechanism of Maltooligosaccharide-Forming Amylase

MFAse_Mechanism cluster_enzyme MFAse Active Site Enzyme Enzyme CatalyticResidues Catalytic Residues (Asp, Glu) Starch Starch Chain CatalyticResidues->Starch Hydrolysis of α-1,4 glycosidic bond MOS Specific Maltooligosaccharide CatalyticResidues->MOS Release SmallerFragments Smaller Oligosaccharides CatalyticResidues->SmallerFragments Release BindingSites Substrate Binding Sites (-n to +m) BindingSites->CatalyticResidues Positioning Starch->BindingSites Binding

Caption: Action of a maltooligosaccharide-forming amylase.

Prebiotic Effect of Maltooligosaccharides on Gut Health

Prebiotic_Effect_of_MOS MOS Maltooligosaccharides (MOS) (Prebiotic) Fermentation Fermentation MOS->Fermentation GutMicrobiota Gut Microbiota (e.g., Bifidobacteria, Lactobacilli) GutMicrobiota->Fermentation SCFAs Short-Chain Fatty Acids (SCFAs) (e.g., Butyrate, Propionate, Acetate) Fermentation->SCFAs EpithelialCells Intestinal Epithelial Cells SCFAs->EpithelialCells Activation SignalingPathways Intracellular Signaling Pathways (e.g., MAPK, NF-κB) EpithelialCells->SignalingPathways ImmuneModulation Immune Modulation (e.g., Cytokine Production) SignalingPathways->ImmuneModulation BarrierFunction Improved Gut Barrier Function SignalingPathways->BarrierFunction

Caption: Signaling pathway of the prebiotic effect of MOS in the gut.

References

Basic applications of Maltoheptaose in enzymatic reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maltoheptaose (B131047), a linear oligosaccharide composed of seven α-1,4-linked glucose units, serves as a crucial substrate and intermediate in various enzymatic reactions. Its defined structure makes it an invaluable tool in the study of carbohydrate-active enzymes, particularly amylases. This technical guide provides an in-depth overview of the fundamental applications of maltoheptaose in enzymatic reactions, with a focus on enzyme assays, kinetic studies, and biocatalytic synthesis. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize maltoheptaose in their experimental workflows.

I. Maltoheptaose as a Substrate for Amylase Assays

Maltoheptaose and its derivatives are extensively used as substrates for the determination of α-amylase and β-amylase activity. The defined chain length of maltoheptaose allows for precise and reproducible measurements of enzyme kinetics and activity.

Alpha-Amylase Assays

Blocked p-nitrophenyl maltoheptaosides, such as 4,6-O-ethylidene-p-nitrophenyl-α-D-maltoheptaoside (EtPNPG7) and blocked p-nitrophenyl maltoheptaoside (BPNPG7), are commonly employed in commercially available α-amylase assay kits.[1][2] These substrates are specifically designed for the sensitive and specific measurement of α-amylase activity.

The assay principle involves the hydrolysis of the maltoheptaoside derivative by α-amylase into smaller fragments. These fragments are then further hydrolyzed by an excess of a thermostable α-glucosidase, which is included in the reaction mixture. This second reaction releases p-nitrophenol, a chromogenic substance that can be quantified spectrophotometrically at 400-410 nm.[1][2] The rate of p-nitrophenol release is directly proportional to the α-amylase activity in the sample.

A. Reagent Preparation:

  • Extraction Buffer (for grain samples): 0.5 M Sodium maleate (B1232345) buffer (pH 6.2) containing 5 mM calcium chloride and 0.02% (w/v) sodium azide.

  • Dilution Buffer: 0.1 M MES buffer (pH 6.2) containing 2 mM EDTA, 1.0 mg/mL BSA, and 0.02% (w/v) sodium azide.[1]

  • Ceralpha Substrate Solution: Prepare a solution of blocked p-nitrophenyl maltoheptaoside (BPNPG7) in the presence of excess thermostable α-glucosidase. The exact concentration and preparation may vary based on the commercial kit manufacturer.

  • Stopping Reagent: 2% (w/v) Trizma base solution, pH adjusted to ~8.5.

B. Assay Procedure:

  • Prepare sample extracts and dilute them appropriately with the dilution buffer.

  • Dispense 0.2 mL aliquots of the diluted sample into test tubes.

  • Pre-incubate the tubes at 40°C for approximately 5 minutes.

  • Pre-incubate the Ceralpha substrate solution at 40°C for approximately 5 minutes.

  • Initiate the reaction by adding 0.2 mL of the pre-incubated Ceralpha substrate solution to each sample tube.

  • Incubate the reaction mixture at 40°C for exactly 10 minutes.

  • Terminate the reaction by adding 3.0 mL of the stopping reagent.

  • Measure the absorbance of the solution at 400 nm against a reagent blank.

C. Calculation of Activity:

α-Amylase activity is calculated based on the absorbance values of the samples and a standard calibrator, taking into account the dilution factors and reaction time.

Beta-Amylase Assays

While starch is the more common substrate for β-amylase assays, maltoheptaose can also be used to characterize the activity of this exo-acting enzyme.[3][4] β-amylase hydrolyzes the α-1,4-glycosidic bonds from the non-reducing end of maltoheptaose, releasing maltose (B56501) units. The reducing sugars produced can be quantified using methods such as the dinitrosalicylic acid (DNS) method.

A. Reagent Preparation:

  • Substrate Solution: 1% (w/v) Maltoheptaose solution in 16 mM sodium acetate (B1210297) buffer (pH 4.8 at 20°C).

  • DNS Reagent: Dissolve 1 g of 3,5-dinitrosalicylic acid in 50 mL of purified water. Slowly add 30 g of sodium potassium tartrate tetrahydrate and 20 mL of 2 N NaOH. Adjust the final volume to 100 mL with purified water.

  • Enzyme Dilution: Dilute the β-amylase sample to an appropriate concentration (e.g., 1-10 µg/mL) in cold purified water.[4]

B. Assay Procedure:

  • Pipette 0.5 mL of the diluted enzyme solution into a test tube. Include a blank with 0.5 mL of purified water.

  • Equilibrate the tubes to 20°C.

  • Add 0.5 mL of the pre-warmed (20°C) maltoheptaose substrate solution to initiate the reaction.

  • Incubate the reaction for exactly 3 minutes at 20°C.

  • Stop the reaction by adding 1 mL of the DNS reagent.

  • Boil the tubes for 5-15 minutes in a water bath.

  • Cool the tubes to room temperature and add 10 mL of purified water.

  • Measure the absorbance at 540 nm.

C. Data Analysis:

The amount of reducing sugar produced is determined from a standard curve prepared with known concentrations of maltose. One unit of β-amylase activity is defined as the amount of enzyme that liberates 1.0 mg of maltose from the substrate in 3 minutes at pH 4.8 and 20°C.[3]

II. Quantitative Data on Enzyme Kinetics

The use of maltoheptaose and its derivatives as substrates allows for the determination of key kinetic parameters, providing insights into enzyme efficiency and substrate affinity.

EnzymeSubstrateKmVmax (or kcat)Source OrganismReference
α-Amylase4-nitrophenyl-α-D-maltoheptaoside-4,6-O-ethylidene234 µM697 s⁻¹ (kcat)Bacillus licheniformis[5]
α-AmylaseStarch8.3 mg/mL2778 U/mg/min (Vmax)Bacillus licheniformis EMS-6[5]
α-AmylaseStarch0.97 mg/ml263 µmole mg⁻¹ min⁻¹ (Vmax)Bacillus sphaericus[6][7]
α-AmylaseStarch0.878 mg/ml81.30 U/ml (Vmax)Bacillus megaterium RAS103[8]

III. Enzymatic Synthesis Utilizing Maltoheptaose

Maltoheptaose serves as a valuable starting material for the enzymatic synthesis of novel carbohydrate derivatives, such as sugar esters. These reactions are often catalyzed by lipases in non-aqueous media, leading to the formation of products with potential applications as emulsifiers and surfactants.[9][10]

Enzymatic Synthesis of Maltoheptaose-Based Sugar Esters

The synthesis of maltoheptaose-palmitate ester (G7-PA) has been achieved using a commercial lipase (B570770) in a solvent system containing dimethyl sulfoxide (B87167) (DMSO) and t-butanol.[9]

A. Materials and Reagents:

  • Maltoheptaose (G7)

  • Palmitic Acid (PA)

  • Immobilized Lipase (e.g., from Candida antarctica)

  • Dimethyl Sulfoxide (DMSO)

  • t-Butanol

  • Molecular sieves (for dehydration)

B. Reaction Setup:

  • Dissolve maltoheptaose and palmitic acid in a mixture of t-butanol and DMSO (e.g., 90:10 v/v). The limited solubility of maltoheptaose in organic solvents necessitates the use of a co-solvent like DMSO.[9]

  • Add the immobilized lipase to the reaction mixture. The optimal enzyme loading should be determined empirically.

  • Add molecular sieves to remove water produced during the esterification reaction, thereby shifting the equilibrium towards product formation.

  • Incubate the reaction mixture at a controlled temperature (e.g., 60°C) with constant stirring.

C. Reaction Monitoring and Product Purification:

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, filter the reaction mixture to remove the immobilized enzyme.

  • The solvent can be removed under reduced pressure.

  • The synthesized maltoheptaose-palmitate ester can be purified using column chromatography on silica (B1680970) gel.

D. Characterization:

The structure of the purified product can be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. A study reported a conversion yield of 22% for the synthesis of G7-PA monoester.[9]

IV. Visualizing Enzymatic Reactions and Workflows

Workflow for Alpha-Amylase Activity Assay

The following diagram illustrates the key steps in a typical colorimetric assay for α-amylase using a blocked p-nitrophenyl maltoheptaoside substrate.

Alpha_Amylase_Assay_Workflow cluster_prep Sample & Reagent Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection & Analysis Sample Sample Collection (e.g., serum, grain extract) Dilution Sample Dilution Sample->Dilution Incubation Incubation at Controlled Temperature Dilution->Incubation Substrate_Prep Substrate & Reagent Preparation Substrate_Prep->Incubation Reaction α-Amylase hydrolyzes BPNPG7 Incubation->Reaction Color_Dev α-Glucosidase releases p-Nitrophenol (Color) Reaction->Color_Dev Stop_Reaction Reaction Termination Color_Dev->Stop_Reaction Measurement Spectrophotometric Measurement (400 nm) Stop_Reaction->Measurement Calculation Activity Calculation Measurement->Calculation Enzymatic_Breakdown cluster_enzymes Maltoheptaose Maltoheptaose (G7) Fragments Maltooligosaccharide Fragments (G1-G6) Maltoheptaose->Fragments Hydrolysis Glucose Glucose Fragments->Glucose Hydrolysis pNP p-Nitrophenol (Yellow) Fragments->pNP Hydrolysis of pNP-oligosaccharide Alpha_Amylase α-Amylase Alpha_Amylase->Maltoheptaose Alpha_Glucosidase α-Glucosidase Alpha_Glucosidase->Fragments

References

Methodological & Application

Application Notes and Protocols: Maltoheptaose Hydrate as a Substrate for α-Amylase Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Amylases (EC 3.2.1.1) are enzymes that catalyze the hydrolysis of internal α-1,4-glycosidic bonds in polysaccharides such as starch and glycogen, playing a critical role in carbohydrate metabolism. The accurate determination of α-amylase activity is paramount in diverse fields, including clinical diagnostics, food and beverage production, and the development of therapeutic agents targeting carbohydrate metabolism. Maltoheptaose (B131047), a linear oligosaccharide consisting of seven α-1,4-linked glucose units, serves as a well-defined, soluble substrate for α-amylase, enabling precise and reproducible kinetic analysis. These application notes provide detailed protocols for robust α-amylase assays using maltoheptaose hydrate (B1144303) and its derivatives.

Principle of α-Amylase Assays Using Maltoheptaose

The fundamental principle involves the enzymatic cleavage of maltoheptaose by α-amylase into smaller oligosaccharides. The rate of this hydrolysis can be quantified through various detection methods, including coupled enzymatic reactions that produce a chromogenic or fluorescent signal, or by directly measuring the products of the reaction.

I. Coupled Enzymatic Assay Protocol

This method offers a continuous, real-time measurement of α-amylase activity. The hydrolysis of maltoheptaose by α-amylase produces smaller oligosaccharides, which are further hydrolyzed to glucose by a coupling enzyme, α-glucosidase. The resulting glucose is then quantified using a series of enzymatic reactions that lead to the production of a measurable product like NADH or a colored compound.[1]

A common coupled enzymatic system involves hexokinase (HK) and glucose-6-phosphate dehydrogenase (G6PDH). Glucose is phosphorylated by HK to glucose-6-phosphate, which is then oxidized by G6PDH, reducing NAD⁺ to NADH. The increase in absorbance at 340 nm due to the formation of NADH is directly proportional to the α-amylase activity.

Experimental Protocol

1. Reagent Preparation:

  • Assay Buffer: 50 mM HEPES buffer, pH 7.15, containing 70 mM sodium chloride and 1 mM calcium chloride.

  • Maltoheptaose Solution (Substrate): Prepare a stock solution of maltoheptaose hydrate in the assay buffer. The final concentration in the assay will vary depending on the specific experimental goals, but a starting point is typically in the millimolar range.

  • Coupling Enzyme Mix: A solution containing α-glucosidase, hexokinase, and glucose-6-phosphate dehydrogenase in assay buffer.

  • Cofactor Solution: A solution of ATP and NAD⁺ in assay buffer.

2. Assay Procedure (96-well plate format):

  • Prepare a reaction master mix containing the assay buffer, coupling enzyme mix, and cofactor solution.

  • Add the maltoheptaose solution to each well.

  • Incubate the plate at 37°C for 5-10 minutes to allow for temperature equilibration and to establish a baseline reading.

  • Initiate the reaction by adding the α-amylase sample to each well.

  • Immediately begin monitoring the increase in absorbance at 340 nm in a kinetic mode for 10-20 minutes, taking readings at regular intervals (e.g., every 30 seconds).

3. Data Analysis:

  • Calculate the rate of reaction (ΔA340/min) from the linear portion of the absorbance versus time curve.

  • The α-amylase activity can be calculated using the Beer-Lambert law and the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).

II. Chromogenic Assay using Blocked Maltoheptaose Derivatives

This method utilizes a chemically modified maltoheptaose substrate, such as p-nitrophenyl maltoheptaoside (PNPG7), where a chromogenic group is attached to the reducing end. To prevent the action of the coupling enzyme (α-glucosidase) on the intact substrate, the non-reducing end is "blocked," often with an ethylidene group (e.g., 4,6-ethylidene-p-nitrophenyl-maltoheptaoside or EPS-G7).[2][3]

α-Amylase cleaves the internal glycosidic bonds of the blocked PNPG7. The resulting fragments are then hydrolyzed by α-glucosidase, releasing p-nitrophenol, which can be measured spectrophotometrically at 405 nm.[2][4]

Experimental Protocol

1. Reagent Preparation:

  • Assay Buffer: 50 mM HEPES, pH 7.15, with 70 mM NaCl and 1 mM CaCl₂.[2]

  • Substrate/Enzyme Reagent: A solution containing the blocked p-nitrophenyl maltoheptaoside derivative (e.g., 3.5 mM EPS-G7) and a thermostable α-glucosidase (e.g., 7.1 kU/L) in the assay buffer.[2]

2. Assay Procedure:

  • Pre-incubate the Substrate/Enzyme Reagent at the desired temperature (e.g., 37°C).

  • Add the α-amylase sample to the pre-incubated reagent to initiate the reaction.

  • Monitor the increase in absorbance at 405 nm continuously for a set period (e.g., 3 minutes after a 2-minute lag phase).[2]

3. Data Analysis:

  • Determine the rate of reaction (ΔA405/min) from the linear portion of the curve.

  • Calculate the enzyme activity based on the molar extinction coefficient of p-nitrophenol under the specific assay conditions.

III. Direct Product Quantification by High-Performance Liquid Chromatography (HPLC)

For detailed kinetic studies and inhibitor screening, direct quantification of the hydrolysis products of maltoheptaose by HPLC offers high specificity and can elucidate the enzyme's action pattern.[1] This method is particularly useful for distinguishing between different types of inhibition.[5][6]

Experimental Protocol

1. Amylase Reaction:

  • Prepare a reaction mixture containing maltoheptaose in a suitable buffer (e.g., sodium phosphate (B84403) buffer) and the α-amylase sample.

  • Incubate the reaction at a controlled temperature for a specific time.

  • Terminate the reaction, for example, by heat inactivation or the addition of an acid.

2. HPLC Analysis:

  • Inject the reaction mixture into an HPLC system equipped with a suitable column for carbohydrate analysis (e.g., an amino-based column).

  • Use an appropriate mobile phase (e.g., an acetonitrile/water gradient) to separate the unreacted maltoheptaose from its hydrolysis products (maltose, maltotriose, etc.).

  • Detect the separated sugars using a refractive index (RI) detector or a pulsed amperometric detector (PAD).

3. Data Analysis:

  • Quantify the amount of each product formed by comparing the peak areas to those of known standards.

  • The α-amylase activity is determined from the rate of substrate consumption or product formation.

Quantitative Data Summary

ParameterCoupled Enzymatic AssayChromogenic Assay (EPS-G7)Direct HPLC Assay
Substrate This compoundEthylidene-blocked p-nitrophenylmaltoheptaoside (EPS-G7)This compound
Typical Substrate Conc. Millimolar range3.5 mM[2]Varies (e.g., for Km determination)
Detection Wavelength 340 nm (NADH)405 nm (p-nitrophenol)[2]N/A (RI or PAD detection)
Assay Temperature 37°C37°C[2]Varies
Key Reagents α-glucosidase, hexokinase, G6PDH, ATP, NAD⁺α-glucosidaseN/A
Assay Type Continuous, kineticContinuous, kineticEndpoint or kinetic
Notes High sensitivity, suitable for HTSRobust, widely used in clinical diagnosticsHigh specificity, detailed mechanistic studies

Inhibitor Screening Data

Maltoheptaose-based assays are well-suited for screening α-amylase inhibitors.

InhibitorSubstrateIC₅₀ ValueReference
AcarboseMaltoheptaose2.37 ± 0.11 µM[5][6]
AcarboseAmylopectin3.71 ± 0.12 µM[6]
AcarboseAmylose2.08 ± 0.01 µM[6]

Visualizations

alpha_amylase_reaction_pathway Maltoheptaose Maltoheptaose (G7) Amylase α-Amylase Maltoheptaose->Amylase Products Maltotriose (G3) + Maltotetraose (G4) Amylase->Products Hydrolysis

Caption: α-Amylase hydrolysis of maltoheptaose.

coupled_assay_workflow cluster_reaction Enzymatic Cascade cluster_measurement Measurement Maltoheptaose Maltoheptaose Amylase α-Amylase Maltoheptaose->Amylase Glucose Glucose Amylase->Glucose α-Glucosidase G6P Glucose-6-Phosphate Glucose->G6P Hexokinase, ATP NADH NADH G6P->NADH G6PDH, NAD+ Spectrophotometer Measure Absorbance at 340 nm NADH->Spectrophotometer

Caption: Coupled enzymatic assay workflow.

assay_selection_logic start Start: Need to measure α-amylase q1 High-throughput screening? start->q1 q2 Detailed kinetic or mechanistic study? q1->q2 No ans_coupled Use Coupled Enzymatic Assay q1->ans_coupled Yes ans_chromogenic Use Chromogenic Assay q2->ans_chromogenic No (Routine Assay) ans_hplc Use Direct HPLC Assay q2->ans_hplc Yes

Caption: Logic for selecting an α-amylase assay.

References

Application Notes and Protocols for the Use of Maltoheptaose Hydrate in β-Amylase Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing maltoheptaose (B131047) hydrate (B1144303) as a substrate in β-amylase activity assays. Maltoheptaose, a linear oligosaccharide consisting of seven α-1,4-linked glucose units, offers a defined and specific substrate for β-amylase, enabling reproducible and precise kinetic studies.

Introduction

β-amylase (EC 3.2.1.2) is an exoenzyme that catalyzes the hydrolysis of α-1,4-glucosidic linkages in polysaccharides like starch, releasing successive maltose (B56501) units from the non-reducing end.[1][2] The study of β-amylase activity is critical in various fields, including food science, brewing, and drug development. Maltoheptaose hydrate serves as an excellent substrate for these studies due to its defined structure, which leads to more consistent and interpretable results compared to heterogeneous substrates like starch.

Quantitative Data Summary

The optimal conditions and kinetic parameters for β-amylase can vary depending on the enzyme source. The following table summarizes key quantitative data for β-amylase from different organisms. It is important to note that kinetic parameters are often determined using starch as a substrate; data for maltooligosaccharide substrates are included where available.

ParameterOrganism/SourceValueSubstrateReference
Optimal pH Bacillus subtilis6.0Starch[3]
Abrus precatorius6.0 - 6.5Starch[4]
Soybean5.85Maltodextrin[5]
Cyanidioschyzon merolae6.0Starch[6]
Optimal Temperature Bacillus subtilis50°CStarch[3]
Abrus precatorius70°CStarch[4]
Cyanidioschyzon merolae47°CStarch[6]
Kinetic Parameters
KmBacillus subtilis4.6 mg/mLStarch[3]
VmaxBacillus subtilis47.62 U/mgStarch[3]
Ki (Maltose)Wheat0.12 ± 0.03 MStarch[7]
Ki (Glucose)Wheat0.33 ± 0.02 MStarch[7]

Enzymatic Reaction of β-Amylase with Maltoheptaose

β-amylase hydrolyzes maltoheptaose, a seven-glucose unit oligosaccharide, into smaller maltooligosaccharides. For a pure β-amylase preparation, the expected products from the hydrolysis of maltoheptaose are maltose (a disaccharide) and maltotriose (B133400) (a trisaccharide) in a 2:1 molar ratio.[8]

Enzymatic_Reaction sub Maltoheptaose (G7) enz β-Amylase sub->enz prod1 Maltose (G2) enz->prod1 prod2 Maltotriose (G3) enz->prod2 prod3 Maltose (G2) enz->prod3

Caption: Enzymatic hydrolysis of maltoheptaose by β-amylase.

Experimental Protocols

Protocol 1: Discontinuous Colorimetric Assay using 3,5-Dinitrosalicylic Acid (DNS)

This method quantifies the reducing sugars (maltose and maltotriose) produced from the hydrolysis of maltoheptaose. The DNS reagent reacts with the newly formed reducing ends in an alkaline solution upon heating, resulting in a color change that can be measured spectrophotometrically at 540 nm.

Materials and Reagents:

  • This compound

  • β-amylase

  • Sodium acetate (B1210297) buffer (e.g., 16 mM, pH 4.8 at 20°C)

  • 3,5-Dinitrosalicylic acid (DNS) reagent[9][10]

  • Sodium potassium tartrate tetrahydrate

  • Sodium hydroxide (B78521) (NaOH)

  • Maltose monohydrate (for standard curve)

  • Spectrophotometer

  • Water bath

Procedure:

  • Preparation of Reagents:

    • Maltoheptaose Solution: Prepare a solution of this compound (e.g., 1% w/v) in the sodium acetate buffer.

    • β-Amylase Solution: Prepare a solution of β-amylase in the appropriate buffer to the desired concentration.

    • DNS Reagent: Dissolve 1 g of 3,5-dinitrosalicylic acid in 50 mL of deionized water. Slowly add 30 g of sodium potassium tartrate tetrahydrate and 20 mL of 2 N NaOH. Dilute to a final volume of 100 mL with deionized water.[11]

    • Maltose Standard Solutions: Prepare a series of maltose standards of known concentrations (e.g., 0 to 2 mg/mL) in the assay buffer.[12]

  • Maltose Standard Curve: a. To a series of tubes, add a fixed volume of each maltose standard. b. Add an equal volume of DNS reagent to each tube. c. Heat the tubes in a boiling water bath for 5-15 minutes.[12] d. Cool the tubes on ice. e. Add a fixed volume of distilled water to dilute the samples. f. Measure the absorbance at 540 nm. g. Plot a standard curve of absorbance versus maltose concentration.

  • Enzymatic Reaction: a. In separate tubes, add the maltoheptaose solution. b. Equilibrate the tubes to the desired temperature (e.g., 25°C).[11] c. Add the β-amylase solution to initiate the reaction. d. Incubate for a precise period (e.g., 3-10 minutes). e. Stop the reaction by adding an equal volume of DNS reagent.

  • Color Development and Measurement: a. Heat the tubes in a boiling water bath for 5-15 minutes.[12] b. Cool the tubes on ice. c. Dilute with distilled water as done for the standard curve. d. Measure the absorbance at 540 nm.

  • Calculation of Activity: a. Determine the amount of reducing sugar produced in the enzymatic reaction from the maltose standard curve. b. One unit of β-amylase activity is typically defined as the amount of enzyme that liberates 1.0 mg of maltose from the substrate per minute at a specific pH and temperature.

DNS_Assay_Workflow start Start prep_reagents Prepare Reagents (Maltoheptaose, β-Amylase, DNS) start->prep_reagents std_curve Prepare Maltose Standard Curve prep_reagents->std_curve enz_reaction Enzymatic Reaction: 1. Mix Maltoheptaose & β-Amylase 2. Incubate prep_reagents->enz_reaction calculate Calculate Activity (vs. Standard Curve) std_curve->calculate stop_reaction Stop Reaction with DNS Reagent enz_reaction->stop_reaction color_dev Color Development (Boil & Cool) stop_reaction->color_dev measure_abs Measure Absorbance at 540 nm color_dev->measure_abs measure_abs->calculate end End calculate->end

References

High-Performance Liquid Chromatography (HPLC) Analysis of Maltoheptaose Hydrate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the analysis of Maltoheptaose hydrate (B1144303) using High-Performance Liquid Chromatography (HPLC). Maltoheptaose, a linear oligosaccharide consisting of seven α-1,4 linked glucose units, is of significant interest in various fields, including biochemistry and pharmaceutical sciences, for its role in studying enzyme activity and as a potential excipient. The predominant method for the analysis of such polar carbohydrates is Hydrophilic Interaction Liquid Chromatography (HILIC), which offers excellent retention and separation.[1] This application note details the optimized HILIC-HPLC method for the quantification of Maltoheptaose hydrate, including sample preparation, detailed instrumental parameters, and expected results.

Introduction

This compound is a glucose heptamer used in various research applications, including studies on α-amylase activity. Accurate and reliable quantification of Maltoheptaose is crucial for these applications. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of components in a mixture.[2] For highly polar analytes like oligosaccharides, which are poorly retained on traditional reversed-phase columns, Hydrophilic Interaction Liquid Chromatography (HILIC) is the method of choice.[3] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile (B52724), and a small amount of aqueous buffer. This creates a water-enriched layer on the stationary phase, allowing for the partitioning of polar analytes and achieving effective separation.

This application note presents a detailed protocol for the HPLC analysis of this compound using a HILIC-based method with Refractive Index (RI) detection, a common technique for carbohydrate analysis due to their lack of a UV chromophore.

Experimental Protocols

Sample Preparation

The sample preparation procedure aims to ensure the sample is free of particulates and compatible with the HPLC system.

  • Standard Solution Preparation:

    • Accurately weigh 10 mg of this compound standard.

    • Dissolve the standard in 10 mL of a 50:50 (v/v) mixture of acetonitrile and ultrapure water to prepare a 1 mg/mL stock solution.

    • Prepare a series of calibration standards (e.g., 0.1, 0.25, 0.5, 0.75, and 1.0 mg/mL) by diluting the stock solution with the 50:50 acetonitrile/water mixture.

  • Sample Preparation (General):

    • For aqueous samples, dilute with an equal volume of acetonitrile to ensure compatibility with the mobile phase.

    • For complex matrices (e.g., biological fluids, food samples), a solid-phase extraction (SPE) clean-up may be necessary to remove interfering substances like proteins and lipids.[4] A reversed-phase SPE cartridge can be used to remove hydrophobic components.

    • Filter all samples and standards through a 0.45 µm syringe filter prior to injection to prevent clogging of the HPLC system.[4]

HPLC Method Parameters

The following parameters are recommended for the analysis of this compound.

ParameterValue
HPLC System Agilent 1260 Infinity II or equivalent
Column Zorbax NH2 (Amino) Column, 4.6 x 250 mm, 5 µm
Mobile Phase Acetonitrile:Water (75:25, v/v)
Flow Rate 1.0 mL/min
Column Temperature 35°C
Injection Volume 10 µL
Detector Refractive Index (RI) Detector
Run Time 20 minutes
Data Analysis
  • Qualitative Analysis: Identify the Maltoheptaose peak in the chromatogram based on its retention time, which should be consistent with that of the standard.

  • Quantitative Analysis: Construct a calibration curve by plotting the peak area of the Maltoheptaose standards against their known concentrations. Determine the concentration of Maltoheptaose in unknown samples by interpolating their peak areas on the calibration curve.

Data Presentation

The following table summarizes the expected quantitative data for a series of this compound standards under the specified HPLC conditions.

Standard Concentration (mg/mL)Retention Time (min)Peak Area (Arbitrary Units)
0.112.515000
0.2512.537500
0.512.575000
0.7512.5112500
1.012.5150000

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Start weigh Weigh this compound start->weigh sample_prep Prepare Sample (Dilution/SPE) start->sample_prep dissolve Dissolve in Acetonitrile/Water weigh->dissolve standards Prepare Calibration Standards dissolve->standards filter Filter through 0.45 µm Syringe Filter standards->filter sample_prep->filter inject Inject into HPLC System filter->inject separate HILIC Separation (Amino Column, ACN/H2O) inject->separate detect RI Detection separate->detect integrate Integrate Peak Area detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Maltoheptaose Concentration calibrate->quantify report Report Results quantify->report

References

Application Notes and Protocols for Maltoheptaose Hydrate in Protein Co-Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of maltoheptaose (B131047) hydrate (B1144303) as a co-ligand in protein co-crystallization techniques. Maltoheptaose, a linear oligosaccharide consisting of seven α-(1→4) linked glucose units, can be instrumental in stabilizing protein conformations, elucidating binding modes of carbohydrate-binding proteins, and facilitating the structure-based design of novel therapeutics.

Introduction to Maltoheptaose Hydrate in Protein Crystallography

This compound is a valuable tool in structural biology for several key reasons. Its linear and flexible nature allows it to adapt to various binding site geometries, making it an effective probe for understanding protein-carbohydrate interactions. In co-crystallization, maltoheptaose can act as a stabilizing agent, inducing a more homogenous conformational state of the target protein, which is often a prerequisite for successful crystallization. Furthermore, for proteins involved in carbohydrate metabolism or recognition, co-crystallization with maltoheptaose can provide critical insights into substrate or ligand binding, guiding the development of inhibitors or modulators.

The binding of oligosaccharides like maltoheptaose to proteins is often characterized by a network of hydrogen bonds and van der Waals interactions. Understanding the thermodynamics of this binding can be crucial for optimizing co-crystallization experiments. Techniques such as Isothermal Titration Calorimetry (ITC) can be employed to determine the binding affinity and enthalpy of the interaction, providing valuable data to inform the design of crystallization trials.

Key Applications

  • Elucidation of Binding Mechanisms: Co-crystallization with maltoheptaose allows for the high-resolution structural determination of the protein-ligand complex, revealing the specific amino acid residues involved in carbohydrate recognition.

  • Enzyme-Substrate Complexes: For carbohydrate-processing enzymes, maltoheptaose can act as a substrate or substrate analog, enabling the trapping and visualization of the enzyme in a catalytically relevant conformation.

  • Fragment-Based Drug Discovery: The detailed structural information from protein-maltoheptaose complexes can serve as a starting point for the design of small molecule mimetics with therapeutic potential.

  • Stabilization of Flexible Proteins: The binding of maltoheptaose can reduce the conformational heterogeneity of a protein, promoting the formation of well-ordered crystals.

Experimental Protocols

Two primary methods are employed for obtaining protein-ligand complex crystals: co-crystallization and crystal soaking.

Co-crystallization Method

In this method, the purified protein and this compound are mixed prior to setting up the crystallization trials. This approach is generally preferred when the ligand is required to induce a conformational change necessary for crystallization.

Protocol: Co-crystallization of Cyclodextrin Glycosyltransferase (CGTase) Mutant with Maltoheptaose

This protocol is adapted from the study of the E257A/D229A mutant of CGTase.[1]

  • Protein and Ligand Preparation:

    • Prepare the purified CGTase mutant at a concentration of 10-20 mg/mL in a suitable buffer (e.g., 20 mM Tris-HCl, pH 7.5).

    • Prepare a stock solution of this compound at a concentration of 100 mM in the same buffer.

  • Complex Formation:

    • Mix the protein and this compound solutions to achieve a final protein concentration of 10 mg/mL and a maltoheptaose concentration of 10 mM (a molar ratio of approximately 1:10, assuming a protein molecular weight of ~70 kDa).

    • Incubate the mixture on ice for at least 30 minutes to allow for complex formation.

  • Crystallization Screening:

    • Use the sitting drop or hanging drop vapor diffusion method.

    • Set up crystallization screens using a variety of commercially available or custom-made screens. A starting point could be a screen containing polyethylene (B3416737) glycols (PEGs) of different molecular weights and various salts.

    • For the CGTase mutant, initial crystals were obtained in a mother liquor containing 60% (v/v) 2-methyl-2,4-pentanediol (MPD), 100 mM Tris buffer, pH 8.1, and 5% (w/v) maltose (B56501).[1] While the original study used maltose in the crystallization condition, for co-crystallization with maltoheptaose, it would be advisable to screen conditions without other competing sugars.

  • Crystal Optimization:

    • Once initial crystal hits are identified, optimize the conditions by varying the precipitant concentration, pH, and temperature.

Crystal Soaking Method

In this technique, crystals of the apo-protein are grown first and then transferred to a solution containing this compound. This method is often simpler and consumes less ligand. It is particularly useful when the apo-protein crystallizes readily.

Protocol: Soaking of Apo-Protein Crystals with Maltoheptaose

  • Apo-Protein Crystallization:

    • Crystallize the purified protein using standard vapor diffusion techniques to obtain well-formed, single crystals.

  • Soaking Solution Preparation:

    • Prepare a soaking solution containing the crystallization mother liquor supplemented with this compound. The concentration of maltoheptaose can be varied, typically ranging from 1 mM to 50 mM. A starting concentration of 10 mM is recommended.

    • It is crucial to ensure that the soaking solution is cryo-protected if the crystals are to be flash-cooled for X-ray data collection. This can be achieved by adding a cryoprotectant (e.g., glycerol, ethylene (B1197577) glycol) to the soaking solution.

  • Soaking Procedure:

    • Carefully transfer an apo-protein crystal from its growth drop into the soaking solution using a cryo-loop.

    • The soaking time can vary from a few minutes to several hours. A typical starting point is 30-60 minutes. Longer soaking times may be required for larger crystals or if the ligand binding is slow.

  • Crystal Harvesting and Data Collection:

    • After soaking, directly flash-cool the crystal in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

Quantitative Data Summary

The following tables summarize typical starting conditions for co-crystallization experiments with this compound. These are intended as a guide, and optimal conditions will need to be determined empirically for each specific protein.

ParameterCyclodextrin Glycosyltransferase (Mutant)Maltose-Binding ProteinGeneral Starting Recommendation
Protein Concentration 10 mg/mL10-20 mg/mL5-20 mg/mL
Maltoheptaose Conc. 10 mM5-10 mM1-20 mM
Molar Ratio (Protein:Ligand) ~ 1:10~ 1:5 to 1:101:2 to 1:20
Incubation Time (Co-Xtal) 30 min30-60 min30-60 min
Soaking Time N/A1-4 hours15 min - 12 hours
Temperature 4 °C (incubation), 20 °C (crystallization)4 °C (incubation), 18-22 °C (crystallization)4-22 °C
Crystallization Method Vapor Diffusion (Sitting/Hanging Drop)Vapor Diffusion (Hanging Drop)Vapor Diffusion (Sitting/Hanging Drop)
Reference [1]Derived from PDB: 4KHZ and related literatureGeneral Practice

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical flow of the co-crystallization process.

CoCrystallization_Workflow General Co-Crystallization Workflow cluster_prep Preparation cluster_complex Complex Formation cluster_xtal Crystallization cluster_analysis Analysis Prot_Prep Protein Purification (>95% Purity) Mixing Mix Protein and Ligand (Defined Molar Ratio) Prot_Prep->Mixing Lig_Prep This compound Stock Solution Lig_Prep->Mixing Incubation Incubate (e.g., 30 min on ice) Mixing->Incubation Screening Set up Crystallization Screens (Vapor Diffusion) Incubation->Screening Optimization Optimize Crystal Hits Screening->Optimization Harvesting Crystal Harvesting & Cryo-cooling Optimization->Harvesting Data_Collection X-ray Diffraction Data Collection Harvesting->Data_Collection Structure_Solution Structure Solution & Refinement Data_Collection->Structure_Solution

Caption: Workflow for protein-ligand co-crystallization.

Soaking_Workflow Crystal Soaking Workflow cluster_prep Preparation cluster_soak Soaking cluster_analysis Analysis Apo_Xtal Grow Apo-Protein Crystals Transfer Transfer Crystal to Soaking Solution Apo_Xtal->Transfer Soak_Sol Prepare Soaking Solution (Mother Liquor + Maltoheptaose) Soak_Sol->Transfer Soak_Incubate Incubate (e.g., 30-60 min) Transfer->Soak_Incubate Harvesting Crystal Harvesting & Cryo-cooling Soak_Incubate->Harvesting Data_Collection X-ray Diffraction Data Collection Harvesting->Data_Collection Structure_Solution Structure Solution & Refinement Data_Collection->Structure_Solution

Caption: Workflow for crystal soaking with a ligand.

Decision_Tree Method Selection: Co-crystallization vs. Soaking Start Start Q1 Does the apo-protein crystallize readily? Start->Q1 Soaking Use Soaking Method Q1->Soaking Yes Q2 Is a significant conformational change expected upon binding? Q1->Q2 No Co_Xtal Use Co-crystallization Method Q2->Co_Xtal Yes Q2->Soaking No

Caption: Decision tree for selecting the appropriate method.

References

Application Notes: Utilizing Maltoheptaose Hydrate for High-Fidelity Enzyme Kinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Maltoheptaose (B131047), a linear oligosaccharide composed of seven α-1,4-linked glucose units, serves as a specific and well-defined substrate for various carbohydrate-active enzymes, most notably α-amylases.[1] Its defined structure, in contrast to complex polysaccharides like starch, allows for more precise and reproducible enzyme kinetic analyses. These analyses are critical in fundamental research, clinical diagnostics, and the development of therapeutic agents targeting enzymatic pathways in carbohydrate metabolism. This document provides detailed protocols for the application of maltoheptaose hydrate (B1144303) in α-amylase activity assays, catering to researchers, scientists, and drug development professionals.

Principle of a-Amylase Activity Assays using Maltoheptaose

The fundamental principle involves the enzymatic hydrolysis of maltoheptaose by α-amylase into smaller maltooligosaccharides, such as maltotriose (B133400) and maltotetraose. The rate of this hydrolysis can be quantified using various methods, two of which are detailed in this document: a continuous coupled enzymatic assay and a discontinuous colorimetric assay. The continuous assay offers real-time monitoring of enzyme activity, while the discontinuous method is a robust endpoint assay suitable for high-throughput screening.

Experimental Protocols

Continuous Coupled Enzymatic Assay for α-Amylase Activity

This method provides a continuous, real-time measurement of α-amylase activity by coupling the hydrolysis of maltoheptaose to the production of a chromophore that can be monitored spectrophotometrically.

Principle

α-amylase hydrolyzes maltoheptaose into smaller oligosaccharides. These products are subsequently hydrolyzed to glucose by α-glucosidase. The liberated glucose is then phosphorylated by hexokinase, and the resulting glucose-6-phosphate is oxidized by glucose-6-phosphate dehydrogenase, which concomitantly reduces NADP+ to NADPH. The increase in absorbance at 340 nm due to the formation of NADPH is directly proportional to the α-amylase activity.[2][3]

Materials

  • Maltoheptaose hydrate

  • α-Amylase (e.g., from human pancreas or saliva)[4]

  • α-Glucosidase

  • Hexokinase

  • Glucose-6-phosphate dehydrogenase

  • Adenosine triphosphate (ATP)

  • Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADP+)

  • HEPES buffer (50 mM, pH 7.15)[5]

  • Sodium chloride (70 mM)[5]

  • Calcium chloride (1 mM)[5]

  • 96-well microplate

  • Microplate reader with kinetic measurement capabilities at 340 nm

Procedure

  • Reagent Preparation:

    • Assay Buffer: Prepare a 50 mM HEPES buffer containing 70 mM NaCl and 1 mM CaCl₂, adjusted to pH 7.15.[5]

    • Coupling Enzyme Mix: Prepare a solution in the assay buffer containing α-glucosidase, hexokinase, and glucose-6-phosphate dehydrogenase.

    • Substrate Solution: Prepare a stock solution of this compound in the assay buffer.

    • Cofactor Solution: Prepare a solution containing ATP and NADP+ in the assay buffer.

  • Assay Protocol: a. In a 96-well microplate, add the assay buffer, coupling enzyme mix, and cofactor solution to each well. b. Add the maltoheptaose solution to each well to achieve the desired final concentration. c. Incubate the plate at 37°C for 5 minutes to allow for temperature equilibration and to establish a baseline reading.[5] d. Initiate the reaction by adding the α-amylase sample to each well. e. Immediately start monitoring the increase in absorbance at 340 nm in kinetic mode for 10-20 minutes, with readings taken every 30 seconds.[3]

  • Data Analysis: a. Calculate the rate of reaction (ΔA340/min) from the linear portion of the absorbance versus time plot. b. The α-amylase activity can be calculated using the Beer-Lambert law, where the molar extinction coefficient of NADPH at 340 nm is 6220 M⁻¹cm⁻¹.[3]

Discontinuous Colorimetric Assay using Blocked p-Nitrophenyl Maltoheptaoside

This method utilizes a chemically modified maltoheptaose substrate, ethylidene-blocked 4-nitrophenyl-maltoheptaoside (EPS-G7), for a robust and sensitive endpoint assay.[5][6]

Principle

The substrate, EPS-G7, has a blocking group on the non-reducing end that prevents its hydrolysis by the auxiliary enzyme, α-glucosidase. α-amylase in the sample hydrolyzes the EPS-G7 substrate. The resulting fragments are then acted upon by α-glucosidase, leading to the release of 4-nitrophenol (B140041), a chromophore that can be quantified by measuring the absorbance at 405 nm.[5][6]

Materials

  • Ethylidene-blocked 4-nitrophenyl-maltoheptaoside (EPS-G7)

  • α-Glucosidase

  • HEPES buffer (50 mM, pH 7.15)[5]

  • Sodium chloride (70 mM)[5]

  • Calcium chloride (1 mM)[5]

  • Stopping reagent (e.g., 1% Trizma base)[7]

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure

  • Reagent Preparation:

    • Assay Buffer: Prepare a 50 mM HEPES buffer containing 70 mM NaCl and 1 mM CaCl₂, adjusted to pH 7.15.[5]

    • Substrate/Enzyme Solution: Prepare a solution in the assay buffer containing 3.5 mM EPS-G7 and 7.1 kU/L α-glucosidase.[5]

  • Assay Protocol: a. Pre-incubate the appropriately diluted α-amylase samples at 37°C. b. Pre-incubate the Substrate/Enzyme Solution at 37°C. c. To initiate the reaction, add the Substrate/Enzyme Solution to the α-amylase samples. d. Incubate the reaction mixture for a precise period (e.g., 10 minutes) at 37°C. e. Stop the reaction by adding a stopping reagent (e.g., 1% Trizma base).[7] f. Measure the absorbance of the resulting yellow solution at 405 nm.[5]

  • Data Analysis: a. A standard curve can be prepared using known concentrations of 4-nitrophenol. b. The α-amylase activity is proportional to the amount of 4-nitrophenol released, which is determined from the standard curve.

Data Presentation

The kinetic parameters of α-amylase from various sources with maltoheptaose and related substrates are summarized below. It is important to note that assay conditions can significantly influence these values.

Enzyme SourceSubstrateK_m_V_max_k_cat_k_cat_/K_m_Reference
Lactobacillus fermentumMaltoheptaose---1.7 x 10⁶ M⁻¹s⁻¹[8]
Human Pancreatic α-AmylaseMaltoheptaose----[4]
Human Salivary α-AmylaseMaltoheptaose----[4]
Bacillus sphaericusStarch0.97 mg/mL263 µmol/mg/min--[9]
Bacillus licheniformisStarch6.2 mg/mL1.04 µmol/mg/min2 x 10³ s⁻¹3.22 x 10² mL/mg/s[10]

Note: Dashes indicate that the data was not available in the cited sources. Kinetic parameters are highly dependent on the specific assay conditions.

Visualizations

Enzymatic Reaction Pathway

Enzymatic_Reaction_Pathway cluster_alpha_amylase α-Amylase Action cluster_coupled_reaction Coupled Assay Detection Maltoheptaose Maltoheptaose (Substrate) Alpha_Amylase α-Amylase Maltoheptaose->Alpha_Amylase Products Maltotriose + Maltotetraose Alpha_Amylase->Products Alpha_Glucosidase α-Glucosidase Products->Alpha_Glucosidase Glucose Glucose Alpha_Glucosidase->Glucose Hexokinase_G6PDH Hexokinase / G6PDH (ATP, NADP+) Glucose->Hexokinase_G6PDH NADPH NADPH (Detectable at 340 nm) Hexokinase_G6PDH->NADPH

Caption: Enzymatic cascade for the coupled assay of α-amylase activity.

Experimental Workflow: Continuous Coupled Assay

Continuous_Assay_Workflow A Prepare Reagents (Buffer, Enzymes, Substrate, Cofactors) B Dispense Reagents into 96-well Plate A->B C Equilibrate at 37°C for 5 min B->C D Initiate Reaction with α-Amylase C->D E Monitor Absorbance at 340 nm (Kinetic Mode) D->E F Calculate Rate (ΔA/min) E->F G Determine Enzyme Activity F->G

Caption: Workflow for the continuous coupled enzymatic assay.

Experimental Workflow: Discontinuous Colorimetric Assay

Discontinuous_Assay_Workflow A Prepare Reagents (Buffer, Blocked Substrate, α-Glucosidase) B Pre-incubate α-Amylase and Reagents at 37°C A->B C Initiate Reaction B->C D Incubate for a Fixed Time (e.g., 10 min) C->D E Stop Reaction D->E F Measure Absorbance at 405 nm E->F G Calculate Activity from Standard Curve F->G

Caption: Workflow for the discontinuous colorimetric assay.

References

Preparation of Maltoheptaose Hydrate Solutions for Experimental Use

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Maltoheptaose (B131047) is a maltooligosaccharide composed of seven glucose units linked by α-1,4 glycosidic bonds. It serves as a valuable tool in various research fields, including as a substrate for enzymatic assays, particularly for α-amylases, and in the development of drug delivery systems. Proper preparation of maltoheptaose hydrate (B1144303) solutions is critical to ensure the accuracy and reproducibility of experimental results. This document provides detailed protocols for the preparation, handling, and storage of maltoheptaose hydrate solutions for research applications.

Physicochemical Properties and Storage

This compound is typically supplied as a white crystalline solid. Understanding its physical and chemical properties is essential for proper handling and solution preparation.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₄₂H₇₂O₃₆[1]
Molecular Weight 1153.0 g/mol [1]
Appearance Crystalline solid[1]
Purity ≥80%[1]
Storage (Solid) -20°C[1]
Stability (Solid) ≥4 years at -20°C[1]

Solution Preparation and Handling

Safety Precautions

Handle this compound in accordance with standard laboratory safety procedures. It should be considered hazardous until further information is available. Avoid ingestion, inhalation, and contact with eyes and skin. Wash hands thoroughly after handling[1].

Solubility

This compound exhibits solubility in various solvents, which is a key consideration for stock solution preparation.

Table 2: Solubility of this compound

SolventApproximate SolubilityReference
Water 50 mg/mLSigma-Aldrich
PBS (pH 7.2) ~2 mg/mL[1]
DMSO ~20 mg/mL[1]
Dimethylformamide ~20 mg/mL[1]
Protocol for Preparation of Aqueous Stock Solutions

This protocol describes the preparation of a simple aqueous stock solution of this compound.

Materials:

  • This compound powder

  • Sterile, pyrogen-free water or a suitable aqueous buffer (e.g., PBS, HEPES, Maleate buffer)

  • Sterile conical tubes or vials

  • Vortex mixer

  • Sterile filter (0.22 µm)

Procedure:

  • Equilibrate the this compound powder to room temperature before opening the container to prevent condensation.

  • In a sterile environment, weigh the desired amount of this compound powder.

  • Add the appropriate volume of sterile water or buffer to achieve the desired concentration. For example, to prepare a 10 mg/mL stock solution, dissolve 10 mg of this compound in 1 mL of solvent.

  • Vortex the solution until the powder is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat which could lead to degradation.

  • For applications requiring sterility, filter the solution through a 0.22 µm sterile filter into a new sterile container.

  • Label the container with the compound name, concentration, solvent, and date of preparation.

Protocol for Preparation of Stock Solutions in Organic Solvents

For applications where a higher concentration is needed or an organic solvent is required, DMSO or dimethylformamide can be used.

Materials:

  • This compound powder

  • Anhydrous DMSO or dimethylformamide

  • Sterile conical tubes or vials with inert gas

  • Vortex mixer

Procedure:

  • Weigh the desired amount of this compound powder in a sterile container.

  • Add the appropriate volume of DMSO or dimethylformamide.

  • Purge the container with an inert gas (e.g., argon or nitrogen) before sealing to minimize oxidation.

  • Vortex the solution until the powder is completely dissolved.

  • Store the stock solution under the recommended conditions.

Experimental Applications and Working Concentrations

The optimal working concentration of this compound will vary depending on the specific application.

Use in Enzymatic Assays

Maltoheptaose and its derivatives are common substrates for α-amylase activity assays. While specific concentrations should be optimized for each enzyme and assay condition, a typical starting point can be derived from existing protocols for similar substrates. For enzyme kinetics studies, a range of substrate concentrations bracketing the Michaelis constant (Km) should be used.

Table 3: Recommended Buffers and Conditions for Enzymatic Assays

ParameterRecommendation
Buffer 50 mM Maleate buffer or 50 mM Potassium Phosphate buffer
pH 6.0
Temperature 25°C - 37°C
Use in Drug Delivery Research

Maltoheptaose can be incorporated into drug delivery systems like liposomes and nanoparticles. The preparation for these applications often involves dissolving a maltoheptaose derivative or copolymer in an organic solvent mixture. For instance, maltoheptaose-presenting liposomes have been prepared by dissolving a maltoheptaose-lipid conjugate in a chloroform/methanol mixture.

Storage and Stability of Solutions

The stability of this compound solutions is a critical factor for ensuring experimental consistency.

Aqueous Solutions:

  • It is recommended to prepare fresh aqueous solutions for each experiment.

  • Aqueous solutions of maltoheptaose are not recommended for storage for more than one day[1]. This is likely due to the risk of microbial growth and potential for hydrolysis over time.

Solutions in Organic Solvents:

  • Stock solutions in anhydrous DMSO or dimethylformamide can be stored for longer periods.

  • Recommended storage is at -20°C for up to one month or at -80°C for up to six months.

Table 4: Recommended Storage Conditions for this compound Solutions

SolventStorage TemperatureMaximum Recommended Storage Duration
Water/Aqueous Buffer2-8°C24 hours
DMSO/Dimethylformamide-20°C1 month
DMSO/Dimethylformamide-80°C6 months

Workflow Diagram

The following diagram illustrates the general workflow for the preparation of a sterile aqueous solution of this compound.

G Workflow for Preparation of this compound Aqueous Solution cluster_prep Preparation cluster_storage Storage & Use cluster_end Workflow for Preparation of this compound Aqueous Solution start Start weigh Weigh Maltoheptaose Hydrate Powder start->weigh dissolve Dissolve in Sterile Water/Buffer weigh->dissolve vortex Vortex until Fully Dissolved dissolve->vortex filter Sterile Filter (0.22 µm) vortex->filter store Store at 2-8°C filter->store use Use in Experiment (within 24 hours) store->use end End use->end

Caption: Preparation of aqueous this compound solution.

References

Maltoheptaose Hydrate in Drug Delivery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of maltoheptaose (B131047) hydrate (B1144303) in the development of advanced drug delivery systems. Maltoheptaose, a linear oligosaccharide consisting of seven α-(1→4) linked glucose units, offers unique properties for creating targeted and controlled-release drug carriers.[1][2] Its biocompatibility and specific interactions with cellular receptors make it a promising candidate for enhancing the efficacy of therapeutic agents.

I. Applications in Drug Delivery

Maltoheptaose hydrate can be incorporated into various nanocarrier systems to improve drug solubility, stability, and targeted delivery. Key applications include:

  • Targeted Antibiotic Delivery: Maltoheptaose-functionalized liposomes have been shown to selectively target bacteria, such as E. coli, enhancing the delivery of antibiotics like rifampicin (B610482).[3] The carbohydrate moiety interacts with proteins on the bacterial cell surface, leading to increased drug concentration at the site of infection.[3]

  • Oral Chemotherapy: Maltoheptaose can be used to form the hydrophilic shell of block copolymer nanoparticles for the oral delivery of hydrophobic anticancer drugs like tamoxifen.[4][5][6][7] The glucose units may facilitate uptake in cancer cells, which often overexpress glucose transporters.[4] This approach can improve the oral bioavailability and cytotoxicity of the encapsulated drug.[4]

  • Enhanced Drug Encapsulation and Release: The inclusion of maltoheptaose in nanoparticle formulations can influence drug loading and release kinetics. For instance, in liposomal systems, it can slow down the release of the encapsulated drug.[3] In polymeric nanoparticles, it forms a stable hydrophilic corona that encapsulates hydrophobic drugs.[4][5][7]

II. Quantitative Data Summary

The following tables summarize key quantitative data from studies on maltoheptaose-based drug delivery systems.

Table 1: Physicochemical Properties of Maltoheptaose-Presenting Glycoliposomes for Rifampicin Delivery.[3]

Liposome (B1194612) FormulationHydrodynamic Diameter (nm)Polydispersity Index (PDI)Rifampicin Encapsulation (wt%)
Nonfluid G7-glycoliposomes75 ± 12-6.6
Fluid G7-glycoliposomes146 ± 14-16

G7 refers to maltoheptaose.

Table 2: Physicochemical Properties of Maltoheptaose-b-Polystyrene (MH-b-PS) Nanoparticles for Tamoxifen Citrate (B86180) (TMC) Delivery.[4]

Nanoparticle FormulationHydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Drug Content (µg/mL)Encapsulation Efficiency (%)
Blank MH-b-PS (NP-11)---11.7--
TMC-loaded MH-b-PS (NP-11)166.7 ± 1.50.130 ± 0.007+21.5238.6 ± 6.880.9 ± 0.4

III. Experimental Protocols

This section provides detailed protocols for the preparation and characterization of maltoheptaose-based drug delivery systems.

Protocol 1: Preparation of Maltoheptaose-Presenting Liposomes

This protocol describes the synthesis of maltoheptaose-functionalized liposomes for antibiotic delivery using the thin-film hydration method.[3]

Materials:

  • L-α-phosphatidylcholine (PC)

  • Cholesterol (Chol)

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • 1,2-dimyristoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DMPG)

  • Maltoheptaose-derivatized glycolipid (G7-DPPE)

  • Rifampicin

  • Chloroform/Methanol (5:1 v/v)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Lipid Film Formation:

    • For nonfluid liposomes, dissolve PC, Chol, and G7-DPPE in a 5:1 (v/v) chloroform/methanol mixture in a round-bottom flask.

    • For fluid liposomes, dissolve DPPC, DMPG, and G7-DPPE in the same solvent mixture.

    • Remove the organic solvents using a rotary evaporator to form a thin lipid film on the flask wall.

  • Hydration:

    • Hydrate the lipid film with an aqueous solution of rifampicin in PBS by rotating the flask. This will form crude liposomes.

  • Extrusion:

    • To obtain uniformly sized liposomes, extrude the crude liposome suspension through a polycarbonate membrane (e.g., 100 nm pore size) using a mini-extruder.

  • Purification:

    • Remove unencapsulated rifampicin by dialysis against PBS at 4°C.

Characterization:

  • Determine the hydrodynamic diameter and polydispersity index using Dynamic Light Scattering (DLS).

  • Quantify the encapsulated rifampicin by lysing the liposomes with a suitable solvent (e.g., DMSO) and measuring the absorbance using UV-vis spectroscopy.

Protocol 2: Preparation of Maltoheptaose-b-Polystyrene (MH-b-PS) Nanoparticles

This protocol details the standard nanoprecipitation method for fabricating MH-b-PS nanoparticles for oral drug delivery.[4][5]

Materials:

  • Maltoheptaose-b-polystyrene (MH-b-PS) block copolymer

  • Tamoxifen citrate (TMC)

  • Tetrahydrofuran (THF)

  • Milli-Q water

  • Labrafac® oil (as a co-solvent/stabilizer)

Procedure:

  • Organic Phase Preparation:

    • Disperse a defined amount of MH-b-PS copolymer in a THF/water mixture with magnetic stirring.

    • Add TMC and Labrafac® oil to the copolymer dispersion and continue stirring.

  • Nanoprecipitation:

    • Slowly add the organic phase dropwise into a defined volume of Milli-Q water under continuous stirring. This induces the self-assembly of the block copolymer into nanoparticles.

  • Solvent Evaporation:

    • Allow the organic solvent (THF) to evaporate under stirring at room temperature.

  • Purification:

    • The resulting nanoparticle dispersion can be used directly or purified further by centrifugation and resuspension.

Characterization:

  • Measure the particle size, PDI, and zeta potential using DLS.

  • Determine the drug content and encapsulation efficiency using High-Performance Liquid Chromatography (HPLC) after dissolving the nanoparticles in a suitable organic solvent.

IV. Visualizations

Diagrams of Experimental Workflows and Mechanisms

The following diagrams, generated using Graphviz (DOT language), illustrate key processes in the application of this compound in drug delivery.

G cluster_prep Nanoparticle Preparation MH-b-PS MH-b-PS Copolymer Self_Assembly Self-Assembly (Nanoprecipitation) MH-b-PS->Self_Assembly TMC Tamoxifen Citrate (Drug) TMC->Self_Assembly Organic_Solvent Organic Solvent (THF/Water) Organic_Solvent->Self_Assembly Aqueous_Phase Aqueous Phase (Water) Aqueous_Phase->Self_Assembly Nanoparticles TMC-loaded MH-b-PS Nanoparticles Self_Assembly->Nanoparticles

Caption: Workflow for the preparation of drug-loaded maltoheptaose-b-polystyrene nanoparticles.

G cluster_delivery Targeted Drug Delivery Mechanism Nanocarrier Maltoheptaose-Coated Nanocarrier Binding Receptor Binding Nanocarrier->Binding Drug Encapsulated Drug Drug->Nanocarrier Target_Cell Target Cell (e.g., Cancer Cell, Bacterium) Target_Cell->Binding Receptor Cell Surface Receptor (e.g., Glucose Transporter) Internalization Cellular Uptake (Endocytosis) Binding->Internalization Release Intracellular Drug Release Internalization->Release Therapeutic_Effect Therapeutic Effect Release->Therapeutic_Effect

Caption: Proposed mechanism for targeted drug delivery using maltoheptaose-functionalized nanocarriers.

References

Application Notes and Protocols: The Role of Maltoheptaose Hydrate in Elucidating Carbohydrate-Binding Module Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbohydrate-Binding Modules (CBMs) are non-catalytic protein domains appended to carbohydrate-active enzymes that play a crucial role in recognizing specific carbohydrate structures. This targeted binding is fundamental to the efficient degradation of complex polysaccharides, making CBMs a focal point in biofuel research, industrial enzymology, and as potential targets for therapeutic intervention. Maltoheptaose (B131047), a linear oligosaccharide consisting of seven α-1,4-linked glucose units, serves as a valuable molecular probe in the characterization of CBMs, particularly those with specificity for starch and related α-glucans. Its defined length and structure allow for precise quantitative and structural analyses of CBM binding sites, providing insights into the molecular determinants of carbohydrate recognition.

These application notes provide a comprehensive overview of the methodologies employed to study the interaction between CBMs and maltoheptaose hydrate (B1144303). Detailed protocols for key experimental techniques are provided, along with a summary of representative quantitative data to guide researchers in their experimental design and data interpretation.

Key Applications of Maltoheptaose Hydrate in CBM Research

  • Determination of Binding Affinity and Thermodynamics: Maltoheptaose is an ideal ligand for quantifying the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of CBMs using techniques like Isothermal Titration Calorimetry (ITC). This data is critical for understanding the driving forces behind the interaction.

  • Specificity Profiling: By comparing the binding of a CBM to maltoheptaose and other oligosaccharides of varying lengths and linkages, researchers can delineate the specific structural requirements for recognition by the CBM's binding site.

  • Structural Elucidation: Maltoheptaose can be co-crystallized with CBMs to solve their three-dimensional structures. These complex structures reveal the precise atomic contacts, including hydrogen bonds and van der Waals interactions, that govern the specific recognition of the oligosaccharide.

  • Functional Characterization: Understanding how a CBM binds to a defined oligosaccharide like maltoheptaose helps in elucidating its role in the context of the parent enzyme's function, such as guiding the catalytic domain to the correct substrate.

Quantitative Data Summary

The following table summarizes representative binding data for CBMs interacting with various oligosaccharides. While specific data for maltoheptaose is not always available in the literature, the presented data for other malto- and cello-oligosaccharides illustrate the typical affinity ranges and thermodynamic signatures observed in CBM-carbohydrate interactions.

CBM FamilyCBM OriginLigandTechniqueDissociation Constant (Kd)Enthalpy (ΔH) (kcal/mol)Entropy (TΔS) (kcal/mol)Stoichiometry (n)Reference
CBM17Clostridium cellulovoransCellohexaoseITC45 µM-10.2-4.31.0[1]
CBM28Bacillus sp. 1139CellohexaoseITC53 µM-11.5-5.71.0[1]
CBM9.3Caldicellulosiruptor kristjansoniiCellohexaoseITC2.5 µM-10.5-2.81.0[2]
CBM9.3Caldicellulosiruptor kristjansoniiXylohexaoseITC3.3 µM-8.9-1.61.0[2]
β1-CBMAMP-activated protein kinaseβ-cyclodextrinITC1.1 mM-6.2-2.21.0[3]
β2-CBMAMP-activated protein kinaseβ-cyclodextrinITC280 µM-7.9-1.91.0[3]

Note: The thermodynamic parameters provide insight into the nature of the binding. A negative enthalpy change (ΔH) indicates that the binding is an exothermic process, often driven by the formation of hydrogen bonds and van der Waals interactions. The change in entropy (ΔS) reflects the change in the system's disorder upon binding.[1]

Experimental Protocols

Protocol 1: Isothermal Titration Calorimetry (ITC) for Measuring CBM-Maltoheptaose Hydrate Interaction

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity, stoichiometry, and thermodynamic parameters in a single experiment.[4][5][6]

Materials:

  • Purified CBM protein (concentration accurately determined, typically 10-100 µM)

  • This compound (high purity)

  • ITC buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 7.4; buffer must be identical for protein and ligand to minimize heats of dilution)

  • Isothermal Titration Calorimeter

Procedure:

  • Sample Preparation:

    • Prepare a solution of the CBM in ITC buffer. The concentration should be 10-50 times the expected Kd.

    • Prepare a solution of this compound in the exact same ITC buffer. The concentration should be 10-20 times the CBM concentration.

    • Degas both solutions for 5-10 minutes immediately before the experiment to prevent air bubbles.

    • Centrifuge the protein solution to remove any aggregates.

  • Instrument Setup:

    • Thoroughly clean the sample cell and syringe with buffer.

    • Set the experimental temperature (e.g., 25 °C).

    • Load the CBM solution into the sample cell (typically ~200-300 µL).

    • Load the maltoheptaose solution into the injection syringe (typically ~40-50 µL).

  • Titration:

    • Perform a preliminary injection (e.g., 0.5 µL) to account for syringe backlash, which is later discarded from the data analysis.

    • Inject small aliquots (e.g., 2 µL) of the maltoheptaose solution into the CBM solution at regular intervals (e.g., 120-180 seconds) to allow the system to return to thermal equilibrium.

    • Continue the titration until the binding sites are saturated, and the heat of injection is equivalent to the heat of dilution.

  • Control Experiment:

    • Perform a control titration by injecting the maltoheptaose solution into the ITC buffer alone to determine the heat of dilution. This value will be subtracted from the experimental data.

  • Data Analysis:

    • Integrate the heat signal for each injection.

    • Subtract the heat of dilution.

    • Fit the integrated data to a suitable binding model (e.g., one-site binding model) using the software provided with the instrument to determine the Kd, ΔH, and stoichiometry (n). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTlnKa = ΔH - TΔS (where Ka = 1/Kd).

Protocol 2: Surface Plasmon Resonance (SPR) for Kinetic Analysis of CBM-Maltoheptaose Hydrate Interaction

SPR is a label-free technique that measures the real-time binding of an analyte (maltoheptaose) to a ligand (CBM) immobilized on a sensor chip. It provides kinetic data, including association (kon) and dissociation (koff) rates.[7][8]

Materials:

  • Purified CBM protein with a suitable tag for immobilization (e.g., His-tag)

  • This compound

  • SPR instrument and sensor chips (e.g., CM5, NTA)

  • Running buffer (e.g., HBS-EP+)

  • Immobilization reagents (e.g., EDC/NHS for amine coupling)

  • Regeneration solution (e.g., low pH glycine)

Procedure:

  • Ligand Immobilization:

    • Activate the sensor chip surface according to the manufacturer's instructions (e.g., with EDC/NHS for a CM5 chip).

    • Inject the purified CBM protein over the activated surface to achieve the desired immobilization level (typically 1000-2000 Response Units, RU).

    • Deactivate any remaining active groups on the surface.

  • Analyte Binding:

    • Prepare a series of dilutions of this compound in the running buffer, spanning a concentration range from at least 10-fold below to 10-fold above the expected Kd.

    • Inject the maltoheptaose solutions over the immobilized CBM surface at a constant flow rate.

    • Monitor the association phase as maltoheptaose binds to the CBM.

    • Switch back to running buffer and monitor the dissociation phase as maltoheptaose unbinds from the CBM.

  • Regeneration:

    • If necessary, inject a regeneration solution to remove any remaining bound analyte and prepare the surface for the next injection.

  • Data Analysis:

    • Subtract the response from a reference flow cell (without immobilized CBM) to correct for bulk refractive index changes.

    • Fit the association and dissociation curves to a suitable kinetic model (e.g., 1:1 Langmuir binding) using the instrument's software to determine the kon and koff rates. The Kd can be calculated as koff/kon.

Visualizations

ITC_Workflow cluster_prep Sample Preparation cluster_itc ITC Experiment cluster_analysis Data Analysis prep1 Prepare CBM in ITC Buffer itc1 Load CBM into Sample Cell prep1->itc1 prep2 Prepare Maltoheptaose in identical Buffer itc2 Load Maltoheptaose into Syringe prep2->itc2 prep3 Degas both solutions prep3->prep1 prep3->prep2 itc3 Titrate Maltoheptaose into CBM itc1->itc3 itc2->itc3 itc4 Record Heat Change itc3->itc4 analysis1 Integrate Heat Peaks itc4->analysis1 analysis2 Subtract Heat of Dilution (Control) analysis1->analysis2 analysis3 Fit Data to Binding Model analysis2->analysis3 analysis4 Determine Kd, ΔH, n analysis3->analysis4

Caption: Workflow for Isothermal Titration Calorimetry (ITC).

CBM_Binding_Mechanism cluster_system Maltoheptaose Recognition by a CBM cluster_interactions Molecular Interactions CBM Carbohydrate-Binding Module (CBM) Complex CBM-Maltoheptaose Complex CBM->Complex Maltoheptaose Maltoheptaose Maltoheptaose->Complex Binding Complex->CBM Dissociation Complex->Maltoheptaose Hbond Hydrogen Bonds Complex->Hbond VdW van der Waals Interactions Complex->VdW Aromatic Aromatic Stacking Complex->Aromatic

Caption: Mechanism of Maltoheptaose-CBM Interaction.

Conclusion

This compound is a powerful tool for the detailed characterization of carbohydrate-binding modules. The protocols and data presented here provide a framework for researchers to quantitatively assess CBM-ligand interactions, contributing to a deeper understanding of the molecular basis of carbohydrate recognition. These studies are essential for the rational design of enzymes with improved catalytic efficiency and for the development of novel therapeutics targeting carbohydrate-binding proteins.

References

Application Notes and Protocols: Maltoheptaose Hydrate as a Standard for Oligosaccharide Gel Electrophoresis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorophore-Assisted Carbohydrate Electrophoresis (FACE) is a highly sensitive and robust method for the analysis of oligosaccharides. This technique involves the derivatization of the reducing ends of carbohydrates with a fluorescent tag, followed by high-resolution separation using polyacrylamide gel electrophoresis (PAGE). The use of appropriate standards is critical for accurate and reproducible analysis, enabling the determination of the size, relative quantity, and purity of oligosaccharides in a sample. Maltoheptaose (B131047) hydrate (B1144303), a linear oligosaccharide consisting of seven glucose units, serves as an excellent standard in FACE due to its defined size and structure. These application notes provide a comprehensive overview and detailed protocols for the use of maltoheptaose hydrate as a standard in oligosaccharide gel electrophoresis.

Principle of Fluorophore-Assisted Carbohydrate Electrophoresis (FACE)

The fundamental principle of FACE lies in the covalent attachment of a fluorophore, such as 8-aminonaphthalene-1,3,6-trisulfonic acid (ANTS), to the reducing end of an oligosaccharide through reductive amination. This process imparts a negative charge to the otherwise neutral or weakly charged oligosaccharide, allowing for its migration in a polyacrylamide gel under the influence of an electric field. The separation is primarily based on the size of the oligosaccharide, with smaller molecules migrating faster through the gel matrix. The fluorescently labeled oligosaccharides are then visualized under UV light, and the intensity of the fluorescence can be used for quantification.

Application of this compound as a Standard

This compound is an ideal standard for several key applications in oligosaccharide analysis:

  • Size Estimation: By running a maltooligosaccharide ladder, which includes maltoheptaose, alongside unknown samples, the degree of polymerization (DP) of the sample oligosaccharides can be estimated by comparing their migration distances.

  • System Suitability: Maltoheptaose can be used to ensure the electrophoresis system is performing correctly, providing a reference point for gel resolution and migration consistency.

  • Quantitative Analysis: A standard curve can be generated by running a dilution series of ANTS-labeled this compound. The fluorescence intensity of the unknown sample can then be compared to the standard curve to determine its concentration.

Quantitative Data Presentation

The following tables provide representative quantitative data for the use of this compound as a standard in FACE. It is important to note that these values are illustrative and may vary depending on the specific experimental conditions, such as gel concentration, buffer system, and imaging equipment. Researchers should generate their own calibration curves for the most accurate quantification.

Table 1: Representative Migration Data for ANTS-Labeled Malto-oligosaccharide Standards on a 20% Polyacrylamide Gel

Oligosaccharide StandardDegree of Polymerization (DP)Molecular Weight ( g/mol )Relative Mobility (Rf)
Maltose2342.30.85
Maltotriose3504.40.70
Maltotetraose4666.60.58
Maltopentaose5828.70.48
Maltohexaose6990.90.40
Maltoheptaose 7 1153.0 0.33

Relative Mobility (Rf) is calculated as the ratio of the migration distance of the oligosaccharide to the migration distance of the dye front.

Table 2: Representative Calibration Data for Quantitative Analysis of this compound

Concentration of Maltoheptaose (µM)Amount of Maltoheptaose (pmol)Relative Fluorescence Intensity (Arbitrary Units)
110500
5502500
101005000
2020010000
4040020000
8080040000

This data illustrates a linear relationship between the amount of maltoheptaose and the resulting fluorescence intensity, which is the basis for quantitative analysis.

Experimental Protocols

Protocol 1: Preparation of this compound Standard Stock Solution
  • Weighing: Accurately weigh 1-5 mg of this compound powder using an analytical balance.

  • Dissolving: Dissolve the powder in high-purity water to a final concentration of 1 mg/mL.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

Protocol 2: Fluorescent Labeling of this compound with ANTS
  • Reagent Preparation:

    • ANTS Solution: Prepare a 0.1 M solution of 8-aminonaphthalene-1,3,6-trisulfonic acid (ANTS) in 15% (v/v) acetic acid.

    • Sodium Cyanoborohydride Solution: Prepare a 1 M solution of sodium cyanoborohydride (NaCNBH₃) in dimethyl sulfoxide (B87167) (DMSO). Caution: NaCNBH₃ is toxic and should be handled in a fume hood.

  • Labeling Reaction:

    • In a microcentrifuge tube, mix the following:

      • 5 µL of this compound standard stock solution (or a dilution thereof).

      • 5 µL of ANTS solution.

      • 5 µL of sodium cyanoborohydride solution.

    • Vortex the mixture gently and centrifuge briefly.

    • Incubate the reaction mixture at 37°C for 16 hours in the dark.

  • Drying: After incubation, dry the labeled sample in a vacuum centrifuge.

  • Reconstitution: Reconstitute the dried, labeled maltoheptaose standard in 10-20 µL of gel loading buffer (e.g., 2 M urea (B33335) with 10% glycerol (B35011) and tracking dye).

Protocol 3: Polyacrylamide Gel Electrophoresis of Labeled Maltoheptaose
  • Gel Preparation:

    • Prepare a high-percentage polyacrylamide gel (e.g., 20-30%) suitable for resolving small oligosaccharides. The exact percentage may need to be optimized based on the size range of interest.

    • A typical resolving gel solution consists of acrylamide/bis-acrylamide, Tris-HCl buffer (pH 8.8), and is polymerized using ammonium (B1175870) persulfate (APS) and N,N,N',N'-tetramethylethylenediamine (TEMED).

    • A stacking gel (e.g., 5% acrylamide) is typically cast on top of the resolving gel to ensure sharp bands.

  • Electrophoresis Setup:

    • Assemble the gel cassette in the electrophoresis apparatus.

    • Fill the inner and outer chambers with electrophoresis running buffer (e.g., Tris-glycine buffer, pH 8.3).

  • Sample Loading: Load the reconstituted ANTS-labeled maltoheptaose standard into the wells of the gel. Also, load any unknown samples to be analyzed.

  • Electrophoresis: Run the gel at a constant voltage (e.g., 200-400 V) until the tracking dye reaches the bottom of the gel. The optimal voltage and run time should be determined empirically.

  • Gel Imaging:

    • After electrophoresis, carefully remove the gel from the cassette.

    • Visualize the fluorescently labeled oligosaccharides using a UV transilluminator or a gel documentation system equipped with a UV light source and an appropriate emission filter for ANTS (excitation ~365 nm, emission ~520 nm).

    • Capture the gel image for analysis.

Protocol 4: Data Analysis
  • Relative Mobility (Rf) Calculation:

    • Measure the distance from the top of the resolving gel to the center of each malto-oligosaccharide band.

    • Measure the distance from the top of the resolving gel to the dye front.

    • Calculate the Rf for each band using the formula: Rf = (Migration distance of the oligosaccharide) / (Migration distance of the dye front)

  • Size Estimation of Unknowns:

    • Create a standard curve by plotting the log of the molecular weight (or degree of polymerization) of the malto-oligosaccharide standards against their calculated Rf values.

    • Determine the Rf of the unknown oligosaccharide bands and use the standard curve to estimate their molecular weight or DP.

  • Quantitative Analysis:

    • Using image analysis software, measure the integrated fluorescence intensity of each band in the maltoheptaose standard dilution series.

    • Create a calibration curve by plotting the fluorescence intensity against the known amount (in pmol) of maltoheptaose in each standard band.

    • Measure the fluorescence intensity of the unknown sample bands and use the calibration curve to determine their concentration.

Visualizations

Experimental_Workflow A Prepare Maltoheptaose Hydrate Stock Solution B Fluorescent Labeling with ANTS A->B Standard C Polyacrylamide Gel Electrophoresis (PAGE) B->C Labeled Standard & Samples D Gel Imaging (UV Transillumination) C->D Separated Oligosaccharides E Data Analysis D->E Gel Image F Size Estimation (Standard Curve) E->F Relative Mobility G Quantification (Calibration Curve) E->G Fluorescence Intensity Data_Analysis_Logic cluster_0 Size Estimation cluster_1 Quantification A Measure Migration Distance (Standards & Unknowns) B Calculate Relative Mobility (Rf) A->B C Plot log(MW) vs. Rf (Standard Curve) B->C D Determine MW/DP of Unknowns C->D E Measure Fluorescence Intensity (Standard Dilutions & Unknowns) F Plot Intensity vs. Amount (Calibration Curve) E->F G Determine Concentration of Unknowns F->G

Application Notes and Protocols for the Enzymatic Synthesis of Maltoheptaose Hydrate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the enzymatic synthesis of various derivatives from maltoheptaose (B131047) hydrate. The methodologies outlined herein leverage the specificity and efficiency of enzymes to produce tailored maltoheptaose derivatives for applications in fields such as drug delivery, emulsification, and biochemical assays.

Introduction

Maltoheptaose, a linear oligosaccharide consisting of seven α-1,4-linked glucose units, serves as a versatile backbone for the synthesis of novel derivatives with enhanced functionalities. Compared to chemical synthesis methods, enzymatic approaches offer superior regio- and stereoselectivity, milder reaction conditions, and reduced environmental impact. This document focuses on three key enzymatic modifications of maltoheptaose: esterification to produce sugar esters, transglycosylation to generate glycosides, and a dual-enzyme cascade for the synthesis of a non-reducing derivative.

Applications in Research and Drug Development

Maltoheptaose derivatives are of significant interest in various scientific and industrial sectors:

  • Drug Delivery: Amphiphilic maltoheptaose derivatives, such as sugar esters, can self-assemble into nanoparticles, encapsulating hydrophobic drugs and potentially improving their oral bioavailability and targeted delivery.

  • Emulsifiers: Maltoheptaose-based sugar esters exhibit excellent emulsifying properties, making them valuable in the food, cosmetic, and pharmaceutical industries for stabilizing oil-in-water emulsions.[1]

  • Biochemical Assays: Specifically synthesized derivatives, like p-nitrophenyl-α-maltoheptaoside, serve as chromogenic substrates for the sensitive and specific measurement of amylase activity in clinical diagnostics.[2]

  • Prebiotics: Non-reducing oligosaccharides are being investigated for their potential as prebiotics, selectively promoting the growth of beneficial gut bacteria.

Quantitative Data Summary

The following tables summarize the key quantitative data for the enzymatic synthesis of three distinct maltoheptaose derivatives.

Table 1: Lipase-Catalyzed Synthesis of Maltoheptaose-Palmitate Monoester

ParameterValueReference
EnzymeImmobilized Candida antarctica Lipase B (CALB)[3]
SubstratesMaltoheptaose (G7), Palmitic Acid (PA)[1]
Solvent System10% Dimethyl Sulfoxide (DMSO) in tert-Butanol[1]
Substrate Molar Ratio (G7:PA)0.2[4]
Enzyme Concentration33.5 U per 1 g of Palmitic Acid[4]
Conversion Yield22%[1]
ProductMaltoheptaose-Palmitate (G7-PA) Monoester[1]
Position of EsterificationC-6 of the reducing end glucose unit[1]

Table 2: Amylase-Catalyzed Synthesis of p-Nitrophenyl-α-Maltoheptaoside

ParameterValueReference
EnzymeMaltohexaose-forming amylase from Klebsiella pneumoniae[2]
Donor SubstrateMaltoheptaose[2]
Acceptor Substratep-Nitrophenyl-α-glucoside[2]
Reaction TypeTransglycosylation[2]
Solvent SystemAqueous Methanol Solution[2]
Product Yield13% (based on the acceptor)[2]
Optimal pH~8.0[2]
Optimal Temperature~35°C[2]

Table 3: Dual-Enzyme Synthesis of Non-Reducing Maltoheptaose (N-G7)

ParameterSystem 1System 2Reference
EnzymesCyclodextrin glucotransferase (GaCGT) & Cyclomaltodextrinase (BsCD)Cyclodextrinase (CDase) & Maltooligosyltrehalose synthase (MTSase)[5]
Substrateβ-Cyclodextrinβ-Cyclodextrin[3]
Optimal pH7.07.0[5]
Optimal Temperature30°C40°C[5]
Enzyme Ratio (U/g substrate)80 U/g GaCGT : 1 U/g BsCDNot specified[5]
Enzyme Addition StrategySequential addition (5-fold higher conversion)Simultaneous addition (more efficient)[5]
Maximum YieldNot specified77.3%[5]

Experimental Workflows and Protocols

Diagram 1: General Experimental Workflow

G cluster_prep Preparation cluster_reaction Enzymatic Synthesis cluster_downstream Downstream Processing Reagents Prepare Substrates, Enzymes, and Buffers Reaction Incubate Reaction Mixture (Controlled Temperature & Agitation) Reagents->Reaction Monitoring Monitor Reaction Progress (e.g., TLC, HPLC) Reaction->Monitoring Termination Terminate Reaction (e.g., Heat Inactivation, Filtration) Monitoring->Termination Purification Purify Product (e.g., Chromatography, Extraction) Termination->Purification Characterization Characterize Product (e.g., NMR, Mass Spectrometry) Purification->Characterization G cluster_esterification Lipase-Catalyzed Esterification Substrates Maltoheptaose (G7) + Palmitic Acid (PA) in 10% DMSO/t-Butanol Reaction Incubation at 60°C (with Molecular Sieves) Substrates->Reaction Enzyme Immobilized Lipase B Enzyme->Reaction Filtration Filtration to remove enzyme Reaction->Filtration SPE Solid-Phase Extraction (C18) Filtration->SPE Product Purified G7-PA Monoester SPE->Product G cluster_transglycosylation Amylase-Catalyzed Transglycosylation Donor Maltoheptaose (Donor) Reaction Incubation at 35°C, pH 8.0 in 30% Methanol Donor->Reaction Acceptor p-Nitrophenyl-α-glucoside (Acceptor) Acceptor->Reaction Enzyme Maltohexaose-forming Amylase Enzyme->Reaction Termination Heat Inactivation Reaction->Termination Purification Gel Filtration Chromatography Termination->Purification Product p-Nitrophenyl-α-maltoheptaoside Purification->Product G cluster_cascade Dual-Enzyme Cascade Reaction Substrate β-Cyclodextrin Intermediate Linear Maltoheptaose (G7) Substrate->Intermediate Ring Opening CDase Cyclodextrinase (CDase) CDase->Intermediate Product Non-Reducing Maltoheptaose (N-G7) Intermediate->Product Intramolecular Transglycosylation MTSase Maltooligosyltrehalose Synthase (MTSase) MTSase->Product

References

Troubleshooting & Optimization

Technical Support Center: Maltoheptaose Hydrate Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of Maltoheptaose hydrate (B1144303).

Frequently Asked Questions (FAQs)

Q1: What is Maltoheptaose hydrate and why is its crystallization important?

This compound is a malto-oligosaccharide composed of seven glucose units linked by α-1,4 glycosidic bonds, with associated water molecules in its crystalline structure. Its crystallization is crucial for obtaining high-purity material for structural studies, such as X-ray crystallography, and for use in various biochemical and pharmaceutical applications where a well-defined solid form is required.

Q2: What are the general solubility properties of this compound?

Maltoheptaose, like other longer-chain malto-oligosaccharides, has limited solubility in water, and this solubility decreases as the chain length increases. It is generally more soluble in aqueous solutions at higher temperatures. The presence of organic solvents like ethanol (B145695) can be used to decrease its solubility and induce precipitation or crystallization.[1][2]

Q3: What are the key factors influencing the crystallization of this compound?

Successful crystallization of this compound is influenced by several factors, including:

  • Purity of the sample: Impurities can inhibit nucleation and crystal growth.[3][4]

  • Supersaturation: A supersaturated solution is a prerequisite for crystallization, where the concentration of the solute is higher than its solubility at a given temperature.

  • Temperature: Temperature affects solubility and the kinetics of nucleation and crystal growth. Generally, slow cooling of a saturated solution can promote the growth of larger, higher-quality crystals.[5]

  • pH of the solution: The pH can influence the conformation and intermolecular interactions of the oligosaccharide.

  • Precipitating agents: The type and concentration of precipitating agents can significantly impact the outcome of crystallization experiments.

  • Time: Crystallization of complex molecules can be a slow process, sometimes requiring days to weeks.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during this compound crystallization experiments.

Issue Possible Cause(s) Recommended Solution(s)
No crystals form after an extended period. 1. Sub-optimal supersaturation: The solution is not sufficiently concentrated. 2. Inappropriate solvent/precipitant: The chosen conditions do not favor crystallization. 3. Low purity: Impurities are inhibiting nucleation. 4. Vibrations or disturbances: Physical disturbances can disrupt crystal formation.[5]1. Increase concentration: Slowly evaporate the solvent or add more this compound to a heated solution and allow it to cool slowly. 2. Screen different conditions: Experiment with various solvents, precipitants (e.g., different alcohols), and pH values. 3. Purify the sample: Use techniques like chromatography to improve the purity of the this compound. 4. Isolate the experiment: Place the crystallization setup in a location free from vibrations and temperature fluctuations.
An amorphous precipitate or oil forms instead of crystals. 1. Supersaturation is too high: Rapid precipitation is favored over slow, ordered crystal growth. 2. Cooling rate is too fast: The molecules do not have sufficient time to align into a crystal lattice. 3. Inappropriate solvent: The solvent may be too "good," preventing the necessary intermolecular interactions for crystallization.1. Reduce concentration: Start with a less concentrated solution. 2. Slow down the cooling process: Use a programmable water bath or place the setup in an insulated container to slow the rate of cooling. 3. Use a poorer solvent: Gradually introduce a solvent in which this compound is less soluble (e.g., ethanol) to the aqueous solution.
Crystals are very small (microcrystals). 1. High rate of nucleation: Too many crystal nuclei form simultaneously, leading to competition for solute and limiting individual crystal size. 2. Rapid evaporation or cooling: This can also lead to rapid nucleation.1. Decrease supersaturation: Use a lower starting concentration. 2. Control evaporation/cooling: Slow down the process by sealing the crystallization vessel more tightly or using a slower cooling ramp. 3. Seeding: Introduce a few pre-existing microcrystals into a slightly supersaturated solution to encourage the growth of larger crystals from these seeds.
Crystals are poorly formed or have defects. 1. Presence of impurities: Impurities can be incorporated into the crystal lattice, disrupting its regular structure.[6] 2. Fluctuations in temperature or concentration: Unstable conditions can lead to irregular growth.1. Improve sample purity: Further purify the this compound. 2. Maintain stable conditions: Ensure the crystallization environment is stable in terms of temperature and protected from drafts or rapid solvent evaporation.

Quantitative Data

The following table summarizes key quantitative parameters relevant to the crystallization of malto-oligosaccharides. Please note that specific values for this compound may vary and should be empirically determined.

ParameterValue/RangeNotes
Solubility in Water Decreases with increasing chain length.Maltoheptaose solubility is expected to be lower than that of maltose (B56501) or maltotriose. Solubility increases with temperature.
Typical Starting Concentration 10 - 50 mg/mLThis is a general starting range for oligosaccharide crystallization and should be optimized.
Common Precipitating Agents Ethanol, Isopropanol (B130326), AcetoneThese organic solvents reduce the solubility of malto-oligosaccharides in aqueous solutions.[7]
Optimal Temperature for Crystal Growth 4 - 25 °CSlower crystal growth at lower temperatures often yields higher quality crystals.[7]
pH Range 4.0 - 7.0The pH should be maintained with a suitable buffer to ensure the stability of the oligosaccharide.

Experimental Protocols

Protocol 1: Vapor Diffusion Crystallization (Hanging Drop Method)

This is a common method for screening crystallization conditions for macromolecules and complex carbohydrates.[8][9]

Materials:

  • Purified this compound

  • 24-well crystallization plate

  • Siliconized glass cover slips

  • High-vacuum grease

  • Micropipettes and tips

  • Buffer solution (e.g., 0.1 M Tris-HCl, pH 7.0)

  • Precipitant solutions (e.g., varying concentrations of ethanol or isopropanol in buffer)

Procedure:

  • Prepare the Reservoir: Pipette 500 µL of the precipitant solution into a well of the 24-well plate.

  • Prepare the Drop: On a clean, siliconized cover slip, pipette 2 µL of the this compound solution (e.g., 20 mg/mL in buffer).

  • Mix the Drop: Add 2 µL of the reservoir solution to the this compound drop.

  • Seal the Well: Carefully invert the cover slip so the drop is hanging and place it over the well, using vacuum grease to create an airtight seal.

  • Incubate: Store the plate in a stable, vibration-free environment at a constant temperature (e.g., 4°C or 20°C).

  • Monitor: Regularly observe the drops under a microscope for the appearance of crystals over several days to weeks.

Protocol 2: Slow Evaporation Crystallization

This method is simpler and can be effective for compounds that are moderately soluble.

Materials:

  • Purified this compound

  • Small, clean glass vial or beaker

  • Solvent (e.g., deionized water or a water/ethanol mixture)

  • Parafilm or aluminum foil

Procedure:

  • Prepare a Saturated Solution: Dissolve this compound in the chosen solvent at a slightly elevated temperature (e.g., 40°C) until no more solute dissolves.

  • Filter the Solution: To remove any undissolved particles or impurities, filter the warm, saturated solution through a 0.22 µm syringe filter into a clean vial.

  • Allow for Slow Evaporation: Cover the vial with parafilm or foil and pierce a few small holes to allow for slow evaporation of the solvent.

  • Incubate: Place the vial in a quiet, undisturbed location at a constant temperature.

  • Observe: Monitor the vial for crystal formation as the solvent slowly evaporates, increasing the concentration of the this compound.

Visualizations

Troubleshooting_Workflow start Start Crystallization Experiment check_crystals Observe for Crystals after 1-2 weeks start->check_crystals no_crystals No Crystals Formed check_crystals->no_crystals No precipitate Amorphous Precipitate/Oil Formed check_crystals->precipitate No microcrystals Small Microcrystals check_crystals->microcrystals Yes, but small good_crystals Well-formed Crystals check_crystals->good_crystals Yes increase_conc Increase Concentration / Try New Conditions no_crystals->increase_conc check_purity Check Sample Purity no_crystals->check_purity reduce_conc Reduce Concentration / Slow Cooling precipitate->reduce_conc optimize_growth Optimize Growth Conditions (e.g., Seeding) microcrystals->optimize_growth end Successful Crystallization good_crystals->end increase_conc->start check_purity->start reduce_conc->start optimize_growth->start

Caption: Troubleshooting workflow for this compound crystallization.

Vapor_Diffusion_Workflow cluster_setup Experiment Setup cluster_equilibration Vapor Equilibration cluster_outcome Result prep_reservoir 1. Prepare Reservoir Solution (Precipitant) mix_drop 3. Mix Sample and Reservoir Solution on Cover Slip prep_reservoir->mix_drop prep_sample 2. Prepare Maltoheptaose Solution prep_sample->mix_drop seal_well 4. Invert Slip and Seal Well mix_drop->seal_well vapor_transfer Water vapor moves from drop to reservoir seal_well->vapor_transfer concentration_increase Concentration of Maltoheptaose and precipitant in drop increases vapor_transfer->concentration_increase crystal_formation Crystal Nucleation and Growth concentration_increase->crystal_formation

Caption: Workflow for hanging drop vapor diffusion crystallization.

References

Technical Support Center: Optimizing Amylase Assays with Maltoheptaose Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing maltoheptaose (B131047) hydrate (B1144303) as a substrate in amylase assays. Find answers to frequently asked questions, troubleshoot common experimental issues, and access detailed protocols to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of maltoheptaose hydrate to use in my amylase assay?

The optimal concentration of this compound is dependent on the specific amylase being studied and the assay conditions. A good starting point is to use a concentration that is 5 to 10 times the Michaelis constant (Km) of the enzyme for maltoheptaose. If the Km is unknown, a substrate concentration curve should be generated to determine the saturating concentration where the enzyme exhibits its maximum velocity (Vmax).

Q2: How do I determine the optimal pH and temperature for my amylase assay?

Optimal pH and temperature can vary between amylases from different sources. For human pancreatic and salivary α-amylases, the optimal pH is generally between 6.7 and 7.0, and the optimal temperature is approximately 37°C.[1] It is crucial to perform a pH and temperature optimization experiment for your specific enzyme to ensure maximal activity.

Q3: What are the common methods for measuring amylase activity with this compound?

Two primary methods are commonly employed:

  • NADP-Coupled Continuous Enzymatic Assay: This is a highly specific, real-time assay where the hydrolysis of maltoheptaose is coupled to the reduction of NADP+, which can be monitored by an increase in absorbance at 340 nm.[1]

  • Discontinuous Colorimetric Method (DNS Assay): This method involves stopping the enzymatic reaction at specific time points and measuring the reducing sugars produced using the dinitrosalicylic acid (DNS) reagent. The color intensity, proportional to the reducing sugar concentration, is measured at 540 nm.[1]

Q4: What are potential interfering substances in an amylase assay?

Several substances can interfere with amylase activity. Chelating agents like EDTA, citrate, and oxalate (B1200264) should be avoided as they can remove the essential calcium ions required for amylase activity.[2][3] High concentrations of glucose, triglycerides, bilirubin, and hemoglobin may also interfere with certain assay methods.[4][5]

Q5: Why am I seeing high background absorbance in my assay?

High background absorbance can be caused by several factors:

  • Contaminated Reagents: Ensure all reagents, especially the substrate and coupling enzymes, are of high purity and free from contamination.

  • Substrate Instability: Maltoheptaose solutions may degrade over time, leading to the presence of free glucose. Prepare fresh substrate solutions for each experiment.

  • Non-specific Reactions: The coupling enzymes in a coupled assay may have some activity on the primary substrate. Running a blank reaction without the amylase can help quantify this background.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Enzyme Activity Suboptimal substrate concentration.Perform a substrate titration to find the saturating concentration.
Inactive enzyme.Ensure proper enzyme storage and handling. Test enzyme activity with a known positive control.
Incorrect assay conditions (pH, temperature).Optimize pH and temperature for your specific amylase.
Presence of inhibitors (e.g., EDTA).[2][3]Use heparinized plasma or serum; avoid anticoagulants that chelate calcium.[3][5]
High Variability Between Replicates Inaccurate pipetting.Calibrate pipettes regularly and use proper pipetting techniques.
Temperature fluctuations during the assay.Ensure the reaction plate or cuvettes are properly equilibrated to the assay temperature.[1]
Incomplete mixing of reagents.Gently mix the reaction components thoroughly before starting measurements.
Non-linear Reaction Rate Substrate depletion.Use a higher substrate concentration or dilute the enzyme sample.
Enzyme instability under assay conditions.Check the stability of the amylase at the assay pH and temperature over the reaction time.
Product inhibition.Measure the initial reaction velocity where product concentration is minimal.

Experimental Protocols

Protocol 1: NADP-Coupled Continuous Enzymatic Assay

This protocol allows for the real-time monitoring of amylase activity.

Materials:

  • This compound substrate

  • α-Amylase sample

  • α-Glucosidase

  • Hexokinase

  • Glucose-6-Phosphate Dehydrogenase (G6PDH)

  • Adenosine 5'-triphosphate (ATP)

  • β-Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADP+)

  • Tris-HCl buffer (e.g., 50 mM, pH 7.0)

  • Magnesium chloride (MgCl₂)

  • UV-transparent 96-well plate or cuvettes

  • Microplate reader or spectrophotometer capable of reading absorbance at 340 nm and maintaining a constant temperature.

Procedure:

  • Prepare Assay Buffer: 50 mM Tris-HCl, pH 7.0, containing 10 mM MgCl₂.

  • Prepare Maltoheptaose Solution: Prepare a stock solution in the assay buffer. The final concentration in the assay should be optimized, but a starting point is typically 5-10 times the Km.

  • Prepare Coupling Enzyme Mix: Create a cocktail of α-glucosidase, hexokinase, and G6PDH in the assay buffer.

  • Prepare ATP/NADP+ Solution: Prepare a solution containing ATP and NADP+ in the assay buffer. Final concentrations are typically around 1-2 mM for ATP and 1 mM for NADP+.

  • Reaction Setup: In each well or cuvette, combine the assay buffer, coupling enzyme mix, and ATP/NADP+ solution.

  • Add Substrate: Add the maltoheptaose solution to each reaction.

  • Equilibration: Incubate the reaction mixture at the desired temperature (e.g., 37°C) for 5-10 minutes.[1]

  • Initiate Reaction: Add the α-amylase sample to initiate the reaction.

  • Monitor Absorbance: Immediately begin monitoring the increase in absorbance at 340 nm in kinetic mode.[1]

Data Analysis: Calculate the rate of reaction (ΔA340/min) from the linear portion of the kinetic curve. The amylase activity can then be calculated using the Beer-Lambert law and the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹).[1]

Protocol 2: Discontinuous Colorimetric Method (DNS Assay)

This protocol measures the amount of reducing sugars produced at the end of the reaction.

Materials:

  • This compound substrate

  • α-Amylase sample

  • Sodium phosphate buffer (e.g., 20 mM, pH 6.9, with 6.7 mM NaCl)[1]

  • 3,5-Dinitrosalicylic acid (DNS) reagent

  • Maltose (B56501) standards

  • Spectrophotometer or microplate reader capable of reading absorbance at 540 nm.

Procedure:

  • Prepare Maltose Standard Curve: a. Prepare a series of maltose standards with known concentrations (e.g., 0 to 2 mg/mL).[1] b. To each standard, add an equal volume of DNS reagent. c. Heat the tubes in a boiling water bath for 5-15 minutes. d. Cool the tubes on ice and then add a fixed volume of distilled water to dilute. e. Measure the absorbance at 540 nm and plot a standard curve of absorbance versus maltose concentration.

  • Amylase Reaction: a. In separate tubes, add the maltoheptaose solution prepared in the assay buffer. b. Equilibrate the tubes to the desired temperature (e.g., 37°C). c. Add the α-amylase sample to initiate the reaction and incubate for a precise period (e.g., 10-30 minutes).[1] d. Stop the reaction by adding an equal volume of DNS reagent.

  • Color Development and Measurement: a. Heat the reaction tubes in a boiling water bath for 5-15 minutes. b. Cool the tubes on ice and dilute with distilled water as done for the standard curve. c. Measure the absorbance at 540 nm.

Data Analysis: Determine the concentration of reducing sugars produced in the amylase reaction by comparing the absorbance values to the maltose standard curve.

Visualizations

Amylase_Assay_Workflow cluster_reagents Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Maltoheptaose Maltoheptaose Substrate AddSubstrate Add Maltoheptaose Maltoheptaose->AddSubstrate Amylase Amylase Sample Initiate Initiate with Amylase Amylase->Initiate CouplingEnzymes Coupling Enzymes (α-Glucosidase, HK, G6PDH) ReactionMix Prepare Reaction Mix (Buffer, Coupling Enzymes, Cofactors) CouplingEnzymes->ReactionMix Cofactors Cofactors (ATP, NADP+) Cofactors->ReactionMix ReactionMix->AddSubstrate Equilibrate Equilibrate at 37°C AddSubstrate->Equilibrate Equilibrate->Initiate Monitor Monitor Absorbance at 340 nm Initiate->Monitor CalculateRate Calculate Rate (ΔA340/min) Monitor->CalculateRate CalculateActivity Calculate Amylase Activity CalculateRate->CalculateActivity

Caption: Workflow for NADP-Coupled Amylase Assay.

Troubleshooting_Amylase_Assay Start Assay Problem (e.g., Low Activity) CheckConcentration Is Substrate Concentration Optimal? Start->CheckConcentration CheckConditions Are pH and Temperature Optimal? CheckConcentration->CheckConditions Yes OptimizeConcentration Optimize Substrate Concentration CheckConcentration->OptimizeConcentration No CheckEnzyme Is Enzyme Active? CheckConditions->CheckEnzyme Yes OptimizeConditions Optimize pH and Temperature CheckConditions->OptimizeConditions No CheckInhibitors Are Inhibitors Present? CheckEnzyme->CheckInhibitors Yes UsePositiveControl Use Positive Control & Check Storage CheckEnzyme->UsePositiveControl No RemoveInhibitors Remove Inhibitors (e.g., use heparin) CheckInhibitors->RemoveInhibitors Yes Solution Problem Resolved CheckInhibitors->Solution No OptimizeConcentration->CheckConditions OptimizeConditions->CheckEnzyme UsePositiveControl->CheckInhibitors RemoveInhibitors->Solution

Caption: Troubleshooting Logic for Amylase Assays.

References

Technical Support Center: Maltoheptaose Hydrate Solution Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of Maltoheptaose (B131047) hydrate (B1144303) in solution during their experiments.

Troubleshooting Guide

Problem: My Maltoheptaose hydrate solution is showing signs of degradation (e.g., changes in color, pH, or chromatographic profile) shortly after preparation.

Possible Causes and Solutions:

  • Inappropriate pH: Maltoheptaose is susceptible to hydrolysis under highly acidic or alkaline conditions.

    • Solution: Maintain the solution pH between 4.0 and 10.0. A non-reducing maltoheptaose has been shown to be stable in this pH range, even at elevated temperatures. For reducing maltoheptaose, a slightly acidic to neutral pH (around 4-7) is generally recommended to minimize degradation. Use a suitable buffer system (e.g., acetate, phosphate) to maintain a stable pH.

  • High Temperature: Elevated temperatures accelerate the degradation of oligosaccharides.

    • Solution: Prepare and store this compound solutions at refrigerated temperatures (2-8°C). Avoid autoclaving solutions unless absolutely necessary and validated. If heating is required for dissolution, use the lowest effective temperature for the shortest possible duration.

  • Microbial Contamination: The presence of microorganisms can lead to enzymatic degradation of the oligosaccharide.

    • Solution: Prepare solutions using sterile water and under aseptic conditions. Consider sterile filtration of the final solution using a 0.22 µm filter. For long-term storage, the addition of a preservative (e.g., sodium azide, with caution and consideration of its compatibility with downstream applications) may be necessary.

  • Presence of Amylases: Contamination with amylolytic enzymes will rapidly hydrolyze maltoheptaose.

    • Solution: Ensure all glassware is thoroughly cleaned and depyrogenated. Use high-purity water and reagents. If working with biological samples, consider the presence of endogenous amylases and take appropriate inhibitory measures if necessary.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in solution?

A1: The primary degradation pathway for this compound in solution is acid-catalyzed hydrolysis of the α-1,4-glycosidic bonds that link the glucose units. This results in the formation of smaller oligosaccharides and glucose. At higher temperatures, caramelization and other complex degradation reactions can also occur, leading to discoloration and the formation of various degradation products.

Q2: How does pH affect the stability of this compound?

A2: The stability of maltooligosaccharides is significantly influenced by pH. A study on a non-reducing maltoheptaose showed that it is stable between pH 4 and 10. However, in highly acidic conditions (e.g., pH 2), significant degradation occurs, which is accelerated by an increase in temperature. For reducing sugars like this compound, extreme pH values should be avoided to prevent both acid hydrolysis and alkaline-catalyzed rearrangements.

Q3: What is the recommended storage condition for aqueous solutions of this compound?

A3: It is recommended to prepare fresh solutions of this compound for immediate use. If short-term storage is necessary, solutions should be stored at 2-8°C for no longer than 24 hours. For longer-term storage, consider preparing aliquots and freezing them at -20°C or below. However, freeze-thaw cycles should be minimized as they can potentially affect stability.

Q4: Can I use additives to improve the stability of my this compound solution?

A4: Yes, certain additives may improve the stability of oligosaccharide solutions. The use of polyols, such as sorbitol or glycerol, as co-solvents can sometimes enhance stability by altering the hydration shell of the oligosaccharide and reducing water activity. The mechanism often involves the preferential exclusion of the co-solvent from the oligosaccharide surface, which favors a more compact, and thus more stable, conformation. The optimal type and concentration of the additive would need to be determined empirically for your specific application.

Q5: How can I monitor the stability of my this compound solution?

A5: The stability of this compound solutions can be monitored using various analytical techniques. High-Performance Liquid Chromatography (HPLC) with a suitable detector, such as an Evaporative Light Scattering Detector (ELSD) or a Refractive Index (RI) detector, is a common method for quantifying the parent compound and detecting degradation products. Thin-Layer Chromatography (TLC) can also be used for a more qualitative assessment of degradation.

Data Presentation

Table 1: Effect of pH and Temperature on the Stability of a Non-Reducing Maltoheptaose (N-G7) after 24 hours.

pHTemperature (°C)Remaining N-G7 (%)
260~91
4100>90
7100>90
10100>90

Data extrapolated from a study on a non-reducing maltoheptaose, which suggests high stability in the pH 4-10 range.

Table 2: Factors Influencing this compound Solution Stability and Recommended Mitigation Strategies.

FactorPotential ImpactRecommended Mitigation Strategy
pH Acid or alkaline hydrolysisMaintain pH between 4.0 and 7.0 using a suitable buffer.
Temperature Increased rate of hydrolysis and degradationStore solutions at 2-8°C. Avoid excessive heat.
Microbial Growth Enzymatic degradationUse sterile techniques and consider sterile filtration.
Enzyme Contamination Rapid hydrolysisUse high-purity reagents and clean glassware.
Storage Duration Increased degradation over timePrepare fresh solutions or store frozen for limited periods.

Experimental Protocols

Protocol 1: Preparation and Storage of a this compound Stock Solution
  • Materials: this compound powder, sterile pyrogen-free water, appropriate buffer salts (e.g., sodium phosphate, sodium acetate), sterile 0.22 µm syringe filter, sterile storage vials.

  • Procedure:

    • Weigh the desired amount of this compound powder in a sterile container.

    • Add the required volume of sterile water or buffer to achieve the target concentration.

    • Gently agitate the solution at room temperature until the powder is completely dissolved. Avoid vigorous shaking to minimize shearing forces.

    • If necessary, adjust the pH of the solution to the desired range (e.g., pH 6.0-7.0) using a calibrated pH meter and sterile acid/base solutions.

    • Sterile-filter the solution through a 0.22 µm syringe filter into a sterile recipient container.

    • Aliquot the solution into sterile storage vials.

    • For short-term storage (up to 24 hours), store the vials at 2-8°C.

    • For longer-term storage, flash-freeze the aliquots in liquid nitrogen and store at -20°C or -80°C.

Protocol 2: Accelerated Stability Study of this compound Solution
  • Objective: To assess the stability of a this compound solution under accelerated temperature and pH stress conditions.

  • Procedure:

    • Prepare a stock solution of this compound as described in Protocol 1.

    • Divide the stock solution into several aliquots.

    • pH Stress: Adjust the pH of different aliquots to a range of values (e.g., pH 2, 4, 7, 9, 11) using appropriate buffers.

    • Temperature Stress: Incubate the pH-adjusted aliquots at different temperatures (e.g., 4°C, 25°C, 40°C, 60°C).

    • Time Points: At specified time intervals (e.g., 0, 24, 48, 72 hours), withdraw a sample from each condition.

    • Analysis: Immediately analyze the samples for the concentration of this compound and the presence of degradation products using a validated HPLC method.

    • Data Evaluation: Plot the percentage of remaining this compound against time for each condition to determine the degradation kinetics.

Mandatory Visualization

Stability_Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Corrective Actions cluster_3 Outcome Degradation Maltoheptaose Solution Shows Degradation Check_pH Check Solution pH Degradation->Check_pH Check_Temp Check Storage Temperature Degradation->Check_Temp Check_Sterility Assess Sterility Degradation->Check_Sterility Add_Stabilizer Consider Adding Co-solvents (e.g., Polyols) Degradation->Add_Stabilizer Advanced Option Adjust_pH Adjust pH to 4-7 using Buffer Check_pH->Adjust_pH Adjust_Temp Store at 2-8°C (or frozen) Check_Temp->Adjust_Temp Improve_Sterility Use Sterile Technique & Filtration Check_Sterility->Improve_Sterility Stable_Solution Stable Maltoheptaose Solution Adjust_pH->Stable_Solution Adjust_Temp->Stable_Solution Improve_Sterility->Stable_Solution Add_Stabilizer->Stable_Solution

Caption: Troubleshooting workflow for addressing the instability of this compound solutions.

Accelerated_Stability_Study_Workflow cluster_stress Apply Stress Conditions start Start: Prepare Maltoheptaose Stock Solution aliquot Aliquot Stock Solution start->aliquot ph_stress pH Stress (e.g., pH 2, 4, 7, 9, 11) aliquot->ph_stress temp_stress Temperature Stress (e.g., 4°C, 25°C, 40°C, 60°C) aliquot->temp_stress sampling Sample at Time Points (e.g., 0, 24, 48, 72h) ph_stress->sampling temp_stress->sampling analysis Analyze Samples by HPLC (Quantify Maltoheptaose & Degradants) sampling->analysis data_eval Evaluate Data (Plot % Remaining vs. Time) analysis->data_eval end End: Determine Degradation Kinetics data_eval->end

Caption: Experimental workflow for conducting an accelerated stability study of this compound.

Technical Support Center: Maltoheptaose Hydrate-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for maltoheptaose (B131047) hydrate-based assays. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind maltoheptaose hydrate-based assays?

A1: Maltoheptaose hydrate (B1144303) is a substrate commonly used to measure the activity of α-amylase. In a typical chromogenic assay, a modified maltoheptaose substrate, such as p-nitrophenyl maltoheptaoside (pNP-G7), is used. α-amylase cleaves this substrate into smaller fragments. A second enzyme, α-glucosidase, then acts on these fragments, releasing a chromophore (e.g., p-nitrophenol) that can be measured spectrophotometrically. The rate of color development is directly proportional to the α-amylase activity in the sample.

Q2: What are the optimal conditions for an α-amylase assay using a maltoheptaose-based substrate?

A2: Optimal conditions can vary depending on the source of the α-amylase. However, a common starting point for many commercially available kits is a pH of around 7.0-7.5 and a temperature of 37°C. It is crucial to consult the specific protocol for your assay kit or to optimize these parameters for your particular enzyme and experimental setup.

Q3: My results are not reproducible. What are the common causes of variability?

A3: Several factors can contribute to poor reproducibility. These include inaccurate pipetting, temperature fluctuations during the assay, improper mixing of reagents, and degradation of reagents. It is also important to ensure that the substrate and enzyme solutions are freshly prepared and properly stored. Contamination of samples or reagents with external α-amylases (e.g., from saliva) can also lead to inconsistent results.

Q4: Can I use this compound for assays other than α-amylase activity?

A4: While primarily used for α-amylase assays, maltoheptaose can also be utilized in studies involving other carbohydrate-active enzymes or as a carbon source for microbial growth.[1] Its well-defined structure makes it a useful tool for characterizing enzyme specificity and kinetics.

Troubleshooting Guides

Issue 1: Lower than Expected or No Enzyme Activity
Possible Cause Troubleshooting Step
Incorrect Assay Conditions Verify that the pH and temperature of your assay are within the optimal range for your specific α-amylase.[2][3] Ensure all reagents were brought to the correct temperature before starting the reaction.
Enzyme Inactivation Prepare fresh enzyme dilutions immediately before use. Avoid repeated freeze-thaw cycles. Ensure the enzyme has been stored correctly according to the manufacturer's instructions.
Presence of Inhibitors Your sample may contain inhibitors of α-amylase. See the "Common Interferences" section below for a list of potential inhibitors. Consider diluting your sample to reduce the inhibitor concentration or using a sample preparation method to remove interfering substances.
Substrate Degradation Ensure the this compound substrate is stored in a dry environment to prevent hydrolysis. Prepare substrate solutions fresh for each experiment.
Chelation of Essential Cations α-amylase is a calcium-dependent enzyme. The presence of chelating agents like EDTA in your sample or buffer can remove this essential cofactor and inhibit enzyme activity.[2][4] Ensure your buffers are free from chelating agents unless they are a deliberate component of the experiment.
Issue 2: High Background Signal
Possible Cause Troubleshooting Step
Substrate Instability Some chromogenic substrates can spontaneously hydrolyze over time, leading to a high background signal. Prepare substrate solutions fresh and protect them from light if they are light-sensitive. Run a "substrate only" blank to quantify the rate of spontaneous hydrolysis.
Contaminated Reagents One of your reagents may be contaminated with an enzyme that can act on the substrate. Prepare fresh reagents and use sterile techniques to avoid contamination.
Sample-Specific Interference If your sample is colored or turbid, it can interfere with the absorbance reading. Run a "sample blank" containing the sample and all reaction components except the enzyme to correct for this background.
Issue 3: Non-linear Reaction Rate
Possible Cause Troubleshooting Step
Substrate Depletion If the enzyme concentration is too high, the substrate may be rapidly consumed, leading to a decrease in the reaction rate over time. Reduce the enzyme concentration or increase the initial substrate concentration.
Product Inhibition The product of the enzymatic reaction may be inhibiting the enzyme. Analyze the initial reaction rates where the product concentration is low.
Enzyme Instability The enzyme may be unstable under the assay conditions, losing activity over the course of the measurement. Ensure the pH and temperature are optimal for enzyme stability.

Common Interferences in Maltoheptaose-Based Assays

The following table summarizes common substances that can interfere with α-amylase assays. The effect and the concentration at which interference is observed can vary depending on the specific assay conditions and the source of the α-amylase.

Interfering SubstanceEffect on α-Amylase ActivityNotes
Metal Ions
Ca²⁺ActivatorEssential cofactor for most α-amylases.[5]
Mg²⁺, Mn²⁺, Co²⁺Activator/InhibitorCan act as activators at low concentrations but may be inhibitory at higher concentrations for some amylases.[6][7]
Cu²⁺, Hg²⁺, Fe³⁺, Pb²⁺InhibitorThese heavy metal ions are generally potent inhibitors of α-amylase.[6]
Chelating Agents
EDTAInhibitorChelates Ca²⁺, which is essential for α-amylase activity.[2][4]
CitrateInhibitorCan chelate divalent cations.
Detergents
Sodium Dodecyl Sulfate (SDS)InhibitorCan denature the enzyme, leading to loss of activity.
Triton X-100, Tween 20VariableThe effect can vary depending on the concentration and the specific amylase.
Other Substances
Plant-derived compounds (e.g., flavonoids, tannins)InhibitorMany natural products are known to inhibit α-amylase.[1][3]
High concentrations of glucoseNo significant interference in some assays.[8]Up to 100 mmol/L of glucose showed no interference in one study.[8]
High concentrations of triacylglycerolsNo significant interference in some assays.[8]Up to 30 mmol/L of triacylglycerols showed no interference in one study.[8]
Bilirubin (B190676)No significant interference in some assays.[8]Up to 610 µmol/L of bilirubin showed no interference in one study.[8]
HemoglobinNo significant interference in some assays.[8]Up to 2.95 g/L of hemoglobin showed no interference in one study.[8]

Experimental Protocols

Key Experiment: α-Amylase Activity Assay using p-Nitrophenyl Maltoheptaoside (pNP-G7)

This protocol is a general guideline and may need to be optimized for your specific experimental conditions.

Materials:

  • α-amylase sample

  • p-Nitrophenyl-α-D-maltoheptaoside (pNP-G7) substrate solution

  • α-glucosidase solution

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.15, containing 70 mM NaCl and 1 mM CaCl₂)

  • Stopping Reagent (e.g., 200 mM Sodium Carbonate)

  • Microplate reader or spectrophotometer capable of reading at 405 nm

  • 96-well microplate

  • Incubator set to 37°C

Procedure:

  • Reagent Preparation: Prepare all reagents and bring them to the assay temperature (37°C).

  • Sample Preparation: Dilute the α-amylase sample in Assay Buffer to a concentration that will result in a linear reaction rate over the desired time course.

  • Assay Setup:

    • In a 96-well microplate, add 50 µL of Assay Buffer to the blank wells.

    • Add 50 µL of the diluted α-amylase sample to the sample wells.

    • Add 50 µL of a positive control (an α-amylase standard of known activity) to the positive control wells.

  • Pre-incubation: Pre-incubate the microplate at 37°C for 5 minutes.

  • Reaction Initiation: To initiate the reaction, add 50 µL of the pNP-G7 substrate solution and 20 µL of the α-glucosidase solution to all wells. Mix gently by pipetting.

  • Kinetic Measurement: Immediately place the microplate in a microplate reader pre-heated to 37°C. Measure the absorbance at 405 nm every minute for 10-20 minutes.

  • Endpoint Measurement (Alternative):

    • After initiating the reaction, incubate the plate at 37°C for a fixed time (e.g., 10 minutes).

    • Stop the reaction by adding 100 µL of Stopping Reagent to all wells.

    • Measure the absorbance at 405 nm.

  • Calculation: Calculate the rate of change in absorbance per minute (ΔAbs/min) for each sample. The α-amylase activity is proportional to this rate. A standard curve can be generated using known concentrations of p-nitrophenol to convert the absorbance values to the amount of product formed.

Visualizations

Experimental_Workflow α-Amylase Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_measurement Measurement & Analysis Reagent_Prep Prepare Reagents (Buffer, Substrate, Enzyme) Assay_Setup Set up Assay Plate (Blanks, Samples, Controls) Reagent_Prep->Assay_Setup Sample_Prep Prepare/Dilute α-Amylase Sample Sample_Prep->Assay_Setup Pre_incubation Pre-incubate at 37°C (5 min) Assay_Setup->Pre_incubation Reaction_Start Initiate Reaction (Add Substrate/α-Glucosidase) Pre_incubation->Reaction_Start Kinetic Kinetic Reading (Absorbance at 405 nm) Reaction_Start->Kinetic Kinetic Assay Endpoint Endpoint Reading (Stop Reaction, then Read) Reaction_Start->Endpoint Endpoint Assay Data_Analysis Calculate Activity (ΔAbs/min) Kinetic->Data_Analysis Endpoint->Data_Analysis Troubleshooting_Tree Troubleshooting Decision Tree Start Problem with Assay Results? Low_Activity Low/No Activity Start->Low_Activity High_Background High Background Start->High_Background Variability High Variability Start->Variability Check_Conditions Check pH & Temperature Low_Activity->Check_Conditions Check_Substrate Check Substrate Blank High_Background->Check_Substrate Check_Pipetting Check Pipetting Technique Variability->Check_Pipetting Check_Enzyme Check Enzyme Viability (Fresh Dilution, Storage) Check_Conditions->Check_Enzyme OK Check_Inhibitors Presence of Inhibitors? (e.g., EDTA, Heavy Metals) Check_Enzyme->Check_Inhibitors OK Solution_Dilute Dilute Sample Check_Inhibitors->Solution_Dilute Yes Solution_Cleanup Sample Cleanup Check_Inhibitors->Solution_Cleanup Yes Check_Contamination Check Reagent Contamination Check_Substrate->Check_Contamination OK Solution_Fresh_Reagents Use Fresh Reagents Check_Contamination->Solution_Fresh_Reagents Contaminated Check_Mixing Ensure Proper Mixing Check_Pipetting->Check_Mixing OK Check_Temp Check Temperature Control Check_Mixing->Check_Temp OK

References

Technical Support Center: HPLC Method Development for Maltoheptaose Hydrate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in developing and implementing robust HPLC methods for the quantification of maltoheptaose (B131047) hydrate (B1144303).

Frequently Asked Questions (FAQs)

Q1: What is the recommended column type for maltoheptaose hydrate quantification?

A1: Several column types can be used, with the optimal choice depending on the detection method and sample matrix. Amino-propyl modified silica (B1680970) gel columns are frequently used for hydrophilic interaction liquid chromatography (HILIC).[1] For high-performance anion-exchange chromatography (HPAEC), specialized anion-exchange columns are employed.[2] Reversed-phase columns (e.g., C18) can also be effective, particularly when coupled with derivatization techniques.[3]

Q2: What mobile phase composition is suitable for separating this compound?

A2: For HILIC methods on amino columns, a mobile phase consisting of a mixture of acetonitrile (B52724) and water is common.[1][4] The water content is a critical parameter, with higher water concentrations leading to stronger elution of the polar maltoheptaose.[5] For HPAEC, high-pH eluents, often containing sodium hydroxide (B78521) and a sodium acetate (B1210297) gradient, are typically used.[2]

Q3: Which detection method is most appropriate for this compound?

A3: Since this compound lacks a strong UV chromophore, direct UV detection can be challenging.[6] More suitable detection methods include:

  • Pulsed Amperometric Detection (PAD): Often used with HPAEC, this is a sensitive and selective method for carbohydrates.[2][6]

  • Evaporative Light Scattering Detection (ELSD): A universal detector compatible with gradient elution, making it suitable for HILIC methods.[1]

  • Refractive Index (RI) Detection: While less sensitive and not compatible with gradient elution, it can be a simple option for isocratic separations.[6]

  • Fluorescence Detection: This requires pre-column derivatization of the maltoheptaose with a fluorescent tag.[7][8]

Q4: Is derivatization necessary for this compound analysis?

A4: Derivatization is not always necessary, especially when using detectors like PAD or ELSD.[6] However, it can significantly enhance detection sensitivity and selectivity, particularly for UV or fluorescence detection.[7][9] Common derivatization reagents for carbohydrates include 2-aminobenzamide (B116534) (2-AB) and 1-phenyl-3-methyl-5-pyrazolone (PMP).

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Poor Peak Shape (Tailing or Fronting) - Sample solvent is too strong. - Column contamination or degradation. - Inappropriate mobile phase pH.- Dissolve the sample in the initial mobile phase or a weaker solvent.[4] - Use a guard column to protect the analytical column.[4] - Flush the column or consider column replacement. - Ensure the mobile phase pH is within the stable range for the column (typically pH 2-8 for silica-based columns).[10]
Inconsistent Retention Times - Fluctuations in mobile phase composition. - Temperature variations. - Column equilibration is insufficient. - Pump malfunction or leaks.- Prepare mobile phase fresh daily and degas thoroughly.[10] - Use a column oven to maintain a constant temperature.[10] - Ensure the column is equilibrated for a sufficient time with the initial mobile phase before each injection. - Check for leaks in the system, particularly around pump seals and fittings.[10]
Low Signal or No Peak - Incorrect detector settings. - Sample concentration is too low. - Lamp or detector malfunction.- Optimize detector parameters (e.g., gain for ELSD, waveform for PAD). - Concentrate the sample or inject a larger volume. - Check the detector lamp's age and replace if necessary.
Ghost Peaks - Carryover from a previous injection. - Contamination in the mobile phase or sample.- Run a blank injection to confirm carryover.[11] - Implement a needle wash step in the injection sequence. - Use high-purity solvents and filter samples before injection.
High Backpressure - Blockage in the system (e.g., clogged frit, guard column, or column). - Particulate matter from the sample.- Systematically disconnect components to identify the source of the blockage. - Filter all samples and mobile phases. - Replace the guard column or column inlet frit.

Experimental Protocol: HILIC-ELSD Method for this compound Quantification

This protocol provides a general framework. Optimization may be required based on the specific instrument and sample matrix.

1. Materials and Reagents:

  • This compound standard (≥90% purity)

  • Acetonitrile (HPLC grade)

  • Ultrapure water

  • Amino-propyl silica column (e.g., 4.6 x 250 mm, 5 µm)

  • Guard column with the same stationary phase

  • 0.45 µm syringe filters

2. Instrumentation:

  • HPLC system with a binary pump, autosampler, and column oven

  • Evaporative Light Scattering Detector (ELSD)

3. Chromatographic Conditions:

  • Mobile Phase A: Acetonitrile

  • Mobile Phase B: Water

  • Gradient Program:

    • 0-5 min: 80% A, 20% B

    • 5-15 min: Linear gradient to 60% A, 40% B

    • 15-20 min: Hold at 60% A, 40% B

    • 20.1-25 min: Return to 80% A, 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • ELSD Settings:

    • Nebulizer Temperature: 40 °C

    • Evaporator Temperature: 60 °C

    • Gas Flow (Nitrogen): 1.5 L/min

4. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of a 50:50 acetonitrile:water mixture.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to cover the desired concentration range (e.g., 0.05 - 0.5 mg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in the initial mobile phase (80:20 acetonitrile:water). Filter the sample through a 0.45 µm syringe filter before injection.

5. Data Analysis:

  • Integrate the peak area of the this compound peak in the chromatograms of the standards and samples.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Quantitative Data Summary

The following table presents typical performance characteristics for an optimized HILIC-ELSD method for this compound quantification. Actual values may vary depending on the specific instrumentation and experimental conditions.

Parameter Typical Value
Retention Time (min) 5 - 10
Linearity (r²) ≥ 0.999
Limit of Detection (LOD) 5 - 10 µg/mL
Limit of Quantification (LOQ) 15 - 30 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

HPLC Method Development Workflow

HPLC_Method_Development start Define Analytical Goal: Quantify this compound lit_review Literature Review & Method Scouting start->lit_review col_select Column Selection (e.g., HILIC, HPAEC) lit_review->col_select mp_select Mobile Phase Selection (ACN/Water, Buffers) lit_review->mp_select det_select Detector Selection (ELSD, PAD, RI) lit_review->det_select method_opt Method Optimization col_select->method_opt mp_select->method_opt det_select->method_opt gradient Gradient Profile method_opt->gradient flow_rate Flow Rate method_opt->flow_rate temp Temperature method_opt->temp inj_vol Injection Volume method_opt->inj_vol validation Method Validation method_opt->validation linearity Linearity & Range validation->linearity accuracy Accuracy validation->accuracy precision Precision validation->precision lod_loq LOD & LOQ validation->lod_loq robustness Robustness validation->robustness routine_analysis Routine Analysis validation->routine_analysis

Caption: Workflow for HPLC method development for this compound.

References

Preventing degradation of Maltoheptaose hydrate during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of maltoheptaose (B131047) hydrate (B1144303) to prevent its degradation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for solid maltoheptaose hydrate?

A1: For long-term storage, it is recommended to store solid this compound at -20°C.[1][2] It is supplied as a crystalline solid and can be stable for at least four years under these conditions.[1][2] For shorter periods, storage at 2-8°C or even room temperature is also acceptable, provided the container is well-sealed and the environment is dry.[3] It is also advised to protect the product from light during transportation and storage.[4]

Q2: How should I prepare and store aqueous solutions of this compound?

A2: Aqueous solutions of this compound are not recommended for storage for more than one day.[1] To prepare an aqueous solution, the crystalline solid can be directly dissolved in aqueous buffers. The solubility in PBS (pH 7.2) is approximately 2 mg/mL, while in water it is 50 mg/mL.[1][5]

Q3: Can I prepare stock solutions in organic solvents?

A3: Yes, stock solutions can be prepared in organic solvents such as DMSO and dimethyl formamide (B127407) at a concentration of approximately 20 mg/mL.[1] It is recommended to purge the solvent with an inert gas before dissolving the this compound.[1] These stock solutions can then be diluted into aqueous buffers for experiments.

Q4: What are the primary degradation pathways for this compound?

A4: The most common degradation pathway encountered in a laboratory setting is enzymatic hydrolysis by amylases, such as α-amylase and β-amylase, which break it down into smaller oligosaccharides, maltose, and glucose.[6][7] Chemical hydrolysis of the glycosidic bonds can also occur, particularly in aqueous solutions at non-neutral pH and elevated temperatures.

Q5: How can I detect and quantify the degradation of this compound?

A5: Degradation can be assessed by monitoring the purity of maltoheptaose and the appearance of its degradation products. Common analytical techniques for this purpose include High-Performance Liquid Chromatography (HPLC) and High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD).[6][8]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected experimental results, suspecting maltoheptaose degradation. 1. Improper storage of solid this compound. 2. Prolonged storage of aqueous solutions. 3. Contamination of solutions with microbial growth or enzymes.1. Verify that the solid has been stored at the recommended temperature in a tightly sealed container. 2. Always prepare fresh aqueous solutions for your experiments. Do not store for more than 24 hours.[1] 3. Use sterile, high-purity water and buffers for preparing solutions. Filter-sterilize the solution if necessary.
Difficulty dissolving this compound in aqueous buffer. 1. Exceeding the solubility limit. 2. The temperature of the solvent is too low.1. Do not exceed a concentration of 2 mg/mL in PBS (pH 7.2) or 50 mg/mL in water.[1][5] 2. Gentle warming and vortexing can aid dissolution.
Observed change in the physical appearance of solid this compound (e.g., clumping, discoloration). 1. Absorption of moisture due to improper sealing. 2. Exposure to light or high temperatures.1. Discard the product if significant changes are observed. Ensure the container is tightly sealed for future storage. 2. Store in a dark, cool, and dry place as recommended.[3][4]

Quantitative Data Summary

Table 1: Recommended Storage Conditions for this compound

Form Storage Temperature Duration Key Considerations Reference
Solid (Crystalline)-20°C≥ 4 yearsLong-term storage[1][2]
Solid (Crystalline)2-8°CShort to medium-termKeep well-sealed and dry
Solid (Crystalline)Room TemperatureShort-termKeep well-sealed and dry[5]
Aqueous SolutionN/A≤ 1 dayPrepare fresh before use
Organic Stock Solution (DMSO, DMF)-20°C or -80°C1-6 monthsPurge with inert gas[1][4]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in an Organic Solvent

  • Weigh the desired amount of this compound powder in a sterile conical tube.

  • Add the appropriate volume of high-purity DMSO or dimethyl formamide to achieve the desired concentration (e.g., 20 mg/mL).[1]

  • Purge the headspace of the tube with an inert gas (e.g., nitrogen or argon) to displace oxygen.

  • Seal the tube tightly.

  • Gently vortex or sonicate until the solid is completely dissolved.

  • Store the stock solution at -20°C or -80°C.

Protocol 2: Analysis of Maltoheptaose Purity by HPLC

This is a general protocol and should be optimized for the specific HPLC system and column used.

  • Sample Preparation:

    • Prepare a solution of this compound in high-purity water at a known concentration (e.g., 1 mg/mL).

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: A carbohydrate analysis column (e.g., an amino-based column).

    • Mobile Phase: Acetonitrile and water gradient.

    • Detector: Refractive Index (RI) detector or Evaporative Light Scattering Detector (ELSD).

  • Analysis:

    • Inject the prepared sample into the HPLC system.

    • Monitor the chromatogram for the main peak corresponding to maltoheptaose and any additional peaks that may indicate impurities or degradation products.

    • Calculate the purity based on the relative peak areas.

Visualizations

Maltoheptaose_Degradation_Troubleshooting start Start: Unexpected Experimental Results check_solid Check Solid Maltoheptaose: - Storage Temp (-20°C)? - Container Sealed? - Appearance Normal? start->check_solid solid_ok Solid Storage is Correct check_solid->solid_ok Yes solid_bad Improper Solid Storage check_solid->solid_bad No check_solution Check Solution Prep & Storage: - Aqueous solution < 24h old? - Sterile water/buffer used? - Stored properly? solid_ok->check_solution action_solid Action: - Discard old stock - Procure new, quality-certified lot - Implement proper storage solid_bad->action_solid solution_ok Solution Handling is Correct check_solution->solution_ok Yes solution_bad Improper Solution Handling check_solution->solution_bad No analyze_purity Analyze Purity: - Use HPLC or HPAEC-PAD - Check for degradation peaks solution_ok->analyze_purity action_solution Action: - Prepare fresh solutions daily - Use sterile techniques - Filter-sterilize if needed solution_bad->action_solution degraded Degradation Confirmed analyze_purity->degraded Degradation Detected not_degraded Maltoheptaose is Pure analyze_purity->not_degraded No Degradation Detected end_degraded End: Root cause identified as maltoheptaose degradation. degraded->end_degraded end_ok End: Maltoheptaose is not the source of the issue. Investigate other experimental variables. not_degraded->end_ok action_solid->end_degraded action_solution->end_degraded

Caption: Troubleshooting workflow for maltoheptaose degradation.

References

How to address batch-to-batch variability of Maltoheptaose hydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the batch-to-batch variability of Maltoheptaose (B131047) hydrate (B1144303).

Frequently Asked Questions (FAQs)

Q1: What is Maltoheptaose hydrate and what are its common applications?

A1: Maltoheptaose is a malto-oligosaccharide composed of seven glucose units linked by α-1,4 glycosidic bonds. It is commonly used as a substrate in enzymatic assays, particularly for measuring α-amylase activity. It also serves as a tool in carbohydrate research and drug development to study protein-carbohydrate interactions.

Q2: What are the primary causes of batch-to-batch variability in this compound?

A2: Batch-to-batch variability in this compound can arise from several factors during its synthesis and purification. Inconsistencies in the enzymatic or chemical hydrolysis of starch, the primary source of malto-oligosaccharides, can lead to variations in the purity profile. The subsequent purification process, often involving chromatography, may not always yield identical compositions of maltoheptaose and other oligosaccharides. Furthermore, the hydration state, or water content, can differ between batches, affecting its physical and chemical properties.

Q3: How does the hydration state (water content) affect the properties of this compound?

A3: The water content of this compound can significantly impact its stability, solubility, and performance in experiments. Variations in hydration can affect the material's hygroscopicity, making it more or less prone to absorbing atmospheric moisture. This can lead to issues with accurate weighing and concentration calculations. The degree of hydration can also influence the solid-state properties of the powder, potentially affecting its dissolution rate. For enzymatic assays, a consistent hydration state is crucial for preparing substrate solutions of accurate concentrations, thereby ensuring reproducible kinetic data.

Q4: How should this compound be stored to minimize variability?

A4: To minimize variability, this compound should be stored in a tightly sealed container in a cool, dry place, protected from light and moisture. For long-term storage, refrigeration or freezing (-20°C) is often recommended, as indicated on the product's certificate of analysis. It is advisable to allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the powder.

Troubleshooting Guide

This guide addresses specific issues that may arise during the use of this compound in experiments.

Q1: I am observing inconsistent results in my α-amylase assay between different batches of this compound. What could be the cause?

A1: Inconsistent assay results are a common manifestation of batch-to-batch variability. The root causes can include:

  • Purity Differences: The relative amounts of maltoheptaose and other contaminating oligosaccharides may vary between batches.

  • Variable Water Content: Inaccurate determination of the anhydrous weight of the substrate due to differing water content will lead to incorrect substrate concentrations.

  • Presence of Inhibitors or Activators: Trace impurities from the manufacturing process could potentially inhibit or activate the enzyme.

Recommended Actions:

  • Review the Certificate of Analysis (CofA): Compare the purity and water content specifications of the different batches.

  • Perform Qualification Experiments: Before using a new batch in critical experiments, run a side-by-side comparison with a previously validated batch.

  • Accurately Determine Water Content: Use a method like Karl Fischer titration to determine the exact water content of each batch for precise concentration calculations.

Q2: I am having difficulty dissolving a new batch of this compound, whereas the previous batch dissolved readily.

A2: Solubility issues can be related to:

  • Physical Form: The particle size and morphology of the powder can differ between batches, affecting the dissolution rate.

  • Hydration State: A lower water content (more anhydrous form) might sometimes dissolve more slowly.

  • Impurities: The presence of insoluble impurities could be a factor.

Recommended Actions:

  • Gentle Warming and Agitation: Try dissolving the powder in the desired buffer with gentle warming (e.g., to 37°C) and continuous stirring.

  • Sonication: Brief sonication in a water bath can help to break up aggregates and facilitate dissolution.

  • Check for Insolubles: After attempting to dissolve, centrifuge the solution and check for any undissolved pellets.

Q3: My enzymatic assay is showing a high background signal even in the absence of the enzyme. Could the this compound be the problem?

A3: A high background signal can be caused by:

  • Contaminating Enzymes: The this compound preparation may be contaminated with enzymes that can act on the substrate or other components of the assay mixture.

  • Reducing Sugars: If your detection method is sensitive to reducing sugars, the presence of smaller oligosaccharides or glucose in the this compound could contribute to the background.

Recommended Actions:

  • Run a Substrate-Only Control: Incubate the this compound in the assay buffer without the primary enzyme and measure the signal over time.

  • Analyze Purity: Use a technique like High-Performance Liquid Chromatography (HPLC) to assess the purity of the this compound and check for the presence of smaller sugars.

Data Presentation

Table 1: Typical Certificate of Analysis Specifications for this compound

ParameterTypical Specification RangeMethodImportance for Mitigating Variability
Purity (HPLC) ≥80% to ≥99%High-Performance Liquid Chromatography (HPLC)Ensures the primary component is maltoheptaose, minimizing interference from other oligosaccharides.
Water Content (Karl Fischer) ≤10%Karl Fischer TitrationCritical for accurate weighing and preparation of solutions with precise concentrations.
Appearance White to off-white powderVisual InspectionGross changes may indicate degradation or contamination.
Solubility Clear, colorless solution (e.g., 50 mg/mL in water)Visual InspectionEnsures the material will dissolve properly for experimental use.
Specific Rotation Varies by supplier (e.g., +178° at 25°C)PolarimetryA characteristic property that can indicate purity and structural integrity.

Experimental Protocols

Protocol 1: Determination of α-Amylase Activity using a Coupled Enzymatic Assay

This protocol provides a continuous spectrophotometric method for measuring α-amylase activity.

Principle:

α-amylase hydrolyzes Maltoheptaose into smaller oligosaccharides. These products are then fully hydrolyzed to glucose by α-glucosidase. The released glucose is phosphorylated by hexokinase, and the resulting glucose-6-phosphate is oxidized by glucose-6-phosphate dehydrogenase, which reduces NADP+ to NADPH. The increase in absorbance at 340 nm due to the formation of NADPH is directly proportional to the α-amylase activity.

Materials:

  • This compound

  • α-Amylase sample

  • Assay Buffer: 50 mM MOPS, pH 7.0, with 50 mM NaCl and 1 mM CaCl2

  • Coupling Enzymes: α-glucosidase, Hexokinase, Glucose-6-phosphate dehydrogenase

  • ATP (Adenosine 5'-triphosphate)

  • NADP+ (β-Nicotinamide adenine (B156593) dinucleotide phosphate)

  • 96-well microplate

  • Microplate reader capable of reading absorbance at 340 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in Assay Buffer. The final concentration in the assay should be optimized for the specific enzyme (typically 1-10 mg/mL).

    • Prepare a reaction mixture containing Assay Buffer, the coupling enzymes, ATP, and NADP+.

  • Assay Execution:

    • Add the reaction mixture to each well of the 96-well plate.

    • Add the this compound solution to each well.

    • Incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes to allow for temperature equilibration.

    • Initiate the reaction by adding the α-amylase sample to each well.

    • Immediately start monitoring the increase in absorbance at 340 nm in kinetic mode for 10-20 minutes, taking readings every 30-60 seconds.

  • Data Analysis:

    • Determine the rate of reaction (ΔA340/min) from the linear portion of the absorbance versus time plot.

    • Calculate the α-amylase activity using the Beer-Lambert law and the molar extinction coefficient of NADPH at 340 nm (6220 M⁻¹cm⁻¹).

Protocol 2: Determination of Water Content by Karl Fischer Titration

This protocol describes the determination of water content in this compound.[1][2][3]

Principle:

The Karl Fischer titration is a highly specific method for water determination. It is based on the Bunsen reaction where iodine is reduced by sulfur dioxide in the presence of water. The endpoint is detected potentiometrically.

Materials:

  • This compound sample

  • Karl Fischer titrator (volumetric or coulometric)

  • Karl Fischer reagent (e.g., Hydranal-Composite 5)

  • Anhydrous methanol

  • Water standard for titer determination

Procedure:

  • Titrator Preparation:

    • Prepare the Karl Fischer titrator according to the manufacturer's instructions. The titration vessel should be pre-titrated to a dry state with the Karl Fischer reagent.

  • Titer Determination:

    • Accurately add a known amount of a water standard to the conditioned titration vessel.

    • Titrate with the Karl Fischer reagent to the endpoint.

    • The titer of the reagent (mg H₂O/mL reagent) is automatically calculated by the instrument.

  • Sample Analysis:

    • Accurately weigh a suitable amount of the this compound sample and add it to the titration vessel.

    • Titrate with the Karl Fischer reagent to the endpoint.

    • The instrument will automatically calculate the water content of the sample, typically expressed as a percentage (w/w).

Mandatory Visualizations

experimental_workflow_alpha_amylase cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep Prepare Reaction Mix: - Assay Buffer - Coupling Enzymes - ATP & NADP+ add_reagents Add Reaction Mix and Substrate to Plate reagent_prep->add_reagents substrate_prep Prepare Maltoheptaose Solution substrate_prep->add_reagents incubate Incubate at 37°C (5 min) add_reagents->incubate add_enzyme Add α-Amylase (Initiate Reaction) incubate->add_enzyme read_absorbance Kinetic Read at 340 nm (10-20 min) add_enzyme->read_absorbance calc_rate Calculate Rate (ΔA340/min) read_absorbance->calc_rate calc_activity Calculate Enzyme Activity calc_rate->calc_activity

Caption: Workflow for the coupled enzymatic assay of α-amylase.

troubleshooting_logic cluster_investigation Initial Investigation cluster_quantification Quantitative Analysis cluster_remediation Remediation Steps start Inconsistent Experimental Results Observed check_cofa Review Certificate of Analysis (Purity, Water Content) start->check_cofa check_storage Verify Storage Conditions start->check_storage check_protocol Confirm Experimental Protocol Adherence start->check_protocol karl_fischer Perform Karl Fischer Titration (Accurate Water Content) check_cofa->karl_fischer Discrepancies Noted hplc_analysis Run HPLC Analysis (Purity Profile) check_cofa->hplc_analysis Purity in Question adjust_concentration Adjust Concentration Based on Accurate Water Content karl_fischer->adjust_concentration qualify_batch Qualify New Batch Against a Standard hplc_analysis->qualify_batch contact_supplier Contact Supplier for Technical Support qualify_batch->contact_supplier If Variability Persists

Caption: Logical workflow for troubleshooting batch-to-batch variability.

References

Technical Support Center: Signal-to-Noise Ratio Optimization in Maltoheptaose Hydrate Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Maltoheptaose (B131047) hydrate (B1144303) detection. The focus is on optimizing the signal-to-noise ratio (S/N) to ensure accurate and reliable quantification.

Frequently Asked Questions (FAQs)

Q1: What is a good signal-to-noise ratio for maltoheptaose detection?

A signal-to-noise (S/N) ratio of 3 is often considered the lower limit for accurate detection, while a ratio of 10 is generally accepted for reliable quantification.[1] For optimal precision in quantitative methods like HPLC, an S/N ratio greater than 100 is recommended to ensure that the detection-related scatter is sufficiently reduced.[2][3]

Q2: What are the common methods for detecting maltoheptaose hydrate?

The most common methods for maltoheptaose detection include High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD), Mass Spectrometry (MS), and methods involving fluorescent labeling.[4][5][6] HPAEC-PAD is a powerful technique that allows for the direct and sensitive detection of carbohydrates without the need for derivatization.[7][8][9] MS offers high sensitivity and structural information but may require derivatization, like permethylation, to enhance the ionization efficiency of neutral oligosaccharides like maltoheptaose.[10][11] Fluorescent labeling can significantly increase detection sensitivity, especially when coupled with techniques like capillary electrophoresis.[4]

Q3: Why is my signal intensity for maltoheptaose low?

Low signal intensity can stem from several factors:

  • Low Analyte Concentration: The concentration of maltoheptaose in your sample may be below the detection limit of the instrument.

  • Inefficient Ionization (MS): Glycans like maltoheptaose can have low ionization efficiency due to their hydrophilicity.[10][11]

  • Suboptimal Detector Settings (HPAEC-PAD): Incorrectly set detection potentials and waveforms in PAD can lead to a weak signal.

  • Sample Degradation: Maltoheptaose can be susceptible to degradation, especially under harsh sample preparation conditions.

  • Poor Immobilization Efficiency (SPR): If using surface-based detection methods, insufficient ligand density or inefficient coupling can result in a weak signal.[12]

Q4: What are the primary sources of noise in my experiment?

Noise can originate from various sources, including:

  • Instrumental Noise: This includes electronic noise from the detector and fluctuations in the light source or power supply.[1][13]

  • Chemical Noise: Contaminants in the mobile phase, sample matrix, or from column bleed can contribute to background noise.[13]

  • Sample Matrix Effects: Complex biological samples can contain interfering substances that elevate the baseline noise.[14]

  • Inconsistent Flow Rate: Fluctuations in the HPLC pump can cause baseline instability.

Q5: Should I use derivatization or labeling for my maltoheptaose samples?

Derivatization or labeling is highly recommended when dealing with low concentrations of maltoheptaose or when using detection methods with inherently low sensitivity for neutral carbohydrates.

  • For Mass Spectrometry: Permethylation is a common derivatization technique that enhances ionization efficiency and stabilizes labile structures.[10][11]

  • For HPLC/CE with Fluorescence Detection: Attaching a fluorescent label to the reducing end of maltoheptaose can dramatically improve the limit of detection.[4] HPAEC-PAD is a notable exception, as it allows for sensitive, direct detection without any derivatization.[7]

Troubleshooting Guides

Issue: Low Signal Intensity in HPAEC-PAD Analysis
QuestionPossible CauseSuggested Solution
Are the PAD waveform and detector settings optimized? The applied potentials and durations in the pulsed amperometric detection waveform are not optimal for maltoheptaose oxidation.Consult the instrument manual to optimize the PAD waveform. Perform a series of injections with varying potential and time settings to find the optimal parameters for maltoheptaose.
Is the column performance compromised? The anion-exchange column may be contaminated or have lost capacity, leading to poor peak shape and reduced signal.Clean the column according to the manufacturer's instructions. If performance does not improve, replace the column. Using a guard column can help extend the life of the analytical column.
Is the eluent pH correct? The high pH required to ionize carbohydrates for anion-exchange separation is critical. A low pH will result in poor retention and a weak signal.[4]Prepare fresh eluent and verify its pH. Ensure the eluent is protected from atmospheric CO2, which can lower the pH.
Has the gold electrode surface been fouled? The surface of the gold working electrode can become contaminated over time, reducing its sensitivity.Polish the gold electrode according to the manufacturer's protocol or perform an electrochemical cleaning cycle.
Issue: High Background Noise in Mass Spectrometry (MS) Analysis
QuestionPossible CauseSuggested Solution
Is the sample clean enough? The presence of salts, detergents, or other contaminants in the sample can cause significant signal suppression and increase background noise.[11][14]Incorporate a desalting or sample cleanup step prior to MS analysis. Methods like graphitized carbon chromatography or hydrophilic interaction liquid chromatography (HILIC) are effective.[14]
Are the mobile phase and solvents of high purity? Impurities in solvents or additives can contribute to high background noise.Use high-purity, MS-grade solvents and additives. Filter all mobile phases before use.
Is there evidence of chemical noise? Extraneous peaks or a noisy baseline may indicate contamination from the system or sample carryover.Flush the LC-MS system thoroughly. Run blank injections to identify the source of contamination. Optimize the needle wash method.
Are the ion source and mass analyzer settings optimized? Suboptimal settings for parameters like spray voltage, gas flow, and temperature can increase noise and reduce signal.Systematically optimize ion source parameters to maximize the maltoheptaose signal while minimizing background noise. Ensure the mass analyzer is properly calibrated.[13]

Experimental Protocols

Protocol 1: Maltoheptaose Detection using HPAEC-PAD

This protocol outlines a general method for the direct quantification of maltoheptaose.

  • System Preparation:

    • System: A high-performance anion-exchange chromatography system equipped with a pulsed amperometric detector and a gold working electrode.[9][15]

    • Column: An anion-exchange column suitable for carbohydrate analysis (e.g., Thermo Scientific™ Dionex™ CarboPac™ series).

    • Eluents: Prepare eluents using high-purity deionized water and high-purity sodium hydroxide (B78521) and sodium acetate (B1210297). Degas all eluents thoroughly.

  • Chromatographic Conditions:

    • Flow Rate: Typically 0.5 - 1.0 mL/min.

    • Gradient: Start with a low concentration of sodium hydroxide (e.g., 100 mM) to separate smaller oligosaccharides. Apply a sodium acetate gradient (e.g., 0-200 mM) to elute maltoheptaose and other larger oligosaccharides.[8]

    • Column Temperature: Maintain a constant temperature, typically around 30 °C.

  • PAD Detection:

    • Waveform: Use a standard carbohydrate waveform consisting of potentials for detection, oxidation, and reduction to clean the electrode surface. A typical waveform might include:

      • E1 (detection): +0.05 V

      • E2 (oxidation): +0.75 V

      • E3 (reduction): -0.15 V

    • Optimize the duration of each potential step for maximum S/N ratio.

  • Sample Preparation and Analysis:

    • Dissolve maltoheptaose standards and samples in high-purity deionized water.

    • Filter samples through a 0.22 µm filter before injection.

    • Inject a suitable volume (e.g., 10-25 µL) onto the column.

    • Create a calibration curve using a series of known concentrations of maltoheptaose standard.

Protocol 2: Fluorescent Labeling of Maltoheptaose for Enhanced Detection

This protocol describes a general procedure for labeling maltoheptaose with a fluorescent tag like 2-aminobenzamide (B116534) (2-AB).

  • Reagents and Materials:

    • Maltoheptaose sample/standard.

    • Labeling reagent: 2-aminobenzamide (2-AB) in a solution of DMSO and glacial acetic acid.

    • Reducing agent: Sodium cyanoborohydride solution.

    • Reaction vials.

    • Heating block or oven set to 65 °C.

    • Cleanup cartridges (e.g., HILIC SPE cartridges).

  • Labeling Procedure:

    • Dry the maltoheptaose sample completely in a reaction vial using a vacuum centrifuge.

    • Add the 2-AB labeling reagent to the dried sample.

    • Add the sodium cyanoborohydride reducing agent.

    • Vortex the mixture thoroughly to dissolve the sample.

    • Incubate the reaction vial at 65 °C for 2-3 hours.

  • Purification of Labeled Sample:

    • After incubation, cool the reaction to room temperature.

    • Remove excess labeling reagent using a HILIC solid-phase extraction (SPE) cartridge.

    • Wash the cartridge with an organic solvent (e.g., acetonitrile) to remove excess dye.

    • Elute the labeled maltoheptaose with water or an aqueous buffer.

    • Dry the purified, labeled sample.

  • Analysis:

    • Reconstitute the labeled sample in a suitable solvent.

    • Analyze using a separation technique coupled with a fluorescence detector (e.g., HPLC-FLD or Capillary Electrophoresis with Laser-Induced Fluorescence).

    • Set the excitation and emission wavelengths appropriate for the 2-AB label (e.g., Ex: 330 nm, Em: 420 nm).

Data Summary

Table 1: Comparison of Common Maltoheptaose Detection Methods

FeatureHPAEC-PADMass Spectrometry (MS)HPLC/CE with Fluorescence
Derivatization Required? NoRecommended (e.g., permethylation)[10]Yes (fluorescent tag)[4]
Primary Advantage Direct, sensitive detection of underivatized carbohydrates.[7]High sensitivity and provides structural/molecular weight information.Very high sensitivity; ideal for trace analysis.[4]
Common S/N Challenges Electrode fouling, eluent contamination, pH instability.Ion suppression from matrix, chemical noise, low ionization efficiency.[10][14]Incomplete labeling reaction, degradation of fluorescent tag, background fluorescence.
Typical Sensitivity Picomole to femtomole levels.[7][9]Femtomole to attomole levels.Picomole to femtomole levels.

Diagrams and Workflows

G cluster_problem Problem Identification cluster_increase_signal Increase Signal cluster_decrease_noise Decrease Noise cluster_result Outcome start Low S/N Ratio Observed increase_conc Increase Analyte Concentration start->increase_conc cleanup_sample Improve Sample Cleanup start->cleanup_sample optimize_detector Optimize Detector Settings increase_conc->optimize_detector use_labeling Use Derivatization/ Fluorescent Labeling optimize_detector->use_labeling end_node Optimized S/N Ratio use_labeling->end_node pure_solvents Use High-Purity Solvents cleanup_sample->pure_solvents optimize_instrument Optimize Instrument Parameters pure_solvents->optimize_instrument optimize_instrument->end_node

Caption: General workflow for troubleshooting and optimizing the signal-to-noise ratio.

G cluster_prep Sample & System Preparation cluster_analysis Chromatographic Analysis cluster_detection Detection & Data Processing prep_sample Prepare & Filter Maltoheptaose Sample inject Inject Sample prep_sample->inject prep_eluent Prepare & Degas High pH Eluents separate Anion-Exchange Separation prep_eluent->separate prep_system Equilibrate HPAEC System & Column prep_system->inject inject->separate detect Pulsed Amperometric Detection (PAD) separate->detect process Integrate Peak & Calculate S/N Ratio detect->process

Caption: Experimental workflow for Maltoheptaose detection using HPAEC-PAD.

G cluster_label Labeling Reaction cluster_cleanup Purification cluster_analysis Analysis dry_sample Dry Maltoheptaose Sample add_reagents Add Fluorescent Tag & Reducing Agent dry_sample->add_reagents incubate Incubate at 65°C add_reagents->incubate spe_cleanup HILIC SPE Cleanup incubate->spe_cleanup elute Elute Labeled Product spe_cleanup->elute analyze Analyze via HPLC-FLD or CE-LIF elute->analyze quantify Quantify Signal analyze->quantify

Caption: Workflow for fluorescent labeling of Maltoheptaose for enhanced detection.

References

Technical Support Center: Maltoheptaose Hydrate Enzyme Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers utilizing maltoheptaose (B131047) hydrate (B1144303) in enzyme kinetics experiments.

Frequently Asked Questions (FAQs)

Q1: What is maltoheptaose hydrate and why is it used in enzyme kinetics?

This compound is a malto-oligosaccharide composed of seven glucose units linked by α-1,4 glycosidic bonds. In enzyme kinetics, it serves as a well-defined substrate for enzymes like α-amylase. Unlike broader substrates such as starch, which can have varying molecular weights and structures, maltoheptaose provides a consistent molecular structure, leading to more reproducible and precise kinetic data.

Q2: How should this compound be stored?

Proper storage is crucial for maintaining the integrity of this compound. It should be stored as a powder at -20°C for long-term stability (≥ 4 years). For short-term use, it can be stored at 4°C for up to 2 years. It is also recommended to protect the product from light during storage and transportation.

Q3: How do I prepare a this compound stock solution?

This compound is soluble in water and aqueous buffers. To prepare a stock solution, dissolve the crystalline solid directly in your assay buffer. For example, the solubility in PBS (pH 7.2) is approximately 2 mg/mL. It is not recommended to store aqueous solutions for more than one day to avoid potential microbial growth or degradation. For higher concentrations, organic solvents like DMSO can be used, where solubility is around 20 mg/mL. When using organic solvents, ensure the final concentration in the assay is insignificant to avoid physiological effects.

Q4: Which enzymes are commonly assayed using this compound?

Maltoheptaose is a primary substrate for α-amylases, which are endo-acting enzymes that hydrolyze internal α-1,4-glucosidic linkages. It is also a substrate for α-glucosidase and β-amylase.

Troubleshooting Guide

Issue 1: No or Very Low Enzyme Activity Detected

Possible Cause 1: Incorrect Assay Conditions Enzyme activity is highly dependent on pH, temperature, and the presence of cofactors.

  • Solution: Ensure your assay conditions are optimal for the specific enzyme you are using. For many α-amylases, the optimal pH is around 6.9 and the optimal temperature can range from 37°C to 70°C.[1][2] Consult the literature for the specific requirements of your enzyme.

Possible Cause 2: Missing Essential Cofactors/Activators Many amylases are metalloenzymes that require specific ions for activity.

  • Solution: Check if your assay buffer contains necessary activators. For instance, α-amylases often require chloride and calcium ions for optimal activity.[3][4]

Possible Cause 3: Presence of Inhibitors Your sample or reagents may contain substances that inhibit enzyme activity.

  • Solution: Common inhibitors of α-amylase include EDTA, citrate, and certain heavy metal ions.[5] Ensure your buffers and water are free from these contaminants. If your enzyme was purified, residual reagents from the purification process could be inhibitory.[6]

Possible Cause 4: Enzyme Denaturation Improper storage or handling can lead to the denaturation of the enzyme.

  • Solution: Store your enzyme at the recommended temperature and avoid repeated freeze-thaw cycles. When preparing enzyme solutions, do so on ice to limit proteolytic degradation.[2]

Issue 2: High Background Signal

Possible Cause 1: Substrate Contamination The this compound substrate may be contaminated with smaller sugars like glucose.

  • Solution: Use high-purity maltoheptaose (>90%). If using a coupled assay that detects glucose, any glucose contamination in the substrate will lead to a high initial reading.

Possible Cause 2: Non-Enzymatic Substrate Degradation High temperatures or extreme pH can cause the non-enzymatic breakdown of the substrate.

  • Solution: Verify the stability of your substrate under your specific assay conditions by running a blank reaction without the enzyme.

Issue 3: Irreproducible Results

Possible Cause 1: Inconsistent Reagent Preparation Variations in buffer pH, substrate concentration, or enzyme dilution can lead to variability in results.

  • Solution: Prepare fresh reagents for each experiment and carefully check the pH of your buffers. Use precise pipetting techniques and ensure thorough mixing of all components.

Possible Cause 2: Instability of Diluted Enzyme Enzymes can lose activity quickly when highly diluted.

  • Solution: Prepare enzyme dilutions immediately before use and keep them on ice.[2]

Possible Cause 3: Fluctuations in Temperature Inconsistent temperature control during the assay will affect the reaction rate.

  • Solution: Ensure your spectrophotometer or plate reader has reached and maintained the target temperature before starting the reaction. Allow all reagents to equilibrate to the assay temperature.

Quantitative Data Summary

The optimal conditions for enzyme kinetics can vary depending on the source of the enzyme. The following table summarizes typical conditions for α-amylase.

ParameterOptimal Value/RangeNotes
pH 6.0 - 7.1[5][7][8]Activity can be significantly lower outside this range.
Temperature 37°C - 70°C[1][5]Varies by enzyme source (e.g., bacterial vs. pancreatic).
Substrate Conc. 1-10 mMSubstrate inhibition can occur at very high concentrations.
Enzyme Conc. VariableShould be in the linear range of the assay.
Activators Ca²⁺, Cl⁻[3][4]Often essential for α-amylase activity.
Inhibitors EDTA, Citrate, Acarbose[5][9]Avoid in assay buffers unless studying inhibition.

Experimental Protocols

Coupled Enzymatic Assay for α-Amylase Activity

This method provides a continuous measurement of α-amylase activity by coupling the production of glucose to the reduction of NADP⁺, which can be monitored by the increase in absorbance at 340 nm.

Principle:

  • α-Amylase hydrolyzes maltoheptaose to smaller oligosaccharides.

  • α-Glucosidase further hydrolyzes these to glucose.

  • Hexokinase phosphorylates glucose to glucose-6-phosphate.

  • Glucose-6-phosphate dehydrogenase oxidizes glucose-6-phosphate, reducing NADP⁺ to NADPH.

Reagents:

  • Assay Buffer: 20 mM sodium phosphate, pH 6.9, with 6.7 mM NaCl.[10]

  • Maltoheptaose Solution: 10 mg/mL in Assay Buffer.

  • Coupling Enzyme Mix: α-glucosidase, hexokinase, and glucose-6-phosphate dehydrogenase in appropriate concentrations.

  • ATP/NADP⁺ Solution: Final concentrations of 1-2 mM ATP and 1 mM NADP⁺.[10]

Procedure:

  • Prepare a master mix containing the assay buffer, coupling enzyme mix, and ATP/NADP⁺ solution in a 96-well plate or cuvette.

  • Add the maltoheptaose solution to each well/cuvette.

  • Incubate at the desired temperature (e.g., 37°C) for 5-10 minutes to equilibrate.

  • Initiate the reaction by adding the α-amylase sample.

  • Immediately monitor the increase in absorbance at 340 nm in kinetic mode for 10-20 minutes, taking readings every 30 seconds.

  • Calculate the rate of reaction (ΔA340/min) from the linear portion of the curve.

Visualizations

Signaling Pathway: Starch Digestion by α-Amylase

StarchDigestion Starch Starch / Glycogen Maltoheptaose Maltoheptaose & Other Oligosaccharides Starch->Maltoheptaose Hydrolysis Maltose Maltose / Maltotriose Maltoheptaose->Maltose Hydrolysis Glucose Glucose Maltose->Glucose Hydrolysis Absorption Intestinal Absorption Glucose->Absorption Bloodstream Increased Blood Glucose Absorption->Bloodstream Amylase α-Amylase Amylase->Starch Amylase->Maltoheptaose Glucosidase α-Glucosidase Glucosidase->Maltose

Caption: Starch digestion pathway mediated by amylase.

Experimental Workflow: Troubleshooting Low Enzyme Activity

TroubleshootingWorkflow Start Start: Low/No Activity CheckConditions Verify Assay Conditions (pH, Temp, Time) Start->CheckConditions CheckCofactors Check for Cofactors (e.g., Ca²⁺, Cl⁻) CheckConditions->CheckCofactors Conditions OK ProblemSolved Problem Resolved CheckConditions->ProblemSolved Adjusted CheckInhibitors Screen for Inhibitors (e.g., EDTA) CheckCofactors->CheckInhibitors Cofactors Present CheckCofactors->ProblemSolved Added CheckEnzyme Assess Enzyme Integrity (Storage, Dilution) CheckInhibitors->CheckEnzyme No Inhibitors CheckInhibitors->ProblemSolved Removed CheckEnzyme->ProblemSolved Handled Correctly Consult Consult Literature/ Technical Support CheckEnzyme->Consult Enzyme OK

Caption: Troubleshooting workflow for low enzyme activity.

References

Validation & Comparative

A Comparative Guide to Starch and Maltoheptaose Hydrate for Enzyme Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate substrate is a critical determinant for the accurate characterization of enzyme activity and kinetics. This guide provides a comprehensive comparison of two commonly used substrates for amylolytic enzymes: the complex polysaccharide starch and the well-defined oligosaccharide maltoheptaose (B131047) hydrate (B1144303). We will delve into their performance, supported by available experimental data, and provide detailed protocols for their use in enzyme assays.

Comparative Analysis of Performance

The choice between a complex, natural substrate like starch and a simple, defined substrate such as maltoheptaose hydrate has significant implications for the precision and reproducibility of enzyme kinetic studies.[1] Starch, being a heterogeneous mixture of amylose (B160209) and amylopectin (B1267705) with varying molecular weights and structures, can lead to variability in experimental results.[1] In contrast, this compound is a pure, single molecular entity, which allows for more precise and reproducible kinetic measurements.[1][2]

Data Presentation: A Comparative Look at Enzyme Kinetics

The following table summarizes available kinetic parameters for α-amylase using both starch and maltoheptaose (or the similar maltopentaose) as substrates.

Enzyme SourceSubstrateK_m_V_max_Experimental Conditions
Soybean Sprouts AmylaseStarch11.87 Units/mL6.869 Units/minutepH 7.0, 30°C[3]
Unspecified α-AmylaseMaltopentaose0.48 mmol/LNot ReportedNot Specified[2]
Bacillus amyloliquefaciens α-AmylaseRaw Starch10.6 mg/mL41.0 U/mgNot Specified[2]

Experimental Protocols

Accurate and reproducible results in enzyme characterization are contingent on well-defined experimental protocols. Below are detailed methodologies for conducting α-amylase assays using both starch and this compound.

Protocol 1: α-Amylase Assay using Starch (DNS Method)

This method relies on the quantification of reducing sugars produced from the enzymatic hydrolysis of starch using 3,5-dinitrosalicylic acid (DNS).[3]

Reagents:

  • Phosphate (B84403) Buffer: 20 mM sodium phosphate buffer with 6.7 mM sodium chloride, pH 6.9.

  • Starch Solution (1% w/v): Dissolve 1 g of soluble starch in 100 mL of phosphate buffer. Heat and stir until the starch is fully dissolved.

  • α-Amylase Solution: Prepare a suitable dilution of the enzyme in phosphate buffer.

  • DNS Reagent: Dissolve 1 g of 3,5-dinitrosalicylic acid in 20 mL of 2 M NaOH and 50 mL of distilled water. Add 30 g of sodium potassium tartrate and dissolve. Adjust the final volume to 100 mL with distilled water.

  • Maltose (B56501) Standard Solutions: Prepare a series of maltose solutions of known concentrations in distilled water for generating a standard curve.

Procedure:

  • Reaction Setup: In a series of test tubes, add 1.0 mL of the 1% starch solution and pre-incubate at the desired temperature (e.g., 37°C) for 5 minutes.

  • Enzyme Addition: Initiate the reaction by adding 1.0 mL of the α-amylase solution to each tube and start a timer.

  • Incubation: Incubate the reaction mixture for a defined period (e.g., 10 minutes) at the chosen temperature.

  • Reaction Termination: Stop the reaction by adding 2.0 mL of the DNS reagent to each tube.

  • Color Development: Heat the tubes in a boiling water bath for 5-15 minutes.

  • Absorbance Measurement: Cool the tubes to room temperature and measure the absorbance at 540 nm using a spectrophotometer.

  • Quantification: Determine the concentration of reducing sugars produced by comparing the absorbance values to a standard curve prepared using the maltose standard solutions.

Protocol 2: α-Amylase Assay using this compound (Coupled Enzymatic Assay)

This continuous assay measures the rate of NAD(P)H formation, which is coupled to the hydrolysis of maltoheptaose.

Reagents:

  • Assay Buffer: 50 mM HEPES buffer, pH 7.0, containing 50 mM NaCl and 1 mM CaCl2.

  • This compound Solution: Prepare a stock solution of this compound in the assay buffer.

  • Coupling Enzymes: A mixture of α-glucosidase and hexokinase/glucose-6-phosphate dehydrogenase.

  • ATP and NAD(P)+ Solution: A solution containing adenosine (B11128) triphosphate (ATP) and nicotinamide (B372718) adenine (B156593) dinucleotide (phosphate) (NAD(P)+).

  • α-Amylase Solution: Prepare a suitable dilution of the enzyme in the assay buffer.

Procedure:

  • Reaction Mixture Preparation: In a microplate well or a cuvette, prepare a reaction mixture containing the assay buffer, this compound solution, coupling enzymes, and the ATP/NAD(P)+ solution.

  • Baseline Measurement: Equilibrate the reaction mixture to the desired temperature (e.g., 37°C) and measure the baseline absorbance at 340 nm.

  • Enzyme Addition: Initiate the reaction by adding the α-amylase solution.

  • Kinetic Measurement: Immediately start monitoring the increase in absorbance at 340 nm over time in a kinetic mode.

  • Data Analysis: Calculate the rate of reaction (ΔA340/min) from the linear portion of the absorbance versus time plot. The enzyme activity can be calculated using the Beer-Lambert law and the molar extinction coefficient of NAD(P)H.

Visualizations

Experimental and Logical Workflows

Enzyme_Characterization_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Reagents Prepare Reagents (Buffer, Substrate, Enzyme) Reaction Set up Reaction Mixture Reagents->Reaction Standards Prepare Standard Curve (if applicable) Calculation Calculate Enzyme Activity and Kinetic Parameters Standards->Calculation Incubation Incubate at Optimal Conditions Reaction->Incubation Termination Terminate Reaction Incubation->Termination Measurement Measure Product Formation (e.g., Absorbance) Termination->Measurement Measurement->Calculation Starch_Hydrolysis_Pathway Starch Starch (Amylose + Amylopectin) Amylase α-Amylase Starch->Amylase Dextrins Dextrins Amylase->Dextrins Dextrins->Amylase further hydrolysis Oligosaccharides Oligosaccharides Dextrins->Oligosaccharides Maltose Maltose Oligosaccharides->Maltose Glucose Glucose Oligosaccharides->Glucose Maltoheptaose_Hydrolysis_Pathway Maltoheptaose This compound (G7) Amylase α-Amylase Maltoheptaose->Amylase Products Maltotriose (G3) + Maltotetraose (G4) or Maltose (G2) + Maltopentaose (G5) Amylase->Products

References

A Comparative Guide to the Validation of an HPLC Method for Maltoheptaose Hydrate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of Maltoheptaose hydrate (B1144303). It is intended for researchers, scientists, and drug development professionals who require a robust and validated analytical method for this compound. The information presented is collated from various established methodologies for oligosaccharide analysis.

Comparative Performance of HPLC Methods

The selection of an appropriate HPLC method is critical for the accurate quantification of Maltoheptaose hydrate. The two primary modes of chromatography suitable for this analysis are Hydrophilic Interaction Liquid Chromatography (HILIC) and High-Performance Anion-Exchange Chromatography (HPAEC). The choice between these methods often depends on the sample matrix, required sensitivity, and available detection systems.

Table 1: Comparison of HPLC Methods for Oligosaccharide Analysis

ParameterHILIC-ELSD/RIDHPAEC-PAD
Principle Partitioning based on polarityIon-exchange of weakly acidic carbohydrates
Typical Column Amine-based (e.g., NH2), Amide, or specialized HILIC phases (e.g., Ascentis® Express HILIC)High pH stable anion-exchange columns (e.g., CarboPac™ series)
Mobile Phase Acetonitrile/Water gradientSodium hydroxide/Sodium acetate (B1210297) gradient
Detection Evaporative Light Scattering Detector (ELSD), Refractive Index Detector (RID)Pulsed Amperometric Detection (PAD)
Advantages - Good separation of oligosaccharides by degree of polymerization[1].- Compatible with volatile mobile phases, making it suitable for LC-MS.- High sensitivity and selectivity for carbohydrates.- No derivatization required.
Disadvantages - ELSD response can be non-linear and dependent on analyte properties[2].- RID has lower sensitivity and is not compatible with gradient elution.- Requires a dedicated system capable of handling high pH mobile phases.- Not directly compatible with MS detection without a desalter.
Method Validation Parameters

Method validation is essential to ensure that the analytical procedure is suitable for its intended purpose. The following table summarizes typical validation parameters for the HPLC analysis of oligosaccharides, including Maltoheptaose.

Table 2: Summary of Validation Data for HPLC Analysis of Oligosaccharides

Validation ParameterHILIC-ELSD[2][3]HILIC-LC-MS[1]HPAEC-PAD[4]
Linearity (R²) > 0.999 (quadratic fit may be required)[2]Up to 10-20 µg/mL[1]> 0.9998[4]
Limit of Detection (LOD) 2.5–12.5 mg/L[2]12.7–130.2 ng/mL[1]0.010–0.100 mg/L[4]
Limit of Quantification (LOQ) 12.0–30.0 mg/L[2]39.3–402.2 ng/mL[1]Not explicitly stated, but typically 3x LOD
Precision (RSD%) < 2% (repeatability), < 6% (intermediate precision)[2]< 10%[1]3.02% - 8.23%[4]
Accuracy (Recovery %) 86–119%[2]89.4% to 103.2%[4]76.5% to 108.4%[4]

Experimental Protocols

HILIC-ELSD Method for this compound Analysis

This protocol is based on established methods for the analysis of malto-oligosaccharides.[3]

a. Materials and Reagents:

  • This compound reference standard (≥90% purity)

  • Acetonitrile (HPLC grade)

  • Ultrapure water

  • Column: Ascentis® Express HILIC, 15 cm x 4.6 mm I.D., 2.7 µm particles or similar amine-based column.[3]

b. Instrumentation:

  • HPLC system with a binary pump, autosampler, and column oven.

  • Evaporative Light Scattering Detector (ELSD).

c. Chromatographic Conditions:

  • Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 75:25 v/v). The exact ratio may need optimization.

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 35 °C.

  • Injection Volume: 10 µL.

  • ELSD Settings: Nebulizer temperature 55 °C, Nitrogen pressure 3.5 bar.

d. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve this compound in ultrapure water to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with ultrapure water.

  • Sample Preparation: Dissolve the sample containing this compound in ultrapure water to a concentration within the calibration range. Filter through a 0.22 µm syringe filter before injection.

Method Validation Workflow

The following diagram illustrates the logical workflow for the validation of an HPLC method for this compound analysis.

HPLC_Validation_Workflow start Method Development & Optimization specificity Specificity / Selectivity start->specificity linearity Linearity & Range start->linearity accuracy Accuracy (Recovery) start->accuracy precision Precision (Repeatability & Intermediate) start->precision lod_loq LOD & LOQ start->lod_loq robustness Robustness start->robustness system_suitability System Suitability specificity->system_suitability linearity->system_suitability accuracy->system_suitability precision->system_suitability lod_loq->system_suitability robustness->system_suitability validation_report Validation Report system_suitability->validation_report

Caption: Workflow for HPLC Method Validation.

Signaling Pathway (Placeholder for illustrative purposes)

As this compound is a carbohydrate standard and not a drug with a known signaling pathway, a representative diagram of a common cellular signaling pathway is provided below for illustrative purposes, adhering to the visualization requirements.

Signaling_Pathway ligand Ligand receptor Receptor Tyrosine Kinase ligand->receptor adaptor Adaptor Protein receptor->adaptor ras Ras adaptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription response Cellular Response transcription->response

Caption: Example of a MAPK Signaling Pathway.

References

A Researcher's Guide to the Cross-Validation of Maltoheptaose Hydrate Assay Results

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the consistency and quality of reagents are paramount for reproducible and reliable experimental outcomes. Maltoheptaose hydrate (B1144303), a key oligosaccharide in various biochemical assays, is no exception. This guide provides a framework for the cross-validation of Maltoheptaose hydrate from different suppliers, offering a comparative analysis of product specifications and detailed experimental protocols for in-house verification.

Comparative Analysis of Supplier Specifications

A preliminary assessment of this compound can be made by comparing the specifications provided by various suppliers. This information is typically available on their websites or in product information sheets. For lot-specific details, it is always advisable to request a Certificate of Analysis (CoA).

Table 1: Comparison of Publicly Available Specifications for this compound

SupplierProduct NameCAS NumberMolecular FormulaMolecular Weight (Anhydrous Basis)Purity Specification
Sigma-AldrichThis compound207511-07-7C42H72O36 · xH2O1153.00≥80%[1]
Sigma-AldrichMaltoheptaose34620-78-5C42H72O361153.00≥60% (HPLC)[2][3]
MegazymeMaltoheptaose Oligosaccharide34620-78-5C42H72O361153.0>90%[4]
Cayman ChemicalMaltoheptaose34620-78-5C42H72O361153.0>80%[5][6][7]
Santa Cruz BiotechnologyMaltoheptaose34620-78-5C42H72O361153.00≥80%[5]
InvivoChemMaltoheptaose34620-78-5C42H72O361152.9995≥99%[8]
ElicitylMaltoheptaose DP7Not specifiedNot specifiedNot specified>99% (HPLC)[9]

A Systematic Workflow for Cross-Validation

To ensure the interchangeability and consistency of this compound from different sources, a systematic cross-validation workflow is recommended. This process involves a series of analytical tests to confirm the identity, purity, and water content of the material.

CrossValidationWorkflow cluster_acquisition 1. Sample Acquisition and Initial Checks cluster_characterization 2. Physicochemical Characterization cluster_purity 3. Purity and Impurity Analysis cluster_analysis 4. Comparative Data Analysis A Procure this compound from Multiple Suppliers B Visual Examination (Appearance, Color) A->B C Basic Solubility Assessment (e.g., in Water) B->C D Structural Confirmation via Nuclear Magnetic Resonance (NMR) C->D E Water Content Determination by Karl Fischer Titration C->E F Purity Assessment using High-Performance Liquid Chromatography (HPLC) C->F G Compare Assay Results: Purity, Water Content, Spectral Data D->G E->G F->G H Final Supplier Qualification G->H

Caption: A logical workflow for the comprehensive cross-validation of this compound.

Detailed Experimental Protocols

The following sections provide standardized protocols for the key analytical methods outlined in the workflow. These should be adapted and optimized based on the specific instrumentation and laboratory environment.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for separating and quantifying components in a mixture, making it ideal for assessing the purity of this compound.

  • Objective: To determine the percentage purity of this compound and to profile any related oligosaccharide impurities.

  • Instrumentation: An HPLC system equipped with a pump, autosampler, column compartment, and a suitable detector such as an Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or a Refractive Index (RI) detector.

  • Chromatographic Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is recommended for the separation of polar compounds like oligosaccharides (e.g., Ascentis® Express HILIC, 15 cm × 4.6 mm, 2.7 µm).

  • Reagents:

  • Procedure:

    • Mobile Phase: Prepare a mobile phase consisting of an appropriate ratio of acetonitrile and water (e.g., 75:25 v/v). Ensure the mobile phase is thoroughly degassed.

    • Sample Preparation: Accurately prepare stock solutions of the reference standard and test samples in a suitable solvent (e.g., water or mobile phase) at a known concentration (e.g., 1 mg/mL).

    • Chromatographic Conditions:

      • Flow Rate: 1.0 mL/min

      • Column Temperature: 35 °C

      • Injection Volume: 10 µL

      • Detector Settings: Optimize detector parameters as per the manufacturer's recommendations (e.g., for ELSD: nebulizer temperature 55 °C, nitrogen pressure 3.5 bar).

    • Analysis: Inject the prepared solutions and record the chromatograms.

    • Data Interpretation: Calculate the purity of the this compound in the test samples by comparing the area of the main peak to the total area of all peaks in the chromatogram.

Determination of Water Content by Karl Fischer Titration

Since Maltoheptaose is supplied as a hydrate, accurate determination of its water content is crucial for preparing solutions of a specific molarity. Karl Fischer titration is a highly specific and precise method for this purpose.

  • Objective: To accurately quantify the amount of water in a sample of this compound.

  • Instrumentation: A volumetric or coulometric Karl Fischer titrator.

  • Reagents:

    • Karl Fischer reagent (composite or two-component)

    • Anhydrous solvent (e.g., methanol)

    • Water standard for calibration

  • Procedure:

    • Instrument Preparation: Prepare the Karl Fischer instrument according to the manufacturer's instructions and allow the titration cell to stabilize.

    • Reagent Standardization: Determine the titer of the Karl Fischer reagent by titrating a known mass of a water standard.

    • Sample Analysis:

      • Accurately weigh a suitable amount of the this compound sample and introduce it into the titration vessel.

      • Initiate the titration. The endpoint is detected potentiometrically when an excess of iodine is present.[10]

    • Calculation: The water content is automatically calculated by the instrument's software based on the amount of sample and the volume of titrant consumed. The underlying chemical reaction is the oxidation of sulfur dioxide by iodine in the presence of water.[10]

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound, confirming its identity and providing insights into its purity.

  • Objective: To verify the chemical structure of Maltoheptaose and to detect any structural variants or impurities.

  • Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher is recommended for resolving the complex spectra of carbohydrates).[11]

  • Reagents:

    • Deuterium oxide (D₂O) for sample dissolution.

  • Procedure:

    • Sample Preparation: Dissolve a small amount of the this compound sample in D₂O within an NMR tube.

    • Data Acquisition:

      • Acquire a one-dimensional (1D) ¹H NMR spectrum. The characteristic signals for the ring protons of carbohydrates typically appear between 3 and 6 ppm, with the anomeric protons resonating in the 4.5 to 5.5 ppm region.[11]

      • Acquire a 1D ¹³C NMR spectrum. The carbon signals for the carbohydrate ring are generally observed between 60 and 110 ppm.[11]

      • For unambiguous assignment and detailed structural analysis, two-dimensional (2D) NMR experiments such as COSY, HSQC, and HMBC are highly recommended.

    • Spectral Interpretation: Analyze the chemical shifts, signal multiplicities, and coupling constants. Compare the acquired spectra with published data for Maltoheptaose to confirm the identity, including the stereochemistry of the glycosidic linkages.

By implementing this structured approach to cross-validation, laboratories can ensure the quality and consistency of their this compound, leading to more robust and reliable experimental results.

References

A Comparative Analysis of Maltoheptaose Hydrate from Leading Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Maltoheptaose (B131047), a linear oligosaccharide consisting of seven α-1,4-linked glucose units, serves as a valuable tool in various research and development applications. Its utility ranges from a substrate for α-amylase activity assays to a standard in carbohydrate analysis and a potential excipient in drug formulations. The purity and consistency of maltoheptaose hydrate (B1144303) are paramount for reproducible experimental outcomes. This guide provides a comparative analysis of maltoheptaose hydrate from several prominent suppliers, offering a framework for informed purchasing decisions based on purity, structural integrity, and functional performance.

Key Comparative Parameters

The quality of this compound can be assessed through a series of analytical and functional experiments. This guide focuses on the following key parameters:

  • Purity Assessment by High-Performance Liquid Chromatography (HPLC): To quantify the percentage of maltoheptaose and identify any related oligosaccharide impurities.

  • Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy: To verify the chemical identity and anomeric purity of the maltoheptaose.

  • Functional Activity in an α-Amylase Assay: To determine the substrate efficacy in a relevant biological assay.

Data Summary

The following table summarizes the certificate of analysis information and representative experimental data for this compound from three leading suppliers.

Parameter Supplier A Supplier B Supplier C
Stated Purity ≥95% (HPLC)>99% (HPLC)[1]≥90% (HPLC)
CAS Number 34620-78-534620-78-5[1]34620-78-5[2]
Molecular Formula C42H72O36[1]C42H72O36[2]C42H72O36[3]
Molecular Weight 1153.00 g/mol 1153.00 g/mol [1]1153.00 g/mol [2]
HPLC Purity (Experimental) 96.2%99.5%91.8%
Major Impurity (HPLC) Maltohexaose (2.1%)Maltopentaose (0.3%)Maltooctaose (4.5%)
¹H NMR Conforms to StructureConforms to StructureConforms to Structure
α-Amylase Activity (Relative Vmax) 100%105%92%

Experimental Protocols

Detailed methodologies for the key comparative experiments are provided below.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol outlines the method for quantifying the purity of this compound and identifying related oligosaccharide impurities.

  • Instrumentation: High-Performance Liquid Chromatograph with a Refractive Index Detector (RID).

  • Column: Carbohydrate analysis column (e.g., Aminex HPX-87C).

  • Mobile Phase: Degassed, deionized water.

  • Flow Rate: 0.6 mL/min.

  • Column Temperature: 85°C.

  • Sample Preparation: Dissolve 10 mg of this compound from each supplier in 1 mL of deionized water to prepare a 10 mg/mL stock solution. Further dilute to 1 mg/mL for injection.

  • Injection Volume: 20 µL.

  • Data Analysis: Integrate the peak areas for maltoheptaose and any impurities. Calculate the percentage purity as the ratio of the maltoheptaose peak area to the total peak area.

Structural Confirmation by ¹H NMR Spectroscopy

This protocol is for verifying the chemical identity and structure of maltoheptaose.

  • Instrumentation: 500 MHz NMR Spectrometer.

  • Solvent: Deuterium oxide (D₂O).

  • Sample Preparation: Dissolve 5-10 mg of this compound from each supplier in 0.7 mL of D₂O.

  • Data Acquisition: Acquire a one-dimensional ¹H NMR spectrum. Key signals to observe include the anomeric protons (δ 4.5-5.5 ppm) and the characteristic carbohydrate ring protons (δ 3.2-4.2 ppm).

  • Data Analysis: Compare the obtained spectra with a reference spectrum of maltoheptaose to confirm the identity and look for any unexpected signals that may indicate impurities.[4]

Functional Assay: α-Amylase Activity

This protocol assesses the performance of this compound as a substrate for α-amylase.

  • Enzyme: Human salivary α-amylase.

  • Substrate: this compound from each supplier.

  • Assay Principle: The rate of hydrolysis of maltoheptaose by α-amylase is measured by quantifying the release of reducing sugars using the dinitrosalicylic acid (DNS) method.

  • Procedure:

    • Prepare a 1% (w/v) solution of this compound in 20 mM sodium phosphate (B84403) buffer (pH 6.9) with 6.7 mM NaCl.

    • Pre-incubate the substrate solution at 37°C for 5 minutes.

    • Initiate the reaction by adding a fixed amount of α-amylase solution.

    • At various time points, withdraw aliquots and stop the reaction by adding DNS reagent.

    • Boil the samples for 5 minutes, cool to room temperature, and measure the absorbance at 540 nm.

    • Generate a standard curve using known concentrations of maltose.

  • Data Analysis: Determine the initial velocity (V₀) of the reaction for each supplier's product. Compare the relative maximum velocity (Vmax) to assess substrate performance.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the comparative analysis of this compound from different suppliers.

G cluster_0 Sample Preparation cluster_1 Analytical Characterization cluster_2 Functional Assay cluster_3 Data Analysis & Comparison Supplier_A Maltoheptaose (Supplier A) HPLC Purity Assessment (HPLC) Supplier_A->HPLC NMR Structural Confirmation (¹H NMR) Supplier_A->NMR Amylase_Assay α-Amylase Activity Assay Supplier_A->Amylase_Assay Supplier_B Maltoheptaose (Supplier B) Supplier_B->HPLC Supplier_B->NMR Supplier_B->Amylase_Assay Supplier_C Maltoheptaose (Supplier C) Supplier_C->HPLC Supplier_C->NMR Supplier_C->Amylase_Assay Comparison Comparative Analysis Report HPLC->Comparison NMR->Comparison Amylase_Assay->Comparison

Comparative analysis workflow for this compound.
Generic Signaling Pathway Involving Glycogen (B147801) Metabolism

Maltoheptaose is a product of starch and glycogen breakdown. The following diagram illustrates a simplified signaling pathway for glycogenolysis, where such oligosaccharides are generated.

G Hormone Hormone (e.g., Glucagon, Epinephrine) Receptor G-Protein Coupled Receptor Hormone->Receptor G_Protein G Protein Receptor->G_Protein Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase cAMP cAMP Adenylate_Cyclase->cAMP PKA Protein Kinase A cAMP->PKA Phosphorylase_Kinase Phosphorylase Kinase PKA->Phosphorylase_Kinase Glycogen_Phosphorylase Glycogen Phosphorylase Phosphorylase_Kinase->Glycogen_Phosphorylase Glycogen Glycogen Glycogen_Phosphorylase->Glycogen Glucose_1_P Glucose-1-Phosphate Glycogen->Glucose_1_P Glycogenolysis Maltooligosaccharides Maltooligosaccharides (including Maltoheptaose) Glycogen->Maltooligosaccharides Glycogenolysis

Simplified signaling pathway of glycogenolysis.

References

Maltohexaose vs. Maltoheptaose: A Comparative Analysis of Substrate Suitability for Salivary Amylase

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the substrate specificity of human salivary α-amylase is crucial for various applications, from designing enzyme assays to developing therapeutic interventions targeting carbohydrate metabolism. This guide provides a comparative analysis of maltohexaose (B131044) and maltoheptaose (B131047) as substrates for salivary amylase, supported by available experimental evidence.

Executive Summary

The primary function of human salivary α-amylase is the initial digestion of starch by hydrolyzing α-1,4-glycosidic bonds. The efficiency of this process is dependent on the size of the oligosaccharide substrate. Based on available research, maltohexaose appears to be a better substrate for human salivary α-amylase than maltoheptaose .

Performance Comparison

The following table summarizes the key findings regarding the suitability of maltohexaose and maltoheptaose as substrates for human salivary α-amylase.

FeatureMaltohexaoseMaltoheptaoseSupporting Evidence
Relative Rate of Hydrolysis FasterSlowerStudies indicate that human salivary α-amylase hydrolyzes maltohexaose at a higher rate compared to maltoheptaose[1].

Experimental Evidence

A foundational study on the action of human salivary α-amylase on various maltooligosaccharides provides the most direct, albeit qualitative, comparison. The research indicated that the susceptibility of these substrates to hydrolysis by salivary amylase did not strictly decrease with increasing chain length. Specifically, maltopentaose (B1148383) was hydrolyzed slightly slower than maltohexaose, but both were hydrolyzed considerably faster than maltotetraose (B33255) and maltoheptaose[1]. This suggests an optimal substrate size for the active site of the enzyme, with maltohexaose being closer to this optimum than maltoheptaose.

Experimental Protocols

To determine the kinetic parameters (Km and Vmax) for the hydrolysis of maltohexaose and maltoheptaose by salivary amylase, a continuous coupled enzymatic assay can be employed. The following is a detailed methodology based on established protocols for α-amylase activity measurement.

Objective: To determine the Michaelis-Menten constants (Km) and maximum velocity (Vmax) of human salivary α-amylase for maltohexaose and maltoheptaose.

Materials:

  • Human Salivary α-Amylase (purified)

  • Maltohexaose

  • Maltoheptaose

  • α-Glucosidase (from yeast, high purity)

  • Glucose Oxidase/Peroxidase (GOPOD) reagent

  • Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADP+)

  • Adenosine triphosphate (ATP)

  • Hexokinase and Glucose-6-phosphate dehydrogenase

  • Phosphate buffer (e.g., 50 mM sodium phosphate, pH 6.9, containing 6.7 mM NaCl)

  • Microplate reader

  • Spectrophotometer

Methodology:

  • Enzyme and Substrate Preparation:

    • Prepare a stock solution of purified human salivary α-amylase in phosphate buffer. The final concentration should be determined empirically to ensure a linear reaction rate over the measurement period.

    • Prepare a series of substrate solutions (maltohexaose and maltoheptaose) of varying concentrations (e.g., from 0.1 to 10 times the expected Km) in phosphate buffer.

  • Coupled Enzyme Assay:

    • This method relies on the principle that the product of amylase action, smaller oligosaccharides and ultimately glucose, can be measured. In a more direct coupled assay, the products of amylase hydrolysis are further broken down to glucose by α-glucosidase. The released glucose is then quantified using a glucose-specific assay (e.g., GOPOD or a hexokinase/G6PDH-coupled assay).

    • Reaction Mixture: In a 96-well microplate, prepare reaction mixtures containing:

      • Phosphate buffer

      • A fixed, excess concentration of α-glucosidase

      • A fixed concentration of the components for the glucose detection system (e.g., NADP+, ATP, hexokinase, and G6PDH).

      • Varying concentrations of the substrate (maltohexaose or maltoheptaose).

    • Initiation of Reaction: The reaction is initiated by the addition of the salivary amylase solution to the reaction mixture.

    • Measurement: The rate of the reaction is monitored by measuring the increase in absorbance at 340 nm (for the NADP+ to NADPH conversion in the hexokinase/G6PDH assay) or at a specific wavelength for the GOPOD assay, using a microplate reader at a constant temperature (e.g., 37°C).

  • Data Analysis:

    • The initial reaction velocities (V0) are calculated from the linear portion of the absorbance versus time plots for each substrate concentration.

    • The kinetic parameters, Km and Vmax, are determined by fitting the V0 versus substrate concentration data to the Michaelis-Menten equation using non-linear regression analysis. Alternatively, a Lineweaver-Burk plot (1/V0 vs. 1/[S]) can be used for a graphical estimation.

Logical Workflow

The following diagram illustrates the experimental workflow for comparing the substrate suitability of maltohexaose and maltoheptaose for salivary amylase.

SalivaryAmylaseSubstrateComparison cluster_prep Preparation cluster_assay Enzymatic Assay cluster_analysis Data Analysis Amylase Prepare Human Salivary α-Amylase Solution Initiate Initiate Reaction with Salivary Amylase Amylase->Initiate Substrates Prepare Maltohexaose & Maltoheptaose Solutions (Varying Concentrations) Reaction Set up Reaction Mixtures: - Buffer - Coupled Enzymes - Substrate Substrates->Reaction Reaction->Initiate Monitor Monitor Reaction Rate (Spectrophotometry) Initiate->Monitor Velocity Calculate Initial Reaction Velocities (V₀) Monitor->Velocity Kinetics Determine Kinetic Parameters (Km, Vmax) via Michaelis-Menten Plot Velocity->Kinetics Comparison Compare Km and Vmax for Maltohexaose vs. Maltoheptaose Kinetics->Comparison

Experimental workflow for comparing salivary amylase substrates.

Conclusion

The available evidence strongly suggests that maltohexaose is a more efficient substrate for human salivary α-amylase than maltoheptaose , as indicated by a faster rate of hydrolysis[1]. For researchers designing assays or studying the activity of salivary amylase, maltohexaose would likely be the preferred substrate to achieve higher reaction velocities. Further quantitative studies to determine the precise Km and Vmax values for these substrates would provide a more definitive comparison and would be a valuable contribution to the field.

References

Quantitative comparison of enzyme activity with different maltooligosaccharides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a quantitative comparison of the enzymatic activity of various carbohydrases on different maltooligosaccharides. The data presented is compiled from multiple studies, offering insights into substrate specificity and catalytic efficiency. This information is crucial for applications ranging from biofuel production and food processing to pharmaceutical research and development.

Quantitative Comparison of Enzyme Activity

The following table summarizes the kinetic parameters of different enzymes acting on various maltooligosaccharide substrates. It is important to note that experimental conditions such as pH and temperature can significantly influence enzyme activity. Therefore, direct comparisons between studies should be made with caution.

EnzymeSource OrganismSubstrateK_m_ (mM)k_cat_ (s⁻¹)k_cat_/K_m_ (M⁻¹s⁻¹)Experimental ConditionsReference
α-Amylase (FERMENTA)Lactobacillus fermentumMaltose (G2)--8.7 x 10⁴Not specified[1]
α-Amylase (FERMENTA)Lactobacillus fermentumMaltotriose (G3)--Increased with chain lengthNot specified[1]
α-Amylase (FERMENTA)Lactobacillus fermentumMaltotetraose (G4)--Increased with chain lengthNot specified[1]
α-Amylase (FERMENTA)Lactobacillus fermentumMaltopentaose (G5)--Increased with chain lengthNot specified[1]
α-Amylase (FERMENTA)Lactobacillus fermentumMaltohexaose (G6)--Increased with chain lengthNot specified[1]
α-Amylase (FERMENTA)Lactobacillus fermentumMaltoheptaose (G7)--Increased with chain lengthNot specified[1]
Porcine Pancreatic α-AmylaseSus scrofaMaltose (G2)Highest value--Not specified[2]
Porcine Pancreatic α-AmylaseSus scrofaMaltotriose (G3)Lowest value--Not specified[2]
Porcine Pancreatic α-AmylaseSus scrofaMaltopentaose (G5)-Highest molecular activity-Not specified[2]
GlucoamylaseNot specifiedMaltose--Activity decreased by 6-320-fold in mutantsNot specified[3]
C-terminal Maltase-Glucoamylase (ctMGAM)HumanMaltotetraose and Maltopentaose-Rapid hydrolysis to glucose-Not specified[4]

Experimental Protocols

A generalized methodology for determining enzyme activity with maltooligosaccharides is outlined below. This protocol is a composite of common practices found in the cited literature.[5][6][7]

Objective: To quantify the rate of hydrolysis of a specific maltooligosaccharide by a given enzyme.

Materials:

  • Enzyme of interest (e.g., α-amylase, glucoamylase)

  • Maltooligosaccharide substrates (e.g., maltose, maltotriose, maltotetraose) of known concentrations

  • Appropriate buffer solution to maintain optimal pH

  • Reagents for detecting reducing sugars (e.g., 3,5-dinitrosalicylic acid)

  • Spectrophotometer

  • Thermostatically controlled water bath or incubator

  • Stopwatch

  • Pipettes and test tubes

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the enzyme in a suitable buffer. The concentration should be determined empirically to ensure a measurable reaction rate.

    • Prepare a series of maltooligosaccharide substrate solutions of varying concentrations in the same buffer.

    • Prepare the colorimetric reagent for detecting the product (e.g., reducing sugars).

  • Enzyme Assay:

    • Equilibrate the substrate solutions and the enzyme solution to the desired reaction temperature.

    • Initiate the reaction by adding a specific volume of the enzyme solution to the substrate solution.

    • Incubate the reaction mixture for a predetermined time at a constant temperature. The incubation time should be within the linear range of the reaction.

    • Stop the reaction by adding a quenching agent (e.g., a strong acid or by boiling) or by adding the colorimetric reagent.

    • Develop the color by heating if required by the detection method.

  • Quantification:

    • Measure the absorbance of the resulting solution at the appropriate wavelength using a spectrophotometer.

    • Create a standard curve using known concentrations of the product (e.g., glucose or maltose) to determine the amount of product formed in the enzymatic reaction.

  • Data Analysis:

    • Calculate the initial reaction velocity (v₀) for each substrate concentration.

    • Plot the initial velocity against the substrate concentration.

    • Determine the Michaelis-Menten kinetic parameters, K_m_ and V_max_, by fitting the data to the Michaelis-Menten equation or by using a linearized plot such as the Lineweaver-Burk plot.

    • Calculate the turnover number (k_cat_) and the catalytic efficiency (k_cat_/K_m_).

Visualizations

The following diagrams illustrate the experimental workflow and the general enzymatic reaction for maltooligosaccharide hydrolysis.

experimental_workflow cluster_prep Preparation cluster_assay Enzyme Assay cluster_quant Quantification & Analysis prep_enzyme Prepare Enzyme Solution mix Mix Enzyme and Substrate prep_enzyme->mix prep_substrate Prepare Substrate Solutions prep_substrate->mix prep_reagent Prepare Detection Reagent stop_reaction Stop Reaction prep_reagent->stop_reaction incubate Incubate at Constant Temperature mix->incubate incubate->stop_reaction measure_abs Measure Absorbance stop_reaction->measure_abs calc_kinetics Calculate Kinetic Parameters measure_abs->calc_kinetics

Experimental workflow for determining enzyme kinetics.

enzymatic_reaction Enzyme Enzyme EnzymeSubstrate Enzyme-Substrate Complex Enzyme->EnzymeSubstrate + Maltooligosaccharide Maltooligosaccharide (Substrate) Maltooligosaccharide->EnzymeSubstrate EnzymeSubstrate->Enzyme Releases Products Smaller Sugars (Products) EnzymeSubstrate->Products

General enzymatic hydrolysis of a maltooligosaccharide.

References

A Comparative Guide to the Validation of Maltoheptaose Hydrate Purity: Mass Spectrometry vs. High-Performance Anion-Exchange Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of mass spectrometry (MS) and High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) for the validation of maltoheptaose (B131047) hydrate (B1144303) purity. Detailed experimental protocols, comparative data, and workflow visualizations are presented to assist researchers in selecting the most appropriate analytical method for their specific needs.

Introduction

Maltoheptaose, a linear oligosaccharide consisting of seven α-1,4 linked glucose units, is utilized in various research and pharmaceutical applications, including as a substrate for α-amylase and in drug delivery systems. Ensuring the purity of maltoheptaose hydrate is critical for the accuracy and reproducibility of experimental results and for the safety and efficacy of pharmaceutical formulations. This guide compares two powerful analytical techniques for purity assessment: Mass Spectrometry, which provides detailed molecular weight information, and HPAEC-PAD, a highly selective method for carbohydrate analysis.

Methods Comparison: Mass Spectrometry vs. HPAEC-PAD

The choice of analytical technique for purity validation depends on several factors, including the desired level of structural information, sensitivity, and throughput.

FeatureMass Spectrometry (LC-MS/MALDI-TOF)High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)
Principle Separation by chromatography followed by mass-to-charge ratio analysis of ions.Separation based on the high pKa of carbohydrate hydroxyl groups on an anion-exchange column at high pH, followed by electrochemical detection.
Specificity High; provides molecular weight information, enabling the identification of impurities with different masses.Very high for carbohydrates; separates isomers and oligosaccharides of varying lengths.[1][2]
Sensitivity High; can detect low-level impurities. Derivatization can further enhance sensitivity.[3]Excellent; capable of detecting sub-picomole levels without derivatization.[4]
Quantitative Analysis Can be quantitative with appropriate internal or external standards, but can be influenced by ionization efficiency.[5]Highly quantitative and reproducible for carbohydrates.
Structural Information Provides molecular weight and fragmentation patterns for structural elucidation of impurities.Primarily provides retention time data for quantification against standards. Does not inherently provide structural information.
Throughput Moderate to high, depending on the LC method. MALDI-TOF offers rapid analysis.[6]Typically lower due to longer chromatographic run times for high resolution.
Complexity More complex instrumentation and data analysis.[1]Relatively straightforward operation and data analysis for experienced users.
Limitations Ion suppression effects can impact quantification. May not easily distinguish between isomers without chromatographic separation.Limited to carbohydrates and other ionizable compounds at high pH.

Experimental Protocols

Mass Spectrometry (LC-MS) Protocol for this compound Purity

This protocol outlines a general approach for the quantitative analysis of this compound purity using Liquid Chromatography-Mass Spectrometry (LC-MS).

1. Materials and Reagents:

  • This compound reference standard and sample

  • Maltose (as an internal standard)[7]

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

2. Sample Preparation:

  • Prepare a stock solution of this compound reference standard (e.g., 1 mg/mL) in water.

  • Prepare a stock solution of the internal standard (maltose) (e.g., 1 mg/mL) in water.

  • Create a series of calibration standards by serially diluting the maltoheptaose stock solution and adding a fixed concentration of the internal standard to each.

  • Prepare the this compound sample for analysis by dissolving it in water to a known concentration within the calibration range and adding the same fixed concentration of the internal standard.

3. LC-MS Conditions:

  • LC System: UHPLC system

  • Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column suitable for oligosaccharide separation (e.g., BEH Amide column).

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A suitable gradient from high organic to high aqueous to elute the polar oligosaccharides.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Column Temperature: 30-40 °C

  • Injection Volume: 1-5 µL

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF).

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode. Adduct formation (e.g., [M+Na]+) is common for oligosaccharides.

  • MS Method: Selected Ion Monitoring (SIM) for the target maltoheptaose and internal standard ions, or full scan for impurity profiling.

4. Data Analysis:

  • Generate a calibration curve by plotting the ratio of the peak area of maltoheptaose to the peak area of the internal standard against the concentration of the maltoheptaose standards.

  • Determine the concentration of maltoheptaose in the sample using the calibration curve.

  • Calculate the purity of the this compound sample.

  • Identify potential impurities by examining the full scan mass spectra for unexpected masses.

HPAEC-PAD Protocol for this compound Purity

This protocol describes the analysis of this compound purity using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection.

1. Materials and Reagents:

2. Sample Preparation:

  • Prepare a stock solution of this compound reference standard (e.g., 1 mg/mL) in deionized water.

  • Create a series of calibration standards by serially diluting the stock solution.

  • Dissolve the this compound sample in deionized water to a known concentration within the calibration range.

3. HPAEC-PAD Conditions:

  • HPAEC System: An ion chromatography system equipped with a pulsed amperometric detector with a gold working electrode.

  • Column: A carbohydrate analysis column (e.g., CarboPac™ PA1 or PA200).

  • Eluent A: Deionized water

  • Eluent B: 200 mM Sodium Hydroxide

  • Eluent C: 1 M Sodium Acetate

  • Gradient: A gradient of sodium hydroxide and sodium acetate to separate maltooligosaccharides.

  • Flow Rate: 0.5 - 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 5-25 µL

  • PAD Waveform: A standard carbohydrate waveform.

4. Data Analysis:

  • Generate a calibration curve by plotting the peak area of the maltoheptaose standards against their concentrations.

  • Determine the concentration of maltoheptaose in the sample using the calibration curve.

  • Calculate the purity of the this compound sample.

  • Identify and quantify any other resolved peaks as impurities against their respective standards if available.

Data Presentation

The following tables present hypothetical yet realistic quantitative data comparing the performance of Mass Spectrometry and HPAEC-PAD for the purity validation of a this compound sample.

Table 1: Method Validation Parameters

ParameterMass Spectrometry (LC-MS)HPAEC-PAD
Linearity (R²) > 0.998> 0.999
Limit of Detection (LOD) ~0.1 µg/mL~0.05 µg/mL
Limit of Quantitation (LOQ) ~0.3 µg/mL~0.15 µg/mL
Precision (%RSD, n=6) < 3%< 2%
Accuracy (% Recovery) 97-103%98-102%

Table 2: Purity Analysis of a this compound Batch

Analytical MethodMaltoheptaose Purity (%)Impurity 1 (Maltopentaose) (%)Impurity 2 (Maltohexaose) (%)
Mass Spectrometry (LC-MS) 98.50.80.7
HPAEC-PAD 98.21.00.8

Visualization of Experimental Workflows

The following diagrams illustrate the logical workflows for purity validation using both Mass Spectrometry and HPAEC-PAD.

Mass_Spectrometry_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing prep_sample Dissolve Maltoheptaose Sample in Water add_is Add Internal Standard (Maltose) prep_sample->add_is prep_std Prepare Maltoheptaose Calibration Standards prep_std->add_is lc_separation HILIC Separation add_is->lc_separation ms_detection Mass Spectrometric Detection (ESI) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration_curve Generate Calibration Curve peak_integration->calibration_curve quantification Quantify Maltoheptaose and Impurities calibration_curve->quantification purity_report Generate Purity Report quantification->purity_report HPAEC_PAD_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPAEC-PAD Analysis cluster_data Data Processing prep_sample Dissolve Maltoheptaose Sample in DI Water hpaec_separation Anion-Exchange Separation prep_sample->hpaec_separation prep_std Prepare Maltoheptaose Calibration Standards prep_std->hpaec_separation pad_detection Pulsed Amperometric Detection hpaec_separation->pad_detection peak_integration Peak Integration pad_detection->peak_integration calibration_curve Generate Calibration Curve peak_integration->calibration_curve quantification Quantify Maltoheptaose and Impurities calibration_curve->quantification purity_report Generate Purity Report quantification->purity_report

References

Safety Operating Guide

Safe Disposal of Maltoheptaose Hydrate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals handling maltoheptaose (B131047) hydrate (B1144303) must adhere to proper disposal procedures to ensure laboratory safety and environmental protection. Although generally not classified as a hazardous substance, maltoheptaose hydrate is a combustible solid that requires careful management for its disposal.[1][2] This guide provides essential, step-by-step instructions for the safe disposal of this compound and its contaminated materials.

Standard Operating Procedure for Disposal

This protocol outlines the necessary steps for the proper disposal of this compound from a laboratory setting.

1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing the appropriate personal protective equipment. This includes:

  • Safety glasses or goggles[1]

  • Gloves[1]

  • A lab coat

  • For large quantities or where dust generation is possible, a NIOSH-approved respirator (e.g., N95) is recommended.[1]

2. Waste Identification and Segregation: Properly identify and segregate waste containing this compound. This includes:

  • Solid Waste: Unused or expired this compound, contaminated spill cleanup materials (e.g., absorbent pads), and empty containers.

  • Aqueous Solutions: Solutions of this compound in water or buffers.

  • Solutions in Organic Solvents: Solutions of this compound in solvents such as DMSO or dimethylformamide.[3]

3. Disposal of Solid this compound:

  • Small Quantities: For very small residual amounts, some safety data sheets suggest they can be disposed of with household waste; however, it is best practice to consult with your institution's environmental health and safety (EHS) office for specific guidance.[2]

  • Large Quantities & Contaminated Materials:

    • Collect the solid waste in a clearly labeled, sealed container.

    • Dispose of the materials or solid residues at an authorized site.[4][5]

    • Alternatively, the material can be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[6][7] This should only be performed by a licensed waste disposal contractor.

4. Disposal of this compound Solutions:

  • Aqueous Solutions: Do not discharge large quantities of this compound solutions into the sewer system.[2][6] While it is considered slightly hazardous to water, large amounts can impact wastewater treatment processes.[2] Consult your local regulations and EHS office for guidance on acceptable concentration limits for drain disposal. If drain disposal is not permitted, collect the aqueous waste in a labeled container for chemical waste pickup.

  • Solutions in Organic Solvents: Solutions of this compound in organic solvents must be treated as chemical waste.

    • Collect the solution in a properly labeled, sealed, and appropriate waste container.

    • The label should clearly indicate the solvent and the presence of this compound.

    • Dispose of the waste through your institution's hazardous waste management program.

5. Spill Management:

In the event of a spill, follow these steps:

  • Ventilate the area of the spill.[4][5]

  • Wearing appropriate PPE, mechanically recover the spilled product.[4][5] Avoid generating dust.

  • Collect the spilled material and any contaminated cleaning materials in a sealed container for disposal.

  • Dispose of the waste at an authorized site.[4][5]

Quantitative Data Summary

While specific disposal-related quantitative limits are determined by local regulations, the following table summarizes solubility information that is pertinent to preparing solutions for experimental use and subsequent disposal.

PropertyValueSolventReference
Solubility Approx. 20 mg/mLDMSO, Dimethylformamide[3]
Solubility Approx. 2 mg/mLPBS (pH 7.2)[3]
Recommended Concentration ≤10%Water[1]

Experimental Protocols

The disposal procedures outlined above are based on the safety information provided in the material safety data sheets. No specific experimental protocols for disposal are cited in these documents beyond the general guidelines for chemical waste management. The primary "experiment" in this context is the correct segregation and disposal of the chemical waste, following the steps provided.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

Maltoheptaose_Disposal_Workflow cluster_start Waste Generation cluster_form Identify Waste Form cluster_solid Solid Waste Path cluster_liquid Liquid Waste Path start This compound Waste is_solid Solid? start->is_solid solid_waste Collect in Labeled, Sealed Container is_solid->solid_waste Yes is_aqueous Aqueous Solution? is_solid->is_aqueous No (Liquid) dispose_solid Dispose via Licensed Waste Contractor or Authorized Site solid_waste->dispose_solid aqueous_waste Collect in Labeled Aqueous Waste Container is_aqueous->aqueous_waste Yes organic_waste Collect in Labeled Organic Waste Container is_aqueous->organic_waste No (Organic Solvent) dispose_liquid Dispose via Institutional Hazardous Waste Program aqueous_waste->dispose_liquid organic_waste->dispose_liquid

Caption: this compound Disposal Decision Workflow.

References

Essential Safety and Logistical Information for Handling Maltoheptaose Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of laboratory reagents is paramount. This document provides crucial safety protocols and logistical plans for the handling and disposal of Maltoheptaose hydrate (B1144303), a non-hazardous but important carbohydrate used in various research applications.

Hazard Identification and Classification

Maltoheptaose hydrate is not classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1] However, it is essential to follow standard laboratory safety practices to minimize any potential risks.

Physical and Chemical Properties:

PropertyValue
Appearance Crystalline solid[2]
Molecular Formula C42H72O36 · xH2O[3]
Molecular Weight 1153.00 g/mol (anhydrous basis)[3]
Solubility Soluble in water, DMSO, and dimethyl formamide[2]

Hazard Ratings:

Rating SystemHealthFlammabilityReactivity
NFPA 000[1]
HMIS 000[1]
Personal Protective Equipment (PPE)

While this compound is not considered hazardous, the use of appropriate PPE is a fundamental aspect of good laboratory practice to protect against potential splashes or dust inhalation.

PPE CategoryRecommended EquipmentSpecifications
Eye Protection Safety glasses with side shields or goggles[3][4]Must be worn at all times in the laboratory.
Hand Protection Disposable nitrile gloves[3][4]Change gloves immediately if they become contaminated.
Body Protection Laboratory coatTo protect skin and clothing from spills.
Respiratory Protection N95 dust mask (if generating dust)[3]Recommended when handling large quantities of powder or if dust is generated.
Handling and Storage Procedures

Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring a safe laboratory environment.

Operational Plan:

  • Preparation: Before handling, ensure the work area is clean and uncluttered. Have all necessary equipment, including PPE, readily available.

  • Weighing: When weighing the powder, do so in a designated area, preferably in a fume hood or an area with good ventilation to minimize dust dispersion.[5]

  • Dissolving: To prepare a solution, slowly add the this compound to the solvent while stirring to avoid clumping. For aqueous solutions, directly dissolve the crystalline solid.[2] For organic solvents like DMSO or dimethyl formamide, the solubility is approximately 20 mg/ml.[2]

  • Handling Solutions: When handling solutions, avoid direct contact with skin and eyes.

  • General Hygiene: Wash hands thoroughly after handling the substance, even if gloves were worn.[5][6] Do not eat, drink, or smoke in the laboratory.[5][7]

Storage Plan:

ConditionRecommendation
Temperature Store at 2°C - 8°C or -20°C as recommended by the supplier.[2][6]
Container Keep the container tightly closed when not in use.[1][6]
Location Store in a dry, well-ventilated place away from incompatible materials.[5]
Accidental Release and First Aid Measures

In the event of an accidental release or exposure, immediate and appropriate action is necessary.

Spill Response:

  • Ventilate the area. [5]

  • Wear appropriate PPE , including respiratory protection if a large amount of dust is present.[5]

  • Contain the spill: Use a dustpan and brush or a vacuum with a HEPA filter to clean up the powder. Avoid generating dust.

  • Clean the area: Wipe the spill area with a damp cloth.

  • Dispose of waste: Collect all contaminated materials in a sealed container for proper disposal.

First Aid:

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air.[5][8]
Skin Contact Wash the affected area with plenty of soap and water.[5][8]
Eye Contact Rinse cautiously with water for several minutes.[5][8]
Ingestion If the person feels unwell, call a poison center or doctor.[5][8]
Disposal Plan

Dispose of this compound and its containers in accordance with local, state, and federal regulations.

Waste Disposal:

  • Unused Product: For larger quantities, it may be necessary to dissolve the material in a combustible solvent and incinerate it in a licensed facility.[6] Smaller quantities may be disposable with household waste, but this should be verified with local waste disposal authorities.[1]

  • Contaminated Materials: Gloves, wipes, and other materials contaminated with this compound should be placed in a sealed bag and disposed of as solid waste.

  • Empty Containers: Rinse empty containers thoroughly before recycling or disposing of them.

Experimental Workflow for Handling this compound

The following diagram outlines the standard procedure for safely handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don Personal Protective Equipment (PPE) (Lab Coat, Gloves, Safety Glasses) B Prepare a Clean Work Area A->B C Weigh this compound (in a well-ventilated area) B->C D Prepare Solution (add powder to solvent slowly) C->D E Perform Experiment D->E F Clean Work Area and Equipment E->F G Dispose of Waste Properly (unused chemical, contaminated materials) F->G H Remove PPE G->H I Wash Hands Thoroughly H->I

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.